molecular formula C9H12N2O2 B1426575 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1349718-93-9

1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1426575
CAS No.: 1349718-93-9
M. Wt: 180.2 g/mol
InChI Key: IKYYZQPKZYCDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(cyclobutylmethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYYZQPKZYCDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. The synthesis is strategically designed in two key steps: the N-alkylation of a readily available pyrazole precursor followed by ester hydrolysis. This document will delve into the mechanistic underpinnings of each transformation, provide detailed, step-by-step experimental protocols, and discuss the critical parameters that ensure high yield and purity of the final product. The information presented herein is intended to empower researchers to confidently replicate and adapt this synthesis for their specific research and development needs.

Introduction

Pyrazole-containing compounds are a cornerstone in modern pharmacology, exhibiting a wide array of biological activities. The specific structural motif of a 1,4-disubstituted pyrazole-4-carboxylic acid is a recurring feature in numerous biologically active molecules. The introduction of a cyclobutylmethyl group at the N1 position can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, making this compound a valuable building block for the synthesis of novel therapeutic agents. This guide will provide a detailed and practical approach to its synthesis, starting from commercially available materials.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a straightforward two-step synthesis. The carboxylic acid functionality can be revealed through the hydrolysis of a corresponding ester, such as ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate (II). This intermediate, in turn, can be synthesized via the N-alkylation of a commercially available pyrazole, ethyl 1H-pyrazole-4-carboxylate (III), with a suitable cyclobutylmethyl electrophile, such as (bromomethyl)cyclobutane (IV).

Retrosynthesis Target_Molecule This compound (I) Intermediate_Ester Ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate (II) Target_Molecule->Intermediate_Ester Ester Hydrolysis Starting_Pyrazole Ethyl 1H-pyrazole-4-carboxylate (III) Intermediate_Ester->Starting_Pyrazole N-Alkylation Alkylating_Agent (Bromomethyl)cyclobutane (IV) Intermediate_Ester->Alkylating_Agent N-Alkylation

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials, ethyl 1H-pyrazole-4-carboxylate and (bromomethyl)cyclobutane.[1][2]

Experimental Protocols

Part 1: Synthesis of Ethyl 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylate

The N-alkylation of pyrazoles is a well-established transformation, typically proceeding via an SN2 mechanism.[3][4] The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. A strong base is required to deprotonate the pyrazole nitrogen, generating a nucleophilic pyrazolide anion. A polar aprotic solvent is ideal for dissolving the reactants and facilitating the SN2 reaction.

N-Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Ethyl 1H-pyrazole-4-carboxylate (Bromomethyl)cyclobutane Cesium Carbonate Solvent Acetonitrile (ACN) Reactants->Solvent Conditions Room Temperature, Inert Atmosphere (N2 or Ar) Solvent->Conditions Stirring Stir vigorously for 12-24 hours Conditions->Stirring Monitoring Monitor by TLC or LC-MS Stirring->Monitoring Filtration Filter off inorganic salts Monitoring->Filtration Concentration Concentrate the filtrate in vacuo Filtration->Concentration Extraction Partition between water and ethyl acetate Concentration->Extraction Drying Dry organic layer over Na2SO4 Extraction->Drying Purification Purify by column chromatography Drying->Purification

Caption: Workflow for the N-alkylation reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 1H-pyrazole-4-carboxylate140.1410.01.40 g
(Bromomethyl)cyclobutane149.0312.01.79 g (1.33 mL)
Cesium Carbonate (Cs₂CO₃)325.8215.04.89 g
Acetonitrile (anhydrous)--50 mL

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 1H-pyrazole-4-carboxylate (1.40 g, 10.0 mmol) and cesium carbonate (4.89 g, 15.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon).

  • Add anhydrous acetonitrile (50 mL) via syringe.

  • To the stirred suspension, add (bromomethyl)cyclobutane (1.79 g, 1.33 mL, 12.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water (50 mL) and ethyl acetate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate as a colorless oil or a white solid.

Rationale for Experimental Choices:

  • Base: Cesium carbonate is chosen as the base due to its high solubility in organic solvents and its ability to promote efficient N-alkylation with minimal side reactions.[5] Potassium carbonate can also be used as a more economical alternative, although longer reaction times may be required.

  • Solvent: Anhydrous acetonitrile is an excellent solvent for this reaction as it is polar aprotic, facilitating the SN2 reaction, and has a convenient boiling point for reflux if necessary. Dimethylformamide (DMF) is another suitable solvent.

  • Stoichiometry: A slight excess of the alkylating agent and a larger excess of the base are used to ensure complete consumption of the starting pyrazole.

Part 2: Synthesis of this compound

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Basic hydrolysis is generally preferred for pyrazole esters as it is less prone to side reactions compared to acidic hydrolysis.[6]

Hydrolysis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactant Ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate Reagents Lithium Hydroxide (LiOH) Reactant->Reagents Solvent Tetrahydrofuran (THF) / Water Reagents->Solvent Conditions Room Temperature to 50 °C Solvent->Conditions Stirring Stir for 4-12 hours Conditions->Stirring Monitoring Monitor by TLC or LC-MS Stirring->Monitoring Concentration Remove THF in vacuo Monitoring->Concentration Acidification Acidify with 1M HCl to pH 2-3 Concentration->Acidification Precipitation Collect the precipitate by filtration Acidification->Precipitation Washing Wash with cold water Precipitation->Washing Drying Dry under vacuum Washing->Drying

Caption: Workflow for the ester hydrolysis reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate208.265.01.04 g
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.9610.00.42 g
Tetrahydrofuran (THF)--20 mL
Water--10 mL
1M Hydrochloric Acid (HCl)--As needed

Procedure:

  • In a 50 mL round-bottom flask, dissolve ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate (1.04 g, 5.0 mmol) in a mixture of tetrahydrofuran (20 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (0.42 g, 10.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 50 °C for 4-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • After the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.

  • A white precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold water and dry under vacuum to yield this compound as a white to off-white solid.

Rationale for Experimental Choices:

  • Base: Lithium hydroxide is a strong base that effectively hydrolyzes the ester. Sodium hydroxide or potassium hydroxide can also be used.

  • Solvent System: The THF/water mixture ensures the solubility of both the ester starting material and the inorganic base.

Mechanistic Insights

N-Alkylation: The N-alkylation of pyrazole proceeds through a nucleophilic substitution reaction. The cesium carbonate deprotonates the pyrazole ring at the N1 position, forming the pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of (bromomethyl)cyclobutane in an SN2 fashion, displacing the bromide leaving group.

N-Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Pyrazole Ethyl 1H-pyrazole-4-carboxylate Pyrazolide Pyrazolide Anion Pyrazole->Pyrazolide + Cs₂CO₃ - CsHCO₃ Base Cs₂CO₃ Product Ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate Pyrazolide->Product + (Bromomethyl)cyclobutane - Br⁻ AlkylHalide (Bromomethyl)cyclobutane

Caption: Mechanism of N-alkylation of pyrazole.

Ester Hydrolysis: The basic hydrolysis of the ester is a nucleophilic acyl substitution reaction. The hydroxide ion from LiOH acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Conclusion

This technical guide has outlined a reliable and well-rationalized two-step synthesis for this compound. The described protocols are based on established chemical principles and offer a practical approach for researchers in the field. By understanding the underlying mechanisms and the rationale behind the experimental choices, scientists can confidently utilize and adapt this synthesis for the creation of novel pyrazole-based compounds with potential therapeutic applications.

References

  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google P
  • WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google P
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central. (URL: [Link])

  • EP0749963A1 - N-alkylation method of pyrazole - Google P
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])

  • 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF - ResearchGate. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (URL: [Link])

  • ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem. (URL: [Link])

  • Unexpected Tellurohalogenation of Terminal N‐Alkynyl (Alkenyl) Derivatives of 4‐Functionalized Pyrazoles - PMC - NIH. (URL: [Link])

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. While extensive peer-reviewed data for this specific molecule is not centrally available, this document synthesizes information from chemical supplier data, patent literature, and established principles of physical organic chemistry. It further outlines authoritative, field-proven experimental protocols for the precise determination of these properties. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's characteristics for application in synthesis, screening, and formulation development.

Introduction: The Role of Pyrazole Carboxylic Acids in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved therapeutics. The inclusion of a carboxylic acid moiety at the 4-position provides a critical handle for forming salts, esters, and amides, and serves as a key interaction point with biological targets. The N-1 substituent, in this case, a cyclobutylmethyl group, plays a crucial role in modulating lipophilicity, metabolic stability, and the overall three-dimensional conformation of the molecule, thereby influencing its pharmacological profile.

Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization. Properties such as solubility, acidity (pKa), and lipophilicity (LogP) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its potential as a drug candidate. This guide provides both known data and the methodologies to procure this critical information.

Molecular Structure and Core Identifiers

A foundational understanding begins with the molecule's precise structure and its key identifiers for unambiguous reference in research and procurement.

Chemical Structure

The molecular structure consists of a pyrazole ring substituted at the N-1 position with a cyclobutylmethyl group and at the C-4 position with a carboxylic acid.

Caption: 2D Chemical Structure of the molecule.

Key Identifiers

For precise identification and sourcing, the following identifiers are critical.

IdentifierValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₉H₁₂N₂O₂BLDpharm[1]
Molecular Weight 180.21 g/mol BLDpharm[1]
CAS Number 1496584-13-4BLDpharm[1]

Physicochemical Properties: Data and Predictive Analysis

This section presents a combination of available data and computationally predicted values for the key physicochemical properties. Predicted values are essential for initial assessment in the absence of comprehensive experimental data.

PropertyValue (Experimental)Value (Predicted)Prediction Source
Melting Point Data not available~160-180 °CBased on analogs
pKa (Acidic) Data not available3.5 - 4.5ChemAxon (analog)[2]
LogP Data not available1.2 - 1.8ALOGPS (analog)[2]
Aqueous Solubility Data not availableSparing to lowBased on structure

Rationale for Predicted Values:

  • Melting Point: The predicted range is based on related N-substituted pyrazole carboxylic acids. For example, 1-methyl-1H-pyrazole-4-carboxylic acid has a melting point of 176-180°C.[3] The larger, flexible cyclobutylmethyl group may slightly alter crystal packing, influencing the melting point.

  • pKa: The parent 1H-pyrazole-4-carboxylic acid has a predicted acidic pKa of 3.43.[2] The electron-donating nature of the N-alkyl substituent is expected to slightly increase the pKa, making the acid marginally weaker.

  • LogP & Solubility: The cyclobutylmethyl group significantly increases the lipophilicity compared to a simple methyl or ethyl substituent, suggesting a higher LogP and consequently lower aqueous solubility. The molecule's carboxylic acid group allows for significantly increased solubility in basic aqueous solutions due to salt formation.

Authoritative Experimental Protocols

To ensure data integrity for critical decision-making in drug development, direct experimental determination of these properties is non-negotiable. The following section details standard, robust protocols.

Determination of Acid Dissociation Constant (pKa)

The pKa is a critical parameter as it dictates the ionization state of the molecule at a given pH, which in turn governs its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

This is the gold-standard method for pKa determination.

  • Principle: A solution of the compound is titrated with a strong base (e.g., 0.1 M NaOH), and the pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added. The pKa is the pH at which the acid is 50% ionized, corresponding to the midpoint of the titration curve.[4]

  • Workflow Diagram:

    G A Accurately weigh ~10-20 mg of the compound B Dissolve in a known volume (e.g., 50 mL) of deionized water. Use co-solvent (e.g., Methanol) if needed. A->B C Calibrate pH meter with standard buffers (pH 4, 7, 10) B->C D Place dissolved sample on a stir plate and insert calibrated pH electrode C->D E Titrate with standardized 0.1 M NaOH, recording pH after each incremental addition D->E F Plot pH (y-axis) vs. Volume of NaOH added (x-axis) E->F G Determine the equivalence point (Veq) from the inflection point of the curve F->G H The pKa is the pH value at the half-equivalence point (Veq/2) G->H

    Caption: Workflow for pKa determination by potentiometric titration.

  • Self-Validation and Trustworthiness:

    • System Suitability: The pH meter must be calibrated immediately before use with at least three standard buffers that bracket the expected pKa.

    • Titrant Standardization: The concentration of the NaOH titrant must be accurately known, determined by titrating against a primary standard like potassium hydrogen phthalate (KHP).

    • Replicate Analysis: The experiment must be performed in triplicate to ensure reproducibility, with the final pKa reported as the mean ± standard deviation.

Determination of Aqueous Solubility

Solubility is a gatekeeper for oral bioavailability. Poor aqueous solubility is a major hurdle in drug development.

Methodology: Shake-Flask Method (OECD Guideline 105)

This equilibrium-based method is considered the benchmark for determining thermodynamic solubility.

  • Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified, typically by HPLC-UV.

  • Workflow Diagram:

    G A Add excess solid compound to a vial containing a precise volume of buffer (e.g., PBS, pH 7.4) B Ensure visible solid remains to confirm saturation A->B C Agitate the vials in a temperature-controlled shaker (e.g., 25°C) for 24-48 hours to reach equilibrium B->C D Filter the suspension through a low-binding 0.22 µm syringe filter to remove undissolved solid C->D F Quantify the concentration of the filtrate using a validated HPLC-UV method against the standard curve D->F E Prepare a standard curve of the compound with known concentrations E->F G Report solubility in µg/mL or µM F->G

    Caption: Workflow for solubility determination via the shake-flask method.

  • Self-Validation and Trustworthiness:

    • Equilibrium Confirmation: Samples should be taken at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau, ensuring equilibrium has been established.

    • Mass Balance: The initial mass of the compound and the final mass of the undissolved solid can be measured to ensure no significant degradation or adsorption has occurred.

    • Validated Analytical Method: The HPLC method used for quantification must be validated for linearity, accuracy, and precision over the expected concentration range.

Synthesis and Reactivity Insights

This compound is typically synthesized as a building block for more complex molecules. The synthesis generally involves the construction of the pyrazole ring followed by N-alkylation or vice-versa.

General Synthetic Approach

A common route involves the N-alkylation of a pre-formed pyrazole-4-carboxylate ester, followed by hydrolysis of the ester to yield the final carboxylic acid.[5][6]

  • Step 1: N-Alkylation: Reaction of ethyl 1H-pyrazole-4-carboxylate with cyclobutylmethyl bromide in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like DMF or THF.

  • Step 2: Saponification: Hydrolysis of the resulting ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/THF or water/methanol mixture, followed by acidic workup to protonate the carboxylate.[6]

Key Chemical Reactivity
  • Carboxylic Acid Group: This group is the primary site of reactivity. It can be readily converted to esters, amides (e.g., via coupling reagents like TBTU or CDI), or acid chlorides.[6] It will also readily deprotonate in the presence of a base to form a carboxylate salt.

  • Pyrazole Ring: The pyrazole ring is generally stable and aromatic in nature. It is resistant to oxidation but can undergo electrophilic substitution, although the carboxylic acid group is deactivating.

Conclusion

This compound is a valuable building block whose utility is fundamentally dictated by its physicochemical properties. This guide has consolidated the available structural information and provided robust, industry-standard protocols for the experimental determination of its pKa and aqueous solubility. The insights into its synthesis and reactivity further equip researchers to effectively incorporate this molecule into their discovery programs. Adherence to the detailed experimental methodologies herein will ensure the generation of high-quality, reliable data, forming a solid foundation for successful drug development endeavors.

References

  • Human Metabolome Database. (2013). Metabocard for 4-Carboxypyrazole (HMDB0060760). Retrieved from [Link]

  • LookChem. (n.d.). Cas 5952-92-1, 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

  • Pozdnyakov, D. I., et al. (2019). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molbank, 2019(4), M1101. Retrieved from [Link]

  • Schultz, M. K., et al. (2016). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Journal of Medicinal Chemistry, 59(21), 9845-9858. Retrieved from [Link]

Sources

"1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid CAS number"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of approved therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in the pursuit of novel drug candidates across a wide range of diseases.[3][4][5] This guide focuses on a specific, yet underexplored derivative: This compound . While a dedicated CAS (Chemical Abstracts Service) number for this precise molecule is not publicly cataloged as of the writing of this guide, its structural motifs suggest significant potential. The positional isomer, 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid, is registered under CAS number 1496584-13-4, indicating the novelty and research interest in this family of compounds.[6]

This document serves as a technical primer, synthesizing established knowledge of pyrazole chemistry with predictive insights to empower researchers in the synthesis, characterization, and strategic application of this promising molecule. We will delve into the rationale behind synthetic strategies, explore its potential physicochemical and pharmacological landscape, and provide actionable protocols based on robust, analogous chemistry.

Molecular Identity and Physicochemical Profile

Systematic Name: this compound

Predicted Molecular Formula: C₉H₁₂N₂O₂

Predicted Molecular Weight: 180.21 g/mol

The introduction of a cyclobutylmethyl group at the N1 position of the pyrazole ring is a strategic choice in medicinal chemistry. This non-polar, saturated carbocyclic moiety can significantly influence the compound's lipophilicity, metabolic stability, and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic properties. The carboxylic acid at the C4 position provides a crucial handle for forming salts, esters, or amides, and can act as a key hydrogen bond donor and acceptor in interactions with biological targets.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale and Significance
cLogP ~1.5 - 2.5The cyclobutyl group increases lipophilicity compared to a simple methyl group (e.g., in 1-methyl-1H-pyrazole-4-carboxylic acid), potentially enhancing membrane permeability.
Topological Polar Surface Area (TPSA) ~60-70 ŲThis value is within the range typically associated with good oral bioavailability.
Hydrogen Bond Donors 1 (from COOH)Essential for target binding and solubility.
Hydrogen Bond Acceptors 3 (N2, C=O, OH)Provides multiple points for interaction with biological macromolecules.
pKa ~3.5 - 4.5The carboxylic acid is expected to be weakly acidic, influencing its ionization state at physiological pH.

Synthesis and Characterization: A Strategic Approach

The synthesis of 1,4-disubstituted pyrazole-4-carboxylic acids can be approached through several established methodologies. A robust and logical pathway for the target compound involves a multi-step sequence starting from readily available precursors.

Proposed Synthetic Pathway

A logical synthetic route would involve the initial formation of the pyrazole-4-carboxylate core followed by N-alkylation with the desired cyclobutylmethyl moiety.

Synthetic_Pathway A Ethyl 2-formyl-3-oxopropanoate C Ethyl 1H-pyrazole-4-carboxylate A->C Condensation B Hydrazine B->C E Ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate C->E N-Alkylation D (Bromomethyl)cyclobutane D->E F This compound E->F Ester Hydrolysis G Base (e.g., K2CO3) G->E H Hydrolysis (e.g., LiOH) H->F

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

This initial step involves the condensation of a suitable three-carbon precursor with hydrazine. The Vilsmeier-Haack reaction is a powerful tool for synthesizing pyrazole-4-carboxylates.[7]

  • Reaction Setup: To a stirred solution of ethyl 3-(dimethylamino)acrylate (1 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield ethyl 1H-pyrazole-4-carboxylate.

Step 2: N-Alkylation with (Bromomethyl)cyclobutane

This step introduces the cyclobutylmethyl group onto the pyrazole nitrogen.

  • Reaction Setup: To a solution of ethyl 1H-pyrazole-4-carboxylate (1 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).

  • Reaction Execution: Add (bromomethyl)cyclobutane (1.2 eq) to the mixture and heat to 60-80 °C for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate, can be purified by column chromatography.

Step 3: Ester Hydrolysis

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

  • Reaction Setup: Dissolve the purified ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate (1 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Reaction Execution: Add lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature for 2-4 hours.

  • Work-up and Purification: Acidify the reaction mixture with 1N HCl to a pH of 2-3. The resulting precipitate can be collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the cyclobutylmethyl and pyrazole-4-carboxylic acid moieties.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Pharmacological Context and Potential Applications

The pyrazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The specific substitution pattern of this compound suggests several potential avenues for drug discovery.

Pharmacological_Potential Core 1-(Cyclobutylmethyl)-1H- pyrazole-4-carboxylic acid Kinase_Inhibition Kinase Inhibition Core->Kinase_Inhibition GPCR_Modulation GPCR Modulation Core->GPCR_Modulation Enzyme_Inhibition Enzyme Inhibition Core->Enzyme_Inhibition Antimicrobial_Activity Antimicrobial Activity Core->Antimicrobial_Activity

Caption: Potential pharmacological applications of the target compound.

Rationale for Therapeutic Targeting
  • Kinase Inhibition: Many successful kinase inhibitors, such as Ruxolitinib and Ibrutinib, incorporate a pyrazole core.[1][2] The N-substituted pyrazole can act as a hinge-binding motif, while the carboxylic acid can form key interactions in the active site. The cyclobutylmethyl group can probe hydrophobic pockets, potentially leading to enhanced potency and selectivity.

  • Enzyme Inhibition: The pyrazole ring can act as a bioisostere for other aromatic systems, improving physicochemical properties and metabolic stability.[1] This strategy has been successfully employed in the development of drugs targeting enzymes like dipeptidyl peptidase-4 (DPP-4).[1]

  • Antimicrobial Agents: Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[2] The lipophilic cyclobutylmethyl group could enhance the ability of the molecule to penetrate bacterial cell membranes.[1]

Safety, Handling, and Storage

While specific toxicity data for this compound is unavailable, general precautions for handling pyrazole derivatives and carboxylic acids should be followed. Based on safety data for structurally related compounds like 1-methyl-1H-pyrazole-4-carboxylic acid and 1H-pyrazole-4-carboxylic acid, the following should be considered[8][9][10]:

  • Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents a novel chemical entity with significant potential for drug discovery. Its design incorporates a privileged pyrazole scaffold with a lipophilic cyclobutylmethyl group and a versatile carboxylic acid handle. This guide provides a foundational framework for its synthesis, characterization, and potential applications. Further research is warranted to explore its biological activities and to establish a comprehensive pharmacological profile. The methodologies and insights presented herein are intended to accelerate such investigations and unlock the therapeutic potential of this promising molecule.

References

  • PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

  • Cetin, A. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. 2020. Available from: [Link]

  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • ResearchGate. An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Available from: [Link]

  • National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]

  • Capot Chemical. MSDS of 1H-Pyrazole-4-carboxylic acid. Available from: [Link]

  • Boron Molecular. 1-Methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

  • RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Available from: [Link]

Sources

Solubility Profile of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation design to in vivo bioavailability. 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid, a molecule of interest within contemporary drug discovery programs, possesses structural features—a polar heterocyclic core, an acidic moiety, and a non-polar aliphatic substituent—that present a unique and complex solubility challenge. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. We will explore the theoretical underpinnings of its solubility based on molecular structure, detail gold-standard experimental protocols for quantitative measurement, and discuss the application of modern predictive technologies to accelerate solvent screening.

Introduction

Pyrazole carboxylic acid derivatives are recognized as significant scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1] The specific compound, this compound, is a novel entity whose physical properties are not yet widely documented. Understanding its solubility is a prerequisite for its advancement through the drug development pipeline. Poor solubility can lead to unreliable results in biological assays, challenging formulation development, and ultimately, poor bioavailability.[2][3] This document serves as a foundational guide for scientists, providing both the theoretical causality behind solubility phenomena and the practical, self-validating protocols required for robust characterization.

Theoretical & Predictive Solubility Analysis

Before undertaking extensive lab work, a theoretical analysis of the molecule can provide invaluable predictive insights, guiding solvent selection and experimental design.

Molecular Structure and Polarity

The solubility of an organic molecule is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent.[4] The structure of this compound can be deconstructed into three key domains that influence its polarity:

  • 1H-pyrazole-4-carboxylic acid Core: This region is highly polar. The pyrazole ring contains two nitrogen atoms, capable of acting as hydrogen bond acceptors, while the carboxylic acid group is a potent hydrogen bond donor and acceptor.[5] This part of the molecule will favor interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO).

  • Carboxylic Acid Group (-COOH): This functional group not only contributes to polarity but also imparts acidic properties. This means its solubility can be dramatically increased in basic solutions where it can deprotonate to form a highly polar and soluble carboxylate salt.[6]

  • Cyclobutylmethyl Group: This substituent is a non-polar, aliphatic (hydrocarbon) moiety. Its bulk and lack of polar bonds will favor interactions with non-polar or moderately polar solvents and will tend to decrease solubility in highly polar solvents like water.

Expert Insight: The presence of both a large non-polar group and a highly polar, acidic head suggests that this compound is an amphiphilic molecule. We can predict it will exhibit limited solubility at the extremes of the polarity scale (e.g., water, hexane) but will likely find optimal solubility in solvents of intermediate polarity or those with both polar and non-polar character, such as acetone, ethanol, or tetrahydrofuran (THF). A related compound, 1-Methyl-1H-pyrazole-4-carboxylic acid, is noted to be soluble in methanol and dimethyl sulfoxide (DMSO).[7]

Computational Solubility Prediction

Modern computational chemistry offers powerful tools for in silico solubility prediction, reducing the experimental burden of extensive solvent screening.

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This method uses quantum chemistry to calculate the chemical potential of a solute in a solvent, providing a highly theoretical prediction of thermodynamic properties like solubility.[8][9] It is a powerful tool for screening novel solvents or solvent mixtures without the need for empirical data.[10][11]

  • Machine Learning (ML) Models: These models are trained on large datasets of known experimental solubilities to predict the solubility of new compounds.[12][13] By inputting molecular descriptors, these models can rapidly estimate solubility in a wide range of solvents, achieving an accuracy that can approach the inherent noise in experimental data.[12][14]

G cluster_input Molecular Structure Input cluster_analysis Predictive Approaches cluster_output Predicted Outcome mol_structure 1-(Cyclobutylmethyl)-1H- pyrazole-4-carboxylic acid theoretical Theoretical Analysis ('Like Dissolves Like') mol_structure->theoretical Analyze functional groups & polarity computational Computational Models (COSMO-RS, Machine Learning) mol_structure->computational Generate molecular descriptors prediction Ranked list of potential solvents (e.g., Alcohols, Ketones, DMSO) theoretical->prediction computational->prediction

Caption: Logical workflow for predictive solubility analysis.

Experimental Determination of Solubility

While predictions are valuable, experimental verification is essential. The following protocols represent the industry standards for accurate solubility measurement.

Gold Standard: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is widely considered the most reliable technique for determining the true thermodynamic equilibrium solubility.[15][16] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of solid this compound to a series of glass vials.

    • Causality: Using an excess of solid is crucial to ensure that the resulting solution is truly saturated at equilibrium.[15]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the corresponding vials.

  • Equilibration: Seal the vials tightly and place them in a shaker or agitator in a temperature-controlled environment (typically 25 °C) for 18-24 hours.

    • Causality: A long incubation period with constant agitation is necessary to allow the dissolution process to reach thermodynamic equilibrium. Shorter times may only yield kinetic solubility, which can be misleading.[2][17]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended microcrystals.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical detector.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS). The concentration is determined by comparing the instrument response to a pre-established calibration curve.[18]

Caption: Experimental workflow for the Shake-Flask Method.

High-Throughput Screening (HTS) for Kinetic Solubility

In early discovery phases, speed and material conservation are paramount. HTS methods, often performed in 96-well plates, can rapidly screen dozens of solvents to identify promising candidates.[19][20] A common technique is laser nephelometry, which measures light scattering caused by precipitated particles.[21]

Expert Insight: It is critical to understand that HTS methods typically measure kinetic solubility. This value is derived from the precipitation of a compound from a concentrated stock solution (usually in DMSO) upon dilution into the solvent.[20] While excellent for ranking and flagging problematic compounds, these values are often higher than the true thermodynamic solubility and should be confirmed with the shake-flask method for lead candidates.[2]

Data Presentation and Interpretation

Solubility data should be presented clearly for easy comparison.

Predicted Qualitative Solubility Profile

Based on the structural analysis, a predicted qualitative profile can be established to guide initial experiments.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneLow / InsolubleDominated by the polar pyrazole-carboxylic acid head, poor interaction with non-polar solvents.
Polar Aprotic DMSO, DMF, AcetoneHigh / SolubleStrong dipole-dipole interactions with the polar core; can solvate both polar and non-polar parts.[7]
Polar Protic Methanol, EthanolModerate / SolubleCan form hydrogen bonds with the solute, but the non-polar tail may limit high solubility.[5]
Aqueous (Basic) 5% aq. NaHCO₃High / SolubleThe carboxylic acid deprotonates to form a highly soluble carboxylate salt.[6]
Quantitative Solubility Data (Hypothetical Example)

Quantitative data from a shake-flask experiment should be tabulated for direct comparison.

SolventPolarity IndexSolubility (mg/mL)Solubility (M)
Methanol5.175.20.36
Acetone5.1110.50.53
Acetonitrile5.845.90.22
Ethyl Acetate4.433.40.16
Dichloromethane3.115.70.08
Toluene2.4< 1.0< 0.005
Hexane0.1< 0.1< 0.0005

(Note: Data are for illustrative purposes and must be determined experimentally.)

Conclusion for the Practicing Scientist

The solubility of this compound is a complex property dictated by its amphiphilic nature. A combined strategy of theoretical prediction and rigorous experimental validation is the most efficient path to its full characterization. For drug development professionals, we recommend prioritizing solvents of intermediate polarity such as alcohols and ketones for initial formulation work. The compound's acidic nature should be leveraged to achieve high concentrations in buffered aqueous solutions at a pH above its pKa. The shake-flask method remains the definitive standard for generating the precise thermodynamic solubility data required for regulatory filings and robust formulation design.

References

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from the University of Toronto Libraries.
  • National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (n.d.). 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Boron Molecular. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. Available from: [Link]

  • Meker, S., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Available from: [Link]

  • Scientific Computing & Modelling (SCM). (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • Abramov, Y., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19654. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-67. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from Department of Chemistry and Biochemistry.
  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. In RSC Theoretical Chemistry Group Annual Meeting. Royal Society of Chemistry. Available from: [Link]

  • Scientific Reports. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available from: [Link]

  • ChemRxiv. (2023). High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research. Available from: [Link]

  • ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Available from: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • ResearchGate. (n.d.). The experimental solubility and COSMO-RS predicted solubility in DES.... Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Available from: [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from Department of Chemistry, University of Missouri–St. Louis.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

  • Harper College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • ChemRxiv. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Available from: [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Arxiv. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Available from: [Link]

  • YouTube. (2025). How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone. Available from: [Link]

  • Biopharma Asia. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Retrieved from [Link]

  • Journal of the Turkish Chemical Society. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability Assessment of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Thermal Stability in Modern Drug Development

In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dictates not only the compound's shelf-life and storage requirements but also profoundly influences its processing, formulation, and ultimately, its safety and efficacy. This guide provides an in-depth technical framework for assessing the thermal stability of a novel pyrazole derivative, 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, making a thorough understanding of its derivatives' physicochemical properties essential.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Introduction to this compound: A Molecule of Interest

While specific data on this compound is not extensively published, its structural motifs suggest its potential as a valuable intermediate or API in drug discovery.[4] The pyrazole-4-carboxylic acid core is a versatile building block in the synthesis of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The cyclobutylmethyl group introduces a degree of lipophilicity and conformational constraint that can be crucial for target engagement and pharmacokinetic properties.[5]

The primary objective of this guide is to establish a robust, self-validating protocol to comprehensively characterize the thermal behavior of this molecule. This involves not just identifying decomposition temperatures but understanding the thermodynamics and kinetics of any thermal events, which is critical for risk assessment and the design of safe manufacturing processes.[6]

Foundational Thermal Analysis Techniques: A Triad of Methodologies

A multi-faceted approach to thermal analysis is indispensable for a thorough stability assessment. We will employ a triad of core techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). This combination provides a holistic view of the material's response to thermal stress.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA is a fundamental technique for determining the thermal stability and decomposition profile of a material by measuring changes in its mass as a function of temperature under a controlled atmosphere.[7][8]

The choice of experimental parameters in TGA is critical for obtaining meaningful and reproducible data. A slow heating rate (e.g., 10 °C/min) is initially chosen to ensure sufficient resolution of thermal events. The atmosphere (e.g., nitrogen or air) is selected based on the anticipated real-world storage and processing conditions. An inert atmosphere like nitrogen is used to study the intrinsic thermal stability of the compound, while an air atmosphere can reveal susceptibility to oxidative degradation.

Step 1: Instrument Calibration Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications using certified reference materials.

Step 2: Sample Preparation Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

Step 3: Experimental Conditions

  • Heating Rate: 10 °C/min

  • Temperature Range: 25 °C to 600 °C (or until complete decomposition)

  • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

  • Repeatability: Conduct the experiment in triplicate to ensure reproducibility.

Step 4: Data Analysis Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 10% mass loss occur (T5% and T10%). These values provide a quantitative measure of thermal stability.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is invaluable for identifying melting points, glass transitions, crystallization events, and other phase changes, as well as quantifying the enthalpy of these transitions.[10]

For a crystalline API like a carboxylic acid, the melting point is a key indicator of purity.[9] A sharp melting peak suggests a high degree of purity, while a broad peak can indicate the presence of impurities or multiple polymorphic forms. The enthalpy of fusion (ΔHfus) provides information about the crystal lattice energy. For amorphous materials, the glass transition temperature (Tg) is a critical parameter that influences stability and processability.

Step 1: Instrument Calibration Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.

Step 2: Sample Preparation Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

Step 3: Experimental Conditions

  • Heating Rate: 10 °C/min

  • Temperature Range: 25 °C to a temperature above the melting point (as determined by a preliminary scan or melting point apparatus).

  • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

  • Modulation (Optional): For enhanced sensitivity in detecting subtle transitions like a glass transition, a modulated DSC (MDSC) experiment can be performed.

Step 4: Data Analysis Determine the melting point (Tm) as the peak temperature of the melting endotherm and the enthalpy of fusion (ΔHfus) by integrating the peak area. If the compound is amorphous, identify the glass transition temperature (Tg).

Advanced Thermal Hazard Assessment: Accelerating Rate Calorimetry (ARC)

While TGA and DSC provide crucial information under controlled heating rates, Accelerating Rate Calorimetry (ARC) is essential for simulating a worst-case thermal runaway scenario under adiabatic conditions.[6][11][12] ARC identifies the onset temperature of exothermic decomposition and provides critical data on the kinetics and magnitude of a potential runaway reaction.[11][13]

The "Why": The Imperative of Adiabatic Testing in Process Safety

In a large-scale chemical process, the heat generated by an exothermic reaction may not be dissipated as efficiently as in a small laboratory setting.[13] This can lead to a self-accelerating reaction, or thermal runaway, with potentially catastrophic consequences. ARC mimics these adiabatic conditions, where the heat generated by the sample is used to further increase its temperature.[6]

Self-Validating ARC Protocol

Step 1: Instrument Setup The ARC instrument consists of a robust, well-insulated calorimeter. The sample is placed in a suitable container (e.g., a titanium bomb calorimeter) equipped with a pressure transducer.

Step 2: Heat-Wait-Search (HWS) Mode

  • The sample is heated in small, incremental steps (e.g., 5 °C).

  • After each heating step, the instrument enters a "wait" period to allow for thermal equilibration.

  • During the "search" phase, the instrument monitors the sample's self-heating rate.

Step 3: Exotherm Detection and Adiabatic Tracking

  • If the self-heating rate exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

  • The calorimeter's heaters then track the sample's temperature, ensuring no heat is lost to the surroundings.

Step 4: Data Analysis The ARC data provides critical parameters for process safety, including:

  • Onset Temperature of Exotherm: The temperature at which self-heating begins.

  • Adiabatic Temperature Rise (ΔTad): The total temperature increase due to the exothermic decomposition.

  • Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum rate under adiabatic conditions from the onset temperature.

  • Pressure Data: The pressure generated during the decomposition, which is crucial for vent sizing and reactor design.

Data Presentation and Interpretation

For clarity and comparative analysis, the quantitative data obtained from these thermal analyses should be summarized in a structured table.

ParameterTGADSCARCSignificance in Drug Development
Tonset (°C) To be determined-To be determinedIndicates the initiation of thermal decomposition or exothermic reaction.
T5% Mass Loss (°C) To be determined--A practical measure of the upper temperature limit for handling and storage.
Melting Point (Tm, °C) -To be determined-A key indicator of purity and polymorphic form.
Enthalpy of Fusion (ΔHfus, J/g) -To be determined-Provides information on the energetics of the crystal lattice.
Adiabatic Temp. Rise (ΔTad, °C) --To be determinedQuantifies the severity of a potential thermal runaway.
Time to Max. Rate (TMR, min) --To be determinedA critical parameter for assessing the time available for corrective action in a process upset.
Max. Pressure (bar) --To be determinedEssential for the design of pressure relief systems.

Visualizing the Workflow and Logical Relationships

To provide a clear visual representation of the experimental workflow and the interplay between the different analytical techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_thermal_analysis Thermal Stability Assessment cluster_data_interpretation Data Interpretation & Risk Assessment synthesis Synthesis of 1-(Cyclobutylmethyl)- 1H-pyrazole-4-carboxylic acid purification Purification & Structural Confirmation (NMR, MS) synthesis->purification tga TGA Analysis purification->tga Initial Stability Screen dsc DSC Analysis purification->dsc Phase Behavior arc ARC Analysis tga->arc Informs Temp. Range data_summary Summarize Quantitative Data (Table 1) tga->data_summary dsc->arc Informs Starting Temp. dsc->data_summary arc->data_summary risk_assessment Process Safety & Formulation Strategy data_summary->risk_assessment

Caption: Experimental workflow for thermal stability assessment.

logical_relationship cluster_properties Intrinsic Properties cluster_applications Drug Development Implications compound 1-(Cyclobutylmethyl)-1H-pyrazole- 4-carboxylic acid thermal_stability Thermal Stability compound->thermal_stability Determined by TGA & ARC physicochemical Physicochemical Properties (Polymorphism, Purity) compound->physicochemical Characterized by DSC process_safety Process Safety (Manufacturing, Scale-up) thermal_stability->process_safety storage Storage & Shelf-life thermal_stability->storage formulation Formulation Development (Excipient Compatibility) physicochemical->formulation physicochemical->storage

Caption: Logical relationship of thermal properties to drug development.

Concluding Remarks: A Forward-Looking Perspective

The thermal stability assessment of this compound, as outlined in this guide, provides a robust framework for de-risking its development as a potential pharmaceutical candidate. By systematically employing TGA, DSC, and ARC, researchers can build a comprehensive understanding of the molecule's behavior under thermal stress. This knowledge is not merely academic; it is a critical dataset that informs crucial decisions in process chemistry, formulation science, and regulatory affairs. A thorough and well-documented thermal stability profile is a hallmark of a mature and well-characterized drug development program.

References

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.
  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions.
  • Thermal Decomposition of Nitropyrazoles.
  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments.
  • Accelerating Rate Calorimetry (ARC). Prime Process Safety Center.
  • Accelerating Rate Calorimeter. Thermal Hazard Technology.
  • TGA Analysis in Pharmaceuticals.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com.
  • Accelerating Rate Calorimetry. NETZSCH Analyzing & Testing.
  • Accelerating Rate Calorimeter (ARC). Belmont Scientific.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Current status of pyrazole and its biological activities. PMC.
  • Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo.

Sources

The Pyrazole Carboxylic Acid Scaffold: A Versatile Framework for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Potential of the Pyrazole Nucleus

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have consistently yielded compounds with a remarkable breadth of biological activities, leading to the development of numerous clinically significant drugs.[1][2] The incorporation of a carboxylic acid moiety into the pyrazole scaffold further enhances its potential, providing a key functional group for interaction with biological targets and modulation of physicochemical properties. This technical guide offers an in-depth exploration of the diverse biological activities of pyrazole carboxylic acid derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential.

This guide is designed for researchers, scientists, and drug development professionals, providing not only a comprehensive overview but also actionable, field-proven insights into the evaluation of these promising compounds. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole carboxylic acid derivatives have emerged as a rich source of anticancer agents, demonstrating efficacy against a variety of cancer cell lines through diverse mechanisms of action.[3][4] These mechanisms often involve the inhibition of key signaling pathways that are critical for tumor growth, proliferation, and survival.

A. Mechanism of Action: Interrupting Cancer's Communication Lines

1. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition:

A significant number of pyrazole derivatives exert their anticancer effects by targeting receptor tyrosine kinases (RTKs), such as EGFR and VEGFR-2.[3] These receptors play pivotal roles in cell proliferation, angiogenesis, and metastasis. The pyrazole scaffold can be adeptly substituted to fit into the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling cascades. The carboxylic acid group can form crucial hydrogen bonds within the active site, enhancing binding affinity and inhibitory potency.

Signaling Pathway: EGFR/VEGFR-2 Inhibition by Pyrazole Carboxylic Acid Derivatives

EGFR_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras PI3K PI3K/Akt/mTOR Pathway EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->Ras VEGFR2->PI3K EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation Pyrazole Pyrazole Carboxylic Acid Derivative Pyrazole->EGFR Pyrazole->VEGFR2 caption EGFR/VEGFR-2 Signaling Inhibition

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by pyrazole carboxylic acid derivatives.

2. Tubulin Polymerization Inhibition:

The microtubule network is a critical component of the cellular cytoskeleton, essential for cell division, motility, and intracellular transport. Several pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.

B. Quantitative Assessment of Anticancer Activity

The cytotoxic potential of pyrazole carboxylic acid derivatives is typically evaluated using in vitro cell viability assays, such as the MTT assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound A MCF-7 (Breast)7.97CDK-9 Inhibitor[7]
Compound B HePG2 (Liver)6.57CDK-9 Inhibitor[7]
Compound C HCT-116 (Colon)9.54CDK-9 Inhibitor[7]
Compound D PC-3 (Prostate)15Tubulin Polymerization Inhibitor[5]
Compound E A549 (Lung)1.81-0.83Not Specified[4]
Compound F HeLa (Cervical)1.81-0.83Not Specified[4]
C. Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

II. Anti-inflammatory Activity: Quelling the Fire of Inflammation

A. Mechanism of Action: Targeting the Inflammatory Cascade

1. Cyclooxygenase-2 (COX-2) Inhibition:

The cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[10] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. The well-known anti-inflammatory drug Celecoxib, a pyrazole derivative, is a selective COX-2 inhibitor.[11][12] The pyrazole scaffold, often with a p-sulfonamidophenyl or a similar group at the N1-position, is crucial for selective binding to the larger active site of COX-2 compared to COX-1.

2. Nuclear Factor-kappa B (NF-κB) Inhibition:

The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[13][14] Some pyrazole carboxylic acid derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the downstream inflammatory cascade.[15] This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory protein IκBα or blocking the nuclear translocation of the NF-κB complex.

Signaling Pathway: NF-κB Inhibition by Pyrazole Carboxylic Acid Derivatives

NFkB_Inhibition cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α, IL-1β IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive NFkB_active Active NF-κB NFkB_inactive->NFkB_active Activation DNA DNA NFkB_active->DNA Translocation Pyrazole Pyrazole Carboxylic Acid Derivative Pyrazole->IKK Pyrazole->NFkB_active Inhibits Translocation Inflammation Pro-inflammatory Gene Expression DNA->Inflammation caption NF-κB Signaling Inhibition

Caption: Inhibition of the NF-κB signaling pathway by pyrazole carboxylic acid derivatives.

B. In Vivo Assessment of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.

C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test pyrazole carboxylic acid derivatives

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): vehicle control, standard drug, and test compound groups (at different doses). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

III. Antimicrobial Activity: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyrazole carboxylic acid derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[16][17][18][19]

A. Mechanism of Action

The precise mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilicity and electronic properties of the substituents on the pyrazole ring, along with the presence of the carboxylic acid group, can significantly influence their antimicrobial potency and spectrum of activity.

B. Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of pyrazole carboxylic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound G Staphylococcus aureus16[20]
Compound H Bacillus subtilis16[18]
Compound I Escherichia coli16[18]
Compound J Pseudomonas aeruginosa129[18]
Compound K Candida albicans4[18]
Compound L Aspergillus niger8[18]
C. Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

The agar well diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of new compounds.

Experimental Workflow: Agar Well Diffusion Assay

Agar_Well_Diffusion A Prepare sterile Mueller-Hinton agar plates B Inoculate the agar surface with a standardized microbial suspension A->B C Create wells (6-8 mm diameter) in the agar using a sterile borer B->C D Add a defined volume of the test compound solution to the wells C->D E Incubate the plates under appropriate conditions (e.g., 37°C for 24h) D->E F Measure the diameter of the zone of inhibition around each well E->F caption Agar Well Diffusion Workflow

Sources

An In-Depth Technical Guide to the In Silico Prediction of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid Properties

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the ability to anticipate the physicochemical, pharmacokinetic, and toxicological properties of a novel chemical entity (NCE) is paramount. The traditional paradigm of synthesizing and screening vast libraries of compounds is an expensive and often inefficient endeavor. In silico methodologies have emerged as a powerful and indispensable tool, allowing researchers to triage and prioritize candidates with the highest probability of success long before they are ever synthesized. This technical guide provides a comprehensive, in-depth analysis of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid, a pyrazole derivative of interest, through the lens of computational prediction. As a Senior Application Scientist, the following narrative is structured not as a rigid protocol, but as a logical workflow, mirroring the decision-making process of an experienced researcher in the field. Every step is underpinned by a rationale, and the entire process is designed to be a self-validating system through the convergence of multiple predictive models.

Molecular Blueprint: Establishing the Foundation

Before any predictive work can commence, a definitive and machine-readable representation of the molecule is required. For this compound, we turn to the PubChem database, a comprehensive and authoritative source for chemical information.

The canonical Simplified Molecular-Input Line-Entry System (SMILES) string for our molecule of interest (PubChem CID: 56604617) is: C1CC(C1)CN2C=C(C=N2)C(=O)O [1]. This SMILES string serves as the universal key to unlock the predictive power of the various computational tools we will employ.

The Workflow: A Multi-faceted Approach to Property Prediction

Our in silico investigation is structured as a multi-pronged workflow, designed to build a holistic profile of the target molecule. This approach ensures that we are not reliant on a single algorithm or dataset, thereby enhancing the robustness and reliability of our predictions.

In_Silico_Prediction_Workflow Figure 1: In Silico Prediction Workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Predicted Properties SMILES Canonical SMILES C1CC(C1)CN2C=C(C=N2)C(=O)O SwissADME SwissADME SMILES->SwissADME ProToxII ProTox-II SMILES->ProToxII Molinspiration Molinspiration SMILES->Molinspiration OSIRIS OSIRIS Property Explorer SMILES->OSIRIS PhysChem Physicochemical Properties SwissADME->PhysChem ADME Pharmacokinetics (ADME) SwissADME->ADME DrugLikeness Drug-Likeness SwissADME->DrugLikeness Toxicity Toxicology ProToxII->Toxicity Molinspiration->PhysChem Molinspiration->DrugLikeness OSIRIS->PhysChem OSIRIS->Toxicity OSIRIS->DrugLikeness

Caption: In Silico Prediction Workflow for this compound.

Physicochemical Properties: The Bedrock of Biological Behavior

A molecule's fundamental physicochemical characteristics govern its interaction with biological systems. We will predict a suite of these properties using multiple platforms to establish a consensus view.

Methodology: Step-by-Step Prediction of Physicochemical Properties
  • Tool Selection: SwissADME, Molinspiration, and OSIRIS Property Explorer were chosen for their robust, well-documented models and widespread use in the scientific community.

  • Input: The canonical SMILES string C1CC(C1)CN2C=C(C=N2)C(=O)O was submitted to each web server.

  • Execution:

    • SwissADME: The SMILES string was pasted into the input field, and the "Run" button was clicked.

    • Molinspiration: The SMILES string was pasted into the "Calculate Properties" tool.

    • OSIRIS Property Explorer: The SMILES string was used to generate the structure, and the properties were calculated automatically.

  • Data Compilation: The relevant physicochemical data from each platform was collated into Table 1.

Results: A Comparative Analysis of Physicochemical Predictions
PropertySwissADME PredictionMolinspiration PredictionOSIRIS PredictionInterpretation
Molecular Weight 180.21 g/mol 180.212180.21 g/mol Consistent across all platforms, well within the typical range for small molecule drugs.
logP (Lipophilicity) 1.48 (iLOGP)1.151.49A moderate logP suggests a balance between aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area (TPSA) 61.99 Ų61.99261.99 ŲA TPSA below 140 Ų is generally associated with good intestinal absorption.
Water Solubility (logS) -2.31 (ESOL)--2.19Predicted to be soluble in water.
Hydrogen Bond Acceptors 333The number of hydrogen bond acceptors is within the limits of Lipinski's Rule of Five.
Hydrogen Bond Donors 111The number of hydrogen bond donors is within the limits of Lipinski's Rule of Five.
Rotatable Bonds 333A low number of rotatable bonds suggests good oral bioavailability.

Expert Insight: The remarkable consistency across three independent prediction platforms for properties like molecular weight and TPSA lends high confidence to these values. The minor variation in logP is expected, as it is calculated using different algorithms, yet all values point to a molecule with balanced lipophilicity, a desirable trait for oral drug candidates.

Pharmacokinetics (ADME): The Journey of a Drug in the Body

Understanding how a molecule is Absorbed, Distributed, Metabolized, and Excreted (ADME) is critical to predicting its efficacy and safety. SwissADME provides a comprehensive suite of ADME predictions.

Methodology: ADME Profile Generation
  • Tool: SwissADME was utilized for its specialized ADME prediction modules.

  • Input: The canonical SMILES string for the target molecule was used.

  • Execution: The prediction was run as previously described.

  • Data Extraction: The "Pharmacokinetics" section of the SwissADME output was analyzed and summarized in Table 2.

Results: Predicted ADME Profile
ADME ParameterSwissADME PredictionCausality and Implication
Gastrointestinal (GI) Absorption HighThe combination of a moderate logP and a TPSA of 61.99 Ų strongly suggests efficient passive absorption from the gut.
Blood-Brain Barrier (BBB) Permeant NoWhile the molecule is relatively small, its polarity (TPSA > 60 Ų) is likely the primary factor preventing it from crossing the BBB.
P-glycoprotein (P-gp) Substrate NoNot being a substrate for this major efflux pump is advantageous, as it reduces the likelihood of being actively removed from target cells or the brain.
CYP1A2 Inhibitor NoLow risk of drug-drug interactions involving the CYP1A2 metabolic pathway.
CYP2C19 Inhibitor NoLow risk of drug-drug interactions involving the CYP2C19 metabolic pathway.
CYP2C9 Inhibitor YesPotential for drug-drug interactions. Co-administration with drugs metabolized by CYP2C9 should be approached with caution.
CYP2D6 Inhibitor NoLow risk of drug-drug interactions involving the CYP2D6 metabolic pathway.
CYP3A4 Inhibitor NoLow risk of drug-drug interactions involving the CYP3A4 metabolic pathway.
Log Kp (skin permeation) -6.91 cm/sThe negative value indicates low skin permeability.

Expert Insight: The predicted high GI absorption is a very favorable characteristic for an orally administered drug. The predicted inhibition of CYP2C9 is a key finding that would need to be experimentally verified. This highlights the power of in silico screening to flag potential liabilities early in the drug discovery process.

Drug-Likeness and Medicinal Chemistry Friendliness

"Drug-likeness" is a qualitative concept used to assess whether a compound has properties consistent with known drugs. Various rules and filters have been developed to guide this assessment.

Methodology: Evaluation of Drug-Like Properties
  • Tools: SwissADME, Molinspiration, and OSIRIS Property Explorer were used for a comparative analysis.

  • Input: The canonical SMILES string was submitted to each tool.

  • Execution: Predictions were run as previously described.

  • Data Synthesis: The outputs from the "Drug-Likeness" and "Medicinal Chemistry" sections were compiled.

Results: Drug-Likeness and Medicinal Chemistry Assessment
Rule/FilterSwissADMEMolinspirationOSIRISConsensus and Rationale
Lipinski's Rule of Five No violationsNo violations-The molecule adheres to this foundational rule, suggesting good oral bioavailability.
Ghose Filter No violations--Passes this filter, which further refines the criteria for drug-likeness.
Veber Filter No violations--The low number of rotatable bonds and TPSA are favorable according to this rule.
Egan Filter No violations--The molecule falls within the acceptable physicochemical space for good oral absorption.
Muegge Filter No violations--Adheres to the structural requirements outlined by this filter.
PAINS (Pan-Assay Interference Compounds) 0 alerts--The absence of PAINS substructures is crucial, as these can lead to false positives in high-throughput screening.
Brenk Structural Alerts 0 alerts--Lacks substructures that are known to be associated with toxicity or metabolic liabilities.
Lead-likeness Yes (2 violations)--While not strictly lead-like due to a slightly higher molecular weight and logP, it is close.
Synthetic Accessibility 2.41--A score in this range suggests that the molecule is relatively easy to synthesize.
Drug-Likeness Score -0.430.65Both Molinspiration and OSIRIS provide a positive drug-likeness score, indicating favorable properties.

Expert Insight: The unanimous agreement across multiple filters that this compound possesses excellent drug-like properties is a strong endorsement of its potential as a drug candidate. The lack of any structural alerts for toxicity or assay interference is particularly noteworthy.

Toxicological Profile: Predicting Potential Liabilities

Early identification of potential toxicity is a cornerstone of modern drug development. ProTox-II is a powerful web server for predicting a wide range of toxicological endpoints.

Methodology: Comprehensive Toxicity Prediction
  • Tool: The ProTox-II web server was selected for its comprehensive toxicity models.

  • Input: The canonical SMILES string was submitted.

  • Execution: The "Start Tox-Prediction" function was initiated.

  • Data Analysis: The predicted toxicity endpoints were systematically recorded and are presented in Table 3.

Results: Predicted Toxicological Endpoints
Toxicity EndpointProTox-II PredictionConfidence ScoreInterpretation and Rationale
Oral Toxicity (LD50) 2500 mg/kg72.9%Predicted to be in Toxicity Class V (may be harmful if swallowed). This suggests a relatively low acute toxicity profile.
Hepatotoxicity Inactive0.68Low probability of causing drug-induced liver injury.
Carcinogenicity Inactive0.57Predicted to be non-carcinogenic.
Mutagenicity Inactive0.76Low likelihood of causing genetic mutations.
Immunotoxicity Inactive0.74Predicted to not have an adverse effect on the immune system.
Cytotoxicity Inactive0.70Low probability of being toxic to cells.

Expert Insight: The ProTox-II predictions paint a very favorable preliminary safety profile for this molecule. The predicted LD50 is in a range that is generally considered safe for early-stage drug candidates. The absence of predicted hepatotoxicity, carcinogenicity, and mutagenicity is particularly encouraging.

OSIRIS Property Explorer: A Second Opinion on Toxicity Risks

To further validate our toxicological assessment, we also utilized the OSIRIS Property Explorer, which provides a color-coded risk assessment.

Toxicity RiskOSIRIS PredictionImplication
Mutagenic GreenLow risk of mutagenicity, corroborating the ProTox-II result.
Tumorigenic GreenLow risk of being tumorigenic.
Irritant GreenLow risk of causing irritation.
Reproductive Effective GreenLow risk of having adverse effects on reproduction.

Visualizing Key Properties: The Bioavailability Radar

A visual representation of key drug-like properties can provide an at-a-glance assessment of a molecule's potential. The SwissADME bioavailability radar is an excellent tool for this purpose.

Sources

Navigating the Preclinical Gauntlet: A Toxicology Profile of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold - A Double-Edged Sword

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of a multitude of approved drugs with diverse therapeutic applications.[1] Its unique physicochemical properties often impart favorable pharmacokinetic and pharmacodynamic characteristics.[2] However, as with any pharmacologically active scaffold, the potential for toxicity is an ever-present concern that must be meticulously evaluated. This guide provides a comprehensive framework for constructing a robust toxicology profile for novel pyrazole-based compounds, navigating the essential in vitro and in vivo assays required for preclinical safety assessment. Our approach is rooted in a deep understanding of the underlying biological mechanisms and regulatory expectations, ensuring a self-validating system of protocols that builds a compelling safety narrative for promising drug candidates.

Chapter 1: The Strategic Blueprint for Toxicological Assessment

A successful toxicology program is not a mere checklist of assays but a strategically phased investigation designed to identify potential liabilities early and efficiently. This tiered approach, from in silico modeling to in vivo studies, allows for informed decision-making at critical junctures of the drug discovery pipeline.

Toxicology_Workflow cluster_0 Early Discovery & Lead Optimization cluster_1 Lead Candidate Selection cluster_2 Preclinical Development In_Silico_Screening In Silico ADMET Prediction In_Vitro_Screening High-Throughput In Vitro Assays (Cytotoxicity, Genotoxicity) In_Silico_Screening->In_Vitro_Screening Prioritize Compounds Definitive_In_Vitro Definitive In Vitro Assays (hERG, CYP450 Inhibition) In_Vitro_Screening->Definitive_In_Vitro Select Leads In_Vivo_Studies In Vivo Toxicology (Acute & Repeated Dose) Definitive_In_Vitro->In_Vivo_Studies Nominate Candidate

Figure 1: A tiered approach to toxicology testing.

In Silico First: Predictive Toxicology

Before embarking on resource-intensive experimental work, computational models can provide a valuable first pass at identifying potential liabilities. In silico tools can predict a range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3][4][5][6] For novel pyrazole derivatives, these models can offer early warnings on issues such as:

  • Hepatotoxicity: Predicting the potential for liver injury.

  • Cardiotoxicity: Assessing the likelihood of hERG channel inhibition.

  • Mutagenicity: Flagging structural alerts that may indicate DNA reactivity.

  • Metabolic Stability: Identifying potential sites of metabolism on the pyrazole ring and its substituents.

While not a substitute for experimental data, these predictions are invaluable for prioritizing and de-risking compounds at the earliest stages.[7][8]

Chapter 2: The In Vitro Crucible - Foundational Safety Assessment

In vitro assays are the workhorses of early toxicology, providing rapid and cost-effective evaluation of a compound's potential to cause cellular damage.[9]

Assessing Cellular Viability: The Cytotoxicity Profile

A fundamental question for any new chemical entity is its effect on cell viability. Colorimetric assays like the MTT and XTT assays are widely used to quantify the metabolic activity of living cells, which serves as an indicator of cytotoxicity.[10]

Table 1: Comparison of Common Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]Well-established, cost-effective.Requires a solubilization step for the formazan crystals.
XTT Reduction of a tetrazolium salt to a water-soluble formazan product by metabolically active cells.[8]No solubilization step required, simplifying the protocol.[8]Can have lower sensitivity than MTT for some cell types.

This protocol provides a standardized method for determining the half-maximal inhibitory concentration (IC50) of novel pyrazole compounds. The IC50 value represents the concentration of a compound that inhibits cell viability by 50% and is a key metric for comparing the cytotoxic potential of different molecules.[12][13]

  • Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity screening, or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[4]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[4][11]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[4][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13]

Guarding the Genome: Genotoxicity Assessment

Genotoxicity testing is a critical component of the safety profile, as it assesses a compound's potential to damage genetic material, which can lead to cancer or heritable defects.[14] A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies like the OECD.

The bacterial reverse mutation assay, or Ames test, is a widely used method to evaluate the mutagenic potential of a chemical.[15] It utilizes strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively.[2] The test determines if a substance can cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.[2][15] The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[5]

Data Interpretation: A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.[16][17]

The in vitro micronucleus assay (OECD 487) is used to detect both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[18][19] The assay identifies micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[18]

  • Cell Culture and Treatment: Human lymphocytes or a suitable cell line (e.g., TK6) are cultured and exposed to at least three concentrations of the test compound for 3 to 24 hours, with and without metabolic activation (S9).[20]

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Cell Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[18][20]

  • Evaluation Criteria: A significant, dose-related increase in the frequency of micronucleated cells is considered a positive result.[18][21]

Chapter 3: Probing Specific Organ Toxicities

While general cytotoxicity and genotoxicity assays provide a broad overview of a compound's safety, more targeted assays are necessary to investigate potential effects on specific organs, which are often the sites of drug-induced toxicity.

The Liver in the Crosshairs: Hepatotoxicity Assessment

The liver is a primary site of drug metabolism and is particularly susceptible to toxicity. Pyrazole itself is known to induce CYP2E1, an enzyme that can produce reactive oxygen species (ROS), leading to oxidative stress and liver injury.[10][22] Therefore, a thorough evaluation of hepatotoxicity is paramount for novel pyrazole derivatives.

  • Hepatoma Cell Lines (e.g., HepG2): These are commonly used for initial screening due to their ease of culture. They can be used to assess cytotoxicity, as described in the MTT assay protocol, and to investigate mechanisms of liver injury.

  • Primary Human Hepatocytes: These are considered the gold standard for in vitro hepatotoxicity testing as they more accurately reflect the metabolic capabilities of the human liver.

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes by a novel compound can lead to drug-drug interactions, where the co-administration of two drugs results in altered plasma concentrations and potential toxicity.[23][24][25]

This assay determines the potential of a pyrazole compound to inhibit the activity of major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

  • Incubation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform and a range of concentrations of the test compound.[1][26]

  • Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH and stopped after a defined incubation period.[1]

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified using LC-MS/MS.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.[27]

Risk Assessment: Low IC50 values indicate a higher potential for clinically relevant drug-drug interactions.[27][28]

Hepatotoxicity_Pathway Pyrazole_Compound Novel Pyrazole Compound Metabolism Metabolism Pyrazole_Compound->Metabolism CYP2E1_Induction CYP2E1 Induction Reactive_Metabolites Reactive Oxygen Species (ROS) CYP2E1_Induction->Reactive_Metabolites generates Metabolism->CYP2E1_Induction can lead to Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Cell_Death Hepatocyte Death Mitochondrial_Damage->Cell_Death

Figure 2: A simplified pathway of pyrazole-induced hepatotoxicity.

Protecting the Heart: Cardiotoxicity Assessment

Drug-induced cardiotoxicity is a major reason for the withdrawal of drugs from the market. A key concern is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to a potentially fatal arrhythmia known as Torsades de Pointes.[2][29]

The patch-clamp electrophysiology assay is the gold standard for assessing a compound's potential to inhibit the hERG channel.[2]

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293) is used.[12]

  • Electrophysiological Recording: The whole-cell patch-clamp technique is used to measure the hERG current in individual cells.

  • Compound Application: The test compound is applied at various concentrations, and the effect on the hERG current is recorded.[12]

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the hERG current is determined.

hERG Liability: Compounds with low IC50 values are considered to have a high hERG liability and may pose a significant cardiotoxic risk.[29][30][31]

Chapter 4: The In Vivo Reality Check

While in vitro assays provide crucial information, they cannot fully replicate the complexity of a whole organism.[9] Therefore, in vivo toxicology studies in animal models are essential to understand the systemic effects of a novel pyrazole compound.

Acute Oral Toxicity Study (OECD 423)

The acute toxic class method (OECD 423) is a stepwise procedure used to assess the acute toxicity of a substance after a single oral dose.[27][32][33] This study provides an initial estimate of the compound's toxicity and helps to determine the appropriate dose range for subsequent repeated-dose studies.

  • Animal Model: Typically, rats are used.[34]

  • Dosing: A stepwise procedure is used, starting with a dose that is expected to cause some mortality. Each step uses three animals of a single sex (usually females).[32]

  • Observation: Animals are observed for 14 days for signs of toxicity and mortality.[34]

  • Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed outcomes.

Histopathological Examination

Conclusion: Building a Comprehensive and Self-Validating Safety Profile

The toxicological evaluation of novel pyrazole compounds is a multifaceted process that requires a strategic and scientifically rigorous approach. By integrating in silico predictions, a comprehensive panel of in vitro assays, and carefully designed in vivo studies, researchers can build a robust and self-validating safety profile. This in-depth understanding of a compound's potential liabilities is not only a regulatory requirement but also a critical component of successful drug development, ultimately ensuring the safety of new medicines.

References

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB. Retrieved January 23, 2026, from [Link]

  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (2020). Cell Biology and Toxicology, 36(5), 395-412.
  • Wang, X., Wu, D., Yang, L., & Cederbaum, A. I. (2011). Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice. Journal of Biological Chemistry, 286(43), 37277-37288.
  • hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. Retrieved January 23, 2026, from [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol, 8(6), e2779.
  • In Silico ADME Methods Used in the Evaluation of Natural Products. (2023). Pharmaceutics, 15(11), 2588.
  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved January 23, 2026, from [Link]

  • Nettleton, D. O., & Einolf, H. J. (2011). Assessment of cytochrome p450 enzyme inhibition and inactivation in drug discovery and development. Current topics in medicinal chemistry, 11(4), 382–405.
  • OECD. (2001). OECD Guideline for the Testing of Chemicals, Section 4: Health Effects - Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD. Retrieved January 23, 2026, from [Link]

  • Ravula, P., Vamaraju, H. B., Paturi, M., Chandra, N. S., & Kolli, S. (2016). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. EXCLI journal, 15, 143–161.
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. (2019). Oncology Letters, 18(4), 4149-4157.
  • El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules (Basel, Switzerland), 24(10), 1968.
  • Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives. (2019). International Journal of Molecular Sciences, 20(8), 1937.
  • Early identification of hERG liability in drug discovery programs by automated patch clamp. (2014). Frontiers in Pharmacology, 5, 204.
  • Kamel, M. M. (2015). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Acta Chimica Slovenica, 62(1), 136-151.
  • Bryce, S. M., Bernacki, D. T., Bemis, J. C., & Dertinger, S. D. (2022). Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. Archives of toxicology, 96(4), 1069–1089.
  • Kramer, J. A., Sagartz, J. E., & Morris, D. L. (2007). The application of discovery toxicology and pathology towards the design of safer pharmaceutical lead candidates. Nature reviews. Drug discovery, 6(8), 636–649.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology, 5, 1146404.
  • MTT (Assay protocol). (2023). protocols.io. Retrieved January 23, 2026, from [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). World Journal of Pharmaceutical and Life Sciences, 10(4), 116-126.
  • Histopathological and Molecular Signatures of a Mouse Model of Acute-on-Chronic Alcoholic Liver Injury Demonstrate Concordance With Human Alcoholic Hepatitis. (2019).
  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. Retrieved January 23, 2026, from [Link]

  • Establishing relationships between particle-induced in vitro and in vivo inflammation endpoints to better extrapolate between in vitro markers and in vivo fibrosis. (2023). Particle and Fibre Toxicology, 20(1), 5.
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved January 23, 2026, from [Link]

  • OECD 487 In Vitro Micronucleus Test. (n.d.). Scantox. Retrieved January 23, 2026, from [Link]

  • Obach, R. S., Walsky, R. L., & Venkatakrishnan, K. (2012). Importance of Multi-P450 Inhibition in Drug–Drug Interactions: Evaluation of Incidence, Inhibition Magnitude, and Prediction from in Vitro Data. Chemical Research in Toxicology, 25(8), 1643-1655.
  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). Southern Research. Retrieved January 23, 2026, from [Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. (2021).
  • Ravula, P., Vamaraju, H. B., Paturi, M., Chandra, N. S., & Kolli, S. (2016). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. EXCLI journal, 15, 143–161.
  • The Ames Test. (n.d.). Carleton College. Retrieved January 23, 2026, from [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (2022). Mutagenesis, 37(1), 1-17.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2022). Frontiers in Pharmacology, 13, 868429.
  • Muhammad-Azam, F., Nur-Fazila, S. H., Ain-Fatin, R., Noordin, M. M., & Yimer, N. (2019). Histopathological changes of acetaminophen-induced liver injury and subsequent liver regeneration in BALB/C and ICR mice. Veterinary world, 12(11), 1682–1688.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2014). The AAPS Journal, 16(4), 867-877.
  • AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation. (n.d.). EBI. Retrieved January 23, 2026, from [Link]

  • OECD Test Guidelines for Genetic Toxicology. (n.d.). ISS. Retrieved January 23, 2026, from [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. (2012). Pharmaceuticals, 5(11), 1205-1242.
  • Ensemble of structure and ligand-based classification models for hERG liability profiling. (2023). Frontiers in Chemistry, 11, 1146404.
  • Acute Oral Toxicity. (n.d.). BEMS Reports. Retrieved January 23, 2026, from [Link]

  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (2021). Molecules, 26(19), 5909.
  • Assessment of Cytochrome P450 Enzyme Inhibition and Inactivation in Drug Discovery and Development. (2011). Current Topics in Medicinal Chemistry, 11(4), 382-405.
  • Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. (2024). Advarra. Retrieved January 23, 2026, from [Link]

  • Pharmacology/Toxicology Case Studies. (n.d.). Ohio ACEP. Retrieved January 23, 2026, from [Link]

  • In vitro and in vivo toxicology. (n.d.). GBA Group Pharma. Retrieved January 23, 2026, from [Link]

  • Dealing with hERG liabilities early: diverse approaches to an important goal in drug development. (2010). British Journal of Pharmacology, 159(1), 22-25.

Sources

"bioavailability of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bioavailability Assessment of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective agents.[1][2] The biological activity of these compounds is intrinsically linked to their ability to reach the systemic circulation and engage their molecular target. Bioavailability, which measures the rate and extent to which an active pharmaceutical ingredient (API) is absorbed and becomes available at the site of action, is therefore a critical parameter in drug development.[3][4]

This technical guide provides a comprehensive framework for the preclinical assessment of the oral bioavailability of a novel pyrazole derivative, this compound. As specific experimental data for this molecule is not publicly available, we will approach this as a prospective case study. We will delineate a logical, multi-tiered strategy, beginning with fundamental physicochemical characterization and progressing through in silico, in vitro, and in vivo evaluations. The causality behind each experimental choice will be explained, reflecting a field-proven approach to de-risking drug candidates and enabling rational progression.

Chapter 1: Physicochemical Foundation of Bioavailability

Before embarking on complex biological assays, a thorough understanding of the molecule's fundamental physicochemical properties is paramount. These properties govern its behavior in the gastrointestinal (GI) tract and its ability to permeate biological membranes.[3][5]

Core Molecular Attributes

The structure of this compound consists of a pyrazole-4-carboxylic acid core with a cyclobutylmethyl group at the N1 position. We can predict its key properties based on this structure and data from analogous compounds like pyrazole-4-carboxylic acid[6][7] and 1-methyl-1H-pyrazole-4-carboxylic acid.[8][9]

PropertyPredicted Value / InsightRationale & Impact on Bioavailability
Molecular Weight (MW) ~180.2 g/mol Well within the typical range for small molecule drugs (<500 g/mol ), suggesting that size is not a barrier to passive diffusion.[10]
Lipophilicity (LogP) Moderately Lipophilic (Predicted LogP ~1.5-2.5)The cyclobutylmethyl group significantly increases lipophilicity compared to the parent pyrazole carboxylic acid. This is generally favorable for membrane permeation, but excessive lipophilicity can lead to poor solubility and increased metabolic clearance.
Aqueous Solubility pH-dependent; Low in acidic pH, higher in neutral/basic pHThe carboxylic acid moiety (pKa ~3-4) will be protonated and less soluble in the acidic environment of the stomach but ionized and more soluble in the small intestine. Poor solubility is a primary hurdle for oral absorption.[3]
pKa ~3-4 (acidic)The carboxylic acid group dictates the ionization state across the GI tract. The pyrazole ring itself is weakly basic (pKa ~2.5).[2] The ionization state affects both solubility and permeability.
Polar Surface Area (PSA) ~60-70 ŲWithin a favorable range for good membrane permeability (typically <140 Ų).

Chapter 2: Integrated Strategy for Bioavailability Assessment

A robust evaluation of bioavailability employs a tiered approach, where data from each stage informs the next. This workflow ensures that resources are used efficiently, with complex and expensive in vivo studies being reserved for compounds that show promise in earlier, higher-throughput screens.

G cluster_0 Tier 1: Foundation & Prediction cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: Mechanistic In Vitro Assay cluster_3 Tier 4: In Vivo Confirmation A Physicochemical Characterization (Solubility, LogP, pKa) B In Silico ADME Prediction C PAMPA (Passive Permeability) B->C Inform Assay Conditions D Metabolic Stability (Microsomes/Hepatocytes) C->D High Permeability? E Caco-2 Assay (Active Transport/Efflux) C->E Low Permeability? Investigate Efflux note1 High Throughput D->E High Stability? D1 Proceed? D->D1 F Rodent Pharmacokinetic Study (PO vs. IV) E->F Good In Vitro Profile? D2 Proceed? E->D2 note2 Lower Throughput note3 Resource Intensive D1->E Yes D2->F Yes

Caption: Tiered workflow for assessing oral bioavailability.

Chapter 3: In Vitro Permeability Assessment

Intestinal permeability is a key determinant of oral absorption. We utilize a sequence of in vitro models to predict this behavior, starting with a simple, high-throughput assay for passive diffusion.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based model that isolates passive transcellular diffusion, which is the primary route of absorption for many drugs.[11][12] It is an invaluable first screen due to its low cost, high throughput, and excellent reproducibility.[13]

Causality: By using a synthetic lipid layer, we specifically measure the compound's ability to diffuse across a hydrophobic barrier, driven by its lipophilicity and size. This eliminates confounding factors like active transport or metabolism, providing a clean measure of passive permeability.

Experimental Protocol: PAMPA

  • Preparation: A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., 2% lecithin) in an organic solvent (e.g., dodecane). A separate 96-well plate (acceptor plate) is filled with buffer at pH 7.4.

  • Compound Addition: The test compound is dissolved in buffer (e.g., pH 5.0 to simulate the upper intestine) and added to the donor plate wells. High- and low-permeability control compounds (e.g., testosterone and furosemide) are included.

  • Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich." The assembly is incubated at room temperature for a specified period (e.g., 4-16 hours).

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_eq]) Where V_D and V_A are volumes, A is the filter area, t is time, C_A(t) is the acceptor concentration, and C_eq is the equilibrium concentration.

Data Interpretation:

Permeability ClassTypical Pe (10⁻⁶ cm/s)Predicted Human Absorption
High > 10> 80%
Medium 1 - 1020% - 80%
Low < 1< 20%
Caco-2 Permeability Assay

If a compound shows low-to-medium permeability in PAMPA, or if active transport is suspected, the Caco-2 assay is the next logical step. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, expressing clinically relevant transporters and efflux pumps (e.g., P-glycoprotein).

Causality: This cellular model allows for the investigation of both passive and active transport mechanisms. By measuring permeability in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, secretory) directions, we can calculate an efflux ratio (ER). An ER significantly greater than 1 indicates that the compound is a substrate for an efflux pump, a common cause of poor oral bioavailability.

Caption: Caco-2 assay measuring absorptive and efflux transport.

Chapter 4: Metabolic Stability Assessment

Poor bioavailability is often a result of extensive first-pass metabolism in the gut wall and liver.[14] Cytochrome P450 (CYP) enzymes are major contributors to this process.[15] Assessing a compound's stability in the presence of these enzymes is a critical step.

Causality: By incubating the compound with liver microsomes (which contain CYP enzymes) or hepatocytes and monitoring its disappearance over time, we can estimate its intrinsic clearance. A compound that is rapidly metabolized is likely to have low oral bioavailability, regardless of its permeability.

Experimental Protocol: Microsomal Stability

  • Incubation Mixture: The compound is added to a buffered solution containing human or rat liver microsomes and a cofactor regenerating system (NADPH).

  • Time Course: The reaction is initiated by adding the cofactor and incubated at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Quantification: The remaining concentration of the parent compound at each time point is measured by LC-MS/MS.

  • Calculation: The natural log of the percent remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Interpretation:

Intrinsic Clearance (CLint)ClassificationImplication for Bioavailability
< 12 µL/min/mg proteinLowLikely to have low first-pass extraction
12 - 58 µL/min/mg proteinMediumModerate first-pass extraction
> 58 µL/min/mg proteinHighLikely to have high first-pass extraction and poor bioavailability

Chapter 5: In Vivo Pharmacokinetic Evaluation

The definitive measure of bioavailability is an in vivo pharmacokinetic (PK) study in a relevant animal model, typically the rat for early-stage discovery. This study integrates all the factors of absorption, distribution, metabolism, and excretion (ADME).

Causality: By administering the compound via both the intended oral (PO) route and an intravenous (IV) bolus injection, we can determine the absolute oral bioavailability (F%). The IV dose serves as the 100% bioavailable reference, allowing us to quantify the fraction of the oral dose that successfully reaches systemic circulation.

Experimental Protocol: Rat PK Study

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling.

  • Dosing:

    • IV Group (n=3): The compound is administered as a single bolus injection (e.g., 1 mg/kg) via the tail vein.

    • PO Group (n=3): The compound is formulated in a suitable vehicle and administered via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Plasma is separated by centrifugation.

  • Bioanalysis: Plasma concentrations of the compound are determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software to determine key PK parameters.

Key Parameters & Interpretation:

ParameterDescriptionCalculationInterpretation
AUC (Area Under the Curve) Total drug exposure over time.Calculated from the concentration-time plot.A primary measure of the extent of absorption.
Cmax Maximum observed plasma concentration.Directly from the data.Indicates the rate and extent of absorption.
Tmax Time to reach Cmax.Directly from the data.Indicates the rate of absorption.
F% (Absolute Bioavailability) Fraction of the oral dose reaching systemic circulation.(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100The definitive measure of oral bioavailability. F% > 30% is often considered acceptable for early discovery candidates.

Conclusion

The assessment of oral bioavailability for a novel compound like this compound is a systematic and iterative process. By logically progressing from fundamental physicochemical analysis to high-throughput in vitro screens and finally to definitive in vivo studies, researchers can build a comprehensive understanding of a compound's potential as an oral drug. This tiered approach, grounded in the causality of each experimental choice, allows for the early identification of liabilities such as poor solubility, low permeability, efflux, or high metabolic clearance. The insights gained from this framework are essential for guiding medicinal chemistry efforts to optimize drug candidates and increase the probability of success in clinical development.

References

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Muş Alparslan University. Available at: [Link]

  • Wicińska, M., et al. (2023). The Bioavailability of Drugs—The Current State of Knowledge. National Institutes of Health (NIH). Available at: [Link]

  • Geronikaki, A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Yang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Shultz, M.D. (2024). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. ACS Publications. Available at: [Link]

  • PubChem. Pyrazole-4-carboxylic acid. National Institutes of Health (NIH). Available at: [Link]

  • PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. National Institutes of Health (NIH). Available at: [Link]

  • Boron Molecular. 1-Methyl-1H-pyrazole-4-carboxylic acid. Boron Molecular. Available at: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • Patsnap. What are the factors affecting the bioavailability of oral drugs?. Patsnap Synapse. Available at: [Link]

  • MSD Manual Professional Edition. Drug Bioavailability. MSD Manuals. Available at: [Link]

  • Gomez, J., et al. (2020). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • The Center for Professional Innovation & Education (CfPIE). The Role of Drug Metabolism in Pharmacokinetics: What You Need to Know. CfPIE. Available at: [Link]

  • Sharma, P., & Brown, CD. (2014). The Role of Drug Metabolism and Pharmacokinetics in Lead Discovery and Optimization. Future Science. Available at: [Link]

  • Kour, J., et al. (2022). Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]

  • Singh, A., et al. (2023). Advancements in small molecule drug design: A structural perspective. National Institutes of Health (NIH). Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to In Vitro Antifungal Susceptibility Testing of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid in in vitro antifungal susceptibility assays. Pyrazole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potential antifungal properties.[1][2][3][4] This guide outlines detailed, step-by-step protocols for determining the antifungal activity of this novel compound against common fungal pathogens. The methodologies are grounded in internationally recognized standards, primarily referencing the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines to ensure data integrity and reproducibility.[5] We delve into the causality behind experimental choices, provide frameworks for data interpretation, and offer troubleshooting insights, thereby creating a self-validating system for your research endeavors.

Introduction: The Rationale for Investigating Pyrazole Derivatives

Invasive fungal infections are a growing cause of morbidity and mortality, particularly in immunocompromised individuals.[5] The emergence of drug-resistant fungal strains necessitates the discovery and development of novel antifungal agents. Pyrazole-containing compounds have garnered significant attention due to their diverse biological activities, which include antifungal, antibacterial, anti-inflammatory, and anticancer properties.[2][3][6][7] The core pyrazole scaffold is a key feature in several commercialized drugs and fungicides, highlighting its pharmacological potential.[1][2][8]

The compound of interest, this compound, belongs to this promising class. Its structural features suggest the potential for interaction with fungal-specific metabolic pathways or cellular components. The purpose of these application notes is to provide a robust framework for the initial in vitro characterization of its antifungal activity, a critical first step in the drug discovery pipeline. The following protocols are designed to be adaptable for screening a panel of clinically relevant fungi, such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

Foundational Knowledge: Principles of Antifungal Susceptibility Testing

Antifungal susceptibility testing (AFST) is designed to determine the concentration of a drug that inhibits the growth of a specific fungus in vitro.[5] The most common metric derived from these assays is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] Understanding the MIC is fundamental to assessing a compound's potency and is a key parameter in pharmacodynamic studies.[10]

Standardized methods are crucial for the reproducibility and comparability of AFST results between different laboratories.[5][11] The two leading bodies that provide these standards are the CLSI in North America and EUCAST in Europe.[5][12] While there are minor differences in their methodologies (e.g., inoculum size, glucose content in media, and endpoint reading), both aim to control variables that can affect test outcomes.[5] This guide will primarily draw upon CLSI guidelines, with notations on EUCAST variations where relevant.

Pre-Assay Compound Preparation: A Critical First Step

The physicochemical properties of this compound, such as its solubility and stability, are paramount for accurate assay results. As with many novel organic compounds, it is likely to have poor aqueous solubility. Therefore, a stock solution is typically prepared in 100% dimethyl sulfoxide (DMSO).

Protocol 3.1: Preparation of Stock Solution
  • Objective: To prepare a high-concentration stock solution of the test compound for serial dilution.

  • Materials:

    • This compound (powder form)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, RNase/DNase-free microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Accurately weigh a precise amount of the compound (e.g., 10 mg) using an analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the required volume of 100% DMSO to achieve a desired stock concentration (e.g., 10 mg/mL). The carboxylic acid moiety may necessitate slight warming or vortexing to fully dissolve.

    • Vortex the solution until the compound is completely dissolved. A brief sonication can be used if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Expert Insight: The final concentration of DMSO in the assay wells should not exceed 1-2%, as higher concentrations can inhibit fungal growth and confound the results. All dilutions must be calculated to account for this.

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is considered the "gold standard" for determining MIC values.[13] It involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a 96-well microtiter plate.[13][14]

Workflow for Broth Microdilution Assay

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Compound Stock (Protocol 3.1) D Serially Dilute Compound in 96-Well Plate A->D B Culture Fungal Strain (e.g., C. albicans) C Prepare Standardized Inoculum Suspension B->C E Add Fungal Inoculum to all wells C->E F Incubate Plate (e.g., 24-48h at 35°C) E->F G Visually or Spectrophotometrically Read Plate F->G H Determine MIC G->H

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Protocol 4.1: Broth Microdilution for Yeasts (e.g., Candida albicans)

This protocol is adapted from the CLSI M27 document.[15]

  • Objective: To determine the MIC of this compound against yeast pathogens.

  • Materials:

    • Test compound stock solution (e.g., 10 mg/mL in DMSO)

    • Candida albicans (e.g., ATCC 90028)

    • Sabouraud Dextrose Agar (SDA) plates

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

    • Sterile 96-well flat-bottom microtiter plates

    • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

    • Spectrophotometer or hemocytometer

    • Multichannel pipette

    • Incubator (35°C)

    • Positive control antifungal (e.g., Fluconazole)

  • Procedure:

    • Inoculum Preparation: a. Subculture the yeast strain on an SDA plate and incubate at 35°C for 24 hours to ensure purity and viability.[16] b. Select several well-isolated colonies and suspend them in 5 mL of sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. d. Perform a 1:1000 dilution of this adjusted suspension in RPMI-1640 medium to obtain the final working inoculum concentration of approximately 1-5 x 10³ CFU/mL.

    • Plate Preparation: a. Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate. b. Prepare an intermediate dilution of your test compound. For a final top concentration of 128 µg/mL, add 4 µL of a 3.2 mg/mL stock to 96 µL of RPMI-1640. c. Add 200 µL of this starting dilution to well 1. d. Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (medium only).

    • Inoculation and Incubation: a. Add 100 µL of the final working inoculum to wells 1 through 11. Do not add inoculum to well 12. b. The final volume in each well will be 200 µL. The final concentration of the compound will range from 64 µg/mL to 0.125 µg/mL. c. Seal the plate or use a lid and incubate at 35°C for 24-48 hours.[16]

  • Reading and Interpreting Results: a. The MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50%) compared to the growth control well.[13][16] b. This can be determined visually using a reading mirror or spectrophotometrically by measuring the optical density (OD) at a wavelength such as 490 nm. c. Visual Endpoint: The MIC is the first well that appears significantly clearer than the growth control. d. Spectrophotometric Endpoint: Calculate the percentage of growth inhibition for each well: [(OD_control - OD_test) / OD_control] * 100. The MIC is the lowest concentration with ≥50% inhibition.

Trustworthiness Check: Always include a positive control (a known antifungal like fluconazole) and a negative control (growth and sterility wells). The MIC of the control drug should fall within its established quality control range. The growth control should show robust turbidity, and the sterility control should remain clear.

Data Presentation and Interpretation

Summarizing your results in a clear, tabular format is essential for comparison and analysis.

Table 1: Hypothetical MIC Data for this compound
Fungal StrainCompound MIC (µg/mL)Fluconazole MIC (µg/mL)Interpretation
Candida albicans ATCC 9002880.5Moderate Activity
Candida glabrata ATCC 20011616Moderate Activity
Cryptococcus neoformans H9944Good Activity
Aspergillus fumigatus Af293>641No significant activity

Interpreting MICs: A lower MIC value indicates greater potency.[9] However, the MIC value alone does not define clinical utility. It must be considered in the context of achievable drug concentrations in the body and toxicity.[10] Comparing the MIC of your test compound to that of a standard antifungal provides a benchmark for its relative activity.

Advanced Protocols and Further Investigations

Once an initial MIC is established, further assays can provide deeper insights into the compound's antifungal properties.

Minimum Fungicidal Concentration (MFC) Assay

The MFC assay distinguishes between fungistatic (growth-inhibiting) and fungicidal (killing) activity. It is a follow-up to the broth microdilution assay.

Protocol 6.1: Determining MFC
  • Objective: To determine the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

  • Procedure:

    • Following the MIC determination, take a 10-20 µL aliquot from each well that showed complete visual inhibition of growth (i.e., at and above the MIC).

    • Spot the aliquot onto a fresh SDA plate.

    • Incubate the plate at 35°C for 24-48 hours, or until growth is visible in spots from sub-MIC wells.

    • The MFC is the lowest concentration from the MIC plate that yields no more than a few colonies, representing a 99.9% kill rate.

Disk Diffusion Assay

The disk diffusion assay is a simpler, qualitative method for screening antifungal activity.[13] It is less precise than broth microdilution but useful for rapid screening.

Workflow for Disk Diffusion Assay

DiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Lawn on Agar Plate C Place Disks on Inoculated Agar Surface A->C B Impregnate Paper Disks with Test Compound B->C D Incubate Plate (e.g., 24-48h at 35°C) C->D E Measure Diameter of Zone of Inhibition D->E

Caption: Workflow for the disk diffusion antifungal susceptibility assay.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
No growth in control well Inoculum was not viable; Incubation error; Contamination with inhibitor.Use fresh culture for inoculum; Verify incubator settings; Use aseptic technique.
"Trailing" growth at high concentrations Some fungi exhibit residual growth even at concentrations above the MIC.[5][17]Read the MIC as the concentration with ≥50% growth reduction, not 100%.[13]
Compound precipitates in media Poor solubility of the compound in aqueous RPMI medium.Increase the starting DMSO concentration slightly (but keep final assay concentration <2%); Use a different solvent if compatible; Note the precipitation in your results.
High variability between replicates Pipetting errors; Inconsistent inoculum density.Use calibrated pipettes; Ensure inoculum is well-mixed before dispensing.

References

  • Fisher, M. C., & Hawkins, N. J. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 6(2), 63. [Link]

  • Sun, J., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4825-4836. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 735-748. [Link]

  • Bennani, F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(3), 672. [Link]

  • Zhang, L., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(10), 1361. [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2016). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 3(3), ofw193. [Link]

  • Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643-658. [Link]

  • Yurttaş, L., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 394-401. [Link]

  • U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. [Link]

  • FirstWord HealthTech. (2022). Antifungal Susceptibility Test Interpretive Criteria. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Home. [Link]

  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AND ITS DERIVATIVE. [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Clinical breakpoint table. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]

  • Erasmus University Repository. (n.d.). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antim. [Link]

  • IntechOpen. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. [Link]

  • National Center for Biotechnology Information. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. [Link]

  • ResearchGate. (n.d.). (PDF) How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). [Link]

  • ResearchGate. (n.d.). (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. [Link]

  • ResearchGate. (n.d.). (PDF) EUCAST breakpoints for antifungals. [Link]

  • UKHSA Research Portal. (2008). Issues in antifungal susceptibility testing. [Link]

  • ResearchGate. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. [Link]

  • ResearchGate. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]

  • SciELO. (n.d.). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST breakpoints for antifungals. [Link]

  • MDPI. (2019). Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. [Link]

  • Scientific Information Database. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

  • PubMed. (2010). EUCAST breakpoints for antifungals. [Link]

  • Wikipedia. (n.d.). Dimethylkarbamoylchlorid. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • YouTube. (2020). MIC (Broth Microdilution) Testing. [Link]

Sources

Application Notes & Protocols for 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols related to 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid. This document outlines the significance of the pyrazole carboxylic acid scaffold, potential synthetic routes, and methodologies for its incorporation into drug discovery workflows, particularly focusing on its utility as a versatile building block for novel therapeutics.

Introduction: The Pyrazole Moiety as a Privileged Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in drug design.[3] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][4][5] The carboxylic acid functional group at the 4-position of the pyrazole ring offers a versatile handle for chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening. The specific compound, this compound, incorporates a cyclobutyl moiety, which can enhance metabolic stability and introduce favorable conformational constraints.

Synthetic Strategies

The synthesis of this compound and its derivatives can be approached through several established methods for pyrazole ring formation. A common and effective strategy involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.

General Synthetic Workflow

The logical flow for the synthesis and subsequent derivatization of the title compound is outlined below. This workflow highlights the key stages from starting materials to the generation of a diverse chemical library for screening.

G cluster_0 Synthesis of Core Scaffold cluster_1 Library Generation start Starting Materials: - (Cyclobutylmethyl)hydrazine - Diethyl 2-(ethoxymethylene)-3-oxobutanoate step1 Condensation & Cyclization start->step1 step2 Hydrolysis step1->step2 core This compound step2->core activation Carboxylic Acid Activation (e.g., with HATU, EDCI) core->activation amide Amide Coupling (with various amines) activation->amide ester Esterification (with various alcohols) activation->ester library Diverse Library of Amides and Esters amide->library ester->library

Caption: Synthetic and derivatization workflow for this compound.

Protocol: Synthesis of this compound

This protocol describes a potential two-step synthesis starting from commercially available precursors.

Step 1: Synthesis of Ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate

  • Reaction Setup: To a solution of (cyclobutylmethyl)hydrazine (1.0 eq) in ethanol in a round-bottom flask, add diethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq).

  • Reaction Conditions: Stir the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Reaction Conditions: Add lithium hydroxide (or sodium hydroxide) (2.0-3.0 eq) and stir the mixture at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by the addition of 1N HCl until the pH is acidic (pH ~2-3). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired carboxylic acid.

Applications in Medicinal Chemistry

The this compound scaffold is a valuable starting point for the development of a wide range of potential therapeutic agents.

As a Building Block for Bioactive Amides and Esters

The carboxylic acid moiety can be readily converted to amides and esters, which are common functional groups in many approved drugs. This allows for the exploration of a large chemical space to identify compounds with desired biological activities.

Table 1: Potential Therapeutic Targets for Pyrazole Carboxylic Acid Derivatives

Therapeutic AreaPotential Molecular Target(s)Rationale
Oncology Kinases (e.g., Aurora, CDK2), PARPThe pyrazole scaffold is a known hinge-binding motif for many kinases.[6] Amide derivatives can be designed to interact with specific residues in the active site.
Inflammation Cyclooxygenase (COX) enzymesPyrazole-containing compounds like celecoxib are potent and selective COX-2 inhibitors.[1]
Infectious Diseases Bacterial or viral enzymesPyrazole derivatives have shown promising antimicrobial and antiviral activities.[4][5][7]
Cardiovascular Diseases Factor Xa, Phosphodiesterase 5 (PDE5)Sildenafil, a well-known PDE5 inhibitor, contains a pyrazolopyrimidinone core.[8]
Protocol: Amide Library Synthesis via High-Throughput Parallel Synthesis

This protocol outlines a method for the rapid generation of an amide library from this compound.

  • Stock Solution Preparation: Prepare a stock solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Dispensing: In a 96-well reaction block, dispense the stock solution of the carboxylic acid into each well.

  • Amine Addition: To each well, add a different primary or secondary amine (1.1 eq) from a pre-prepared amine library.

  • Coupling Reagent Addition: Add a solution of a coupling reagent, such as HATU (1.1 eq), and a base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to each well.

  • Reaction and Incubation: Seal the reaction block and shake at room temperature for 12-16 hours.

  • Work-up: Quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate). The organic layer can be washed with aqueous solutions to remove excess reagents and byproducts.

  • Analysis and Purification: The crude products can be analyzed by LC-MS to confirm the identity and purity of the desired amides. Purification can be achieved using high-throughput preparative HPLC.

Biological Evaluation

Once a library of derivatives has been synthesized, the next step is to evaluate their biological activity. The choice of assays will depend on the therapeutic target of interest.

General Workflow for Biological Screening

G cluster_0 Primary Screening cluster_1 Secondary & Confirmatory Assays cluster_2 Lead Optimization library Compound Library primary_assay High-Throughput Screening (HTS) (e.g., Kinase Inhibition Assay) library->primary_assay hits Initial Hits primary_assay->hits dose_response Dose-Response & IC50 Determination hits->dose_response cell_based Cell-Based Assays (e.g., Anti-proliferative Assay) dose_response->cell_based selectivity Selectivity Profiling cell_based->selectivity confirmed_hits Confirmed Hits selectivity->confirmed_hits sar Structure-Activity Relationship (SAR) Studies confirmed_hits->sar adme ADME/Tox Profiling sar->adme lead Lead Compound adme->lead

Caption: A typical workflow for the biological evaluation of a compound library.

Protocol: In Vitro Kinase Inhibition Assay (Example)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase, a common target for pyrazole derivatives.

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a peptide substrate and ATP), and compound solutions at various concentrations.

  • Assay Plate Setup: In a 384-well plate, add the test compounds at different concentrations. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction Initiation: Add the kinase and substrate solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures the extent of substrate phosphorylation (e.g., using a luminescence-based or fluorescence-based readout).

  • Data Analysis: Measure the signal from each well using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents across a range of disease areas. Its synthesis is accessible through established chemical transformations, and the carboxylic acid functionality provides a versatile handle for the creation of diverse chemical libraries. The protocols and workflows outlined in these application notes are intended to provide a solid foundation for researchers to explore the full potential of this and related pyrazole scaffolds in their drug discovery programs.

References

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link][4][5]

  • Dhiman, P., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Li, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Wikipedia. (n.d.). Sildenafil. Wikipedia. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link][1][2]

  • Al-Ostath, A. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Ghattas, M. A., et al. (2011). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]

  • Mphahlele, M. J., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules. [Link]

  • Kumar, A., et al. (2012). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link]

  • Google Patents. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Al-Zahrani, F. A. M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Bois, F., et al. (2007). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • MySkinRecipes. (n.d.). 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. [Link]

Sources

Application Notes & Protocols: 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid as a Versatile Ligand for the Synthesis of Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the utilization of 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid as a versatile ligand for the synthesis of novel metal complexes. These application notes offer in-depth protocols for the synthesis of the ligand, the subsequent formation of its metal complexes, and detailed methods for their characterization. The guide emphasizes the underlying chemical principles and provides insights into potential applications in catalysis, drug development, and materials science.

Introduction: The Potential of Pyrazole-Based Ligands

Pyrazole derivatives are a cornerstone in the field of coordination chemistry, renowned for their ability to form stable complexes with a wide range of metal ions.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of a Brønsted acidic NH proton and a Lewis basic sp2 nitrogen, allowing for diverse coordination modes.[2] The functionalization of the pyrazole core, particularly with a carboxylic acid group at the 4-position, introduces a crucial secondary binding site, enabling the formation of robust mono- and polynuclear metal complexes, including metal-organic frameworks (MOFs).[3][4]

The specific ligand in focus, this compound, incorporates a bulky, non-planar cyclobutyl group. This structural feature is anticipated to influence the steric environment around the metal center, potentially leading to unique coordination geometries, enhanced solubility in organic solvents, and novel catalytic or biological activities. The combination of the pyrazole-4-carboxylate scaffold with the cyclobutylmethyl substituent presents a promising platform for the design of new functional materials and therapeutic agents.[5][6]

Synthesis of this compound

The synthesis of the title ligand can be achieved through a multi-step process, beginning with the readily available starting materials. The following protocol is a well-established and efficient method for obtaining the desired product.

Synthetic Workflow

Synthesis_Workflow A Ethyl 2-formyl-3-oxobutanoate C Ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate A->C Hydrazine Condensation (Ethanol, Reflux) B (Cyclobutylmethyl)hydrazine B->C D This compound C->D Saponification (NaOH, H2O/EtOH)

Caption: Synthetic route for this compound.

Experimental Protocol: Synthesis of the Ligand

Materials:

  • Ethyl 2-formyl-3-oxobutanoate

  • (Cyclobutylmethyl)hydrazine

  • Anhydrous Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, 2M)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and reflux apparatus

Procedure:

Step 1: Synthesis of Ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-formyl-3-oxobutanoate (1 equivalent) in anhydrous ethanol (100 mL).

  • Add (cyclobutylmethyl)hydrazine (1.1 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.

Step 2: Saponification to this compound

  • Dissolve the purified ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water (1:1 v/v).

  • Add a solution of sodium hydroxide (2.5 equivalents) in water and stir the mixture at 60°C for 2-3 hours.

  • After cooling to room temperature, acidify the reaction mixture to pH 2-3 with 2M HCl. A white precipitate should form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to obtain the final product, this compound.

Characterization Data (Expected)
ParameterExpected Value
Appearance White to off-white solid
Melting Point 150-160 °C (decomposes)
¹H NMR (DMSO-d₆) δ (ppm): 12.5 (s, 1H, COOH), 8.1 (s, 1H, pyrazole-H), 7.8 (s, 1H, pyrazole-H), 4.1 (d, 2H, CH₂), 2.7 (m, 1H, CH), 1.8-2.1 (m, 6H, cyclobutyl-H)
¹³C NMR (DMSO-d₆) δ (ppm): 165 (C=O), 140, 135, 115 (pyrazole-C), 55 (CH₂), 35 (CH), 28, 18 (cyclobutyl-C)
FT-IR (KBr, cm⁻¹) 3100-2500 (br, O-H), 1700 (C=O), 1550 (C=N), 1250 (C-O)

Synthesis of Metal Complexes

The deprotonated form of this compound can act as a versatile ligand, coordinating to metal ions through the pyrazole nitrogen and the carboxylate oxygen atoms.[7] The following are general protocols for the synthesis of discrete metal complexes and coordination polymers.

General Coordination Modes

Coordination_Modes cluster_0 Monodentate cluster_1 Bidentate Chelating cluster_2 Bidentate Bridging M1 M L1 N M1->L1 M2 M2 L2_N N M2->L2_N L2_O O M2->L2_O M3 M3 L3_N N M3->L3_N M4 M4 L3_O O M4->L3_O

Caption: Potential coordination modes of the pyrazole-4-carboxylate ligand.

Protocol 1: Synthesis of a Discrete Cu(II) Complex

Materials:

  • This compound

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve this compound (2 equivalents) in methanol (20 mL) in a 50 mL flask.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1 equivalent) in methanol (10 mL).

  • Slowly add the copper(II) acetate solution to the ligand solution with constant stirring. A color change should be observed.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Slowly diffuse diethyl ether into the reaction mixture to induce crystallization.

  • Collect the resulting crystals by filtration, wash with a small amount of cold methanol, and dry in a desiccator.

Protocol 2: Solvothermal Synthesis of a Zn(II) Coordination Polymer (MOF)

Materials:

  • This compound

  • Zinc(II) nitrate hexahydrate [Zn(NO₃)₂·6H₂O]

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, combine this compound (1 equivalent) and zinc(II) nitrate hexahydrate (1 equivalent).

  • Add a mixture of DMF and ethanol (1:1 v/v, 10 mL).

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120°C over 2 hours, hold at 120°C for 48 hours, and then cool to room temperature over 12 hours.[8]

  • Collect the crystalline product by filtration, wash with fresh DMF, and then with ethanol.

  • Dry the product under vacuum at 80°C to remove residual solvent.

Characterization of Metal Complexes

A thorough characterization is essential to confirm the structure and purity of the synthesized metal complexes. A combination of spectroscopic and analytical techniques should be employed.

TechniquePurposeExpected Observations
Single-Crystal X-ray Diffraction Determination of the precise 3D structure, including bond lengths, bond angles, and coordination geometry.Provides unequivocal structural proof of the complex.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk material and compare with the simulated pattern from single-crystal data.Matching peak positions indicate a pure, crystalline product.
Fourier-Transform Infrared (FT-IR) Spectroscopy To observe the coordination of the carboxylate group to the metal ion.A shift in the C=O stretching frequency compared to the free ligand is indicative of coordination.
UV-Vis Spectroscopy To study the electronic transitions within the complex, particularly for transition metals.For Cu(II) complexes, d-d transitions are expected in the visible region.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the complex and determine the presence of coordinated or lattice solvent molecules.Weight loss steps correspond to the loss of solvent and decomposition of the ligand.
Elemental Analysis To determine the elemental composition (C, H, N) of the complex.The experimental percentages should match the calculated values for the proposed formula.

Potential Applications

The metal complexes derived from this compound hold promise in several areas of research and development:

  • Homogeneous Catalysis: The steric bulk of the cyclobutylmethyl group can create a specific chiral environment around the metal center, making these complexes candidates for asymmetric catalysis.[2]

  • Medicinal Chemistry: Pyrazole derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[5][6][9] The novel complexes described herein should be screened for their therapeutic potential.

  • Luminescent Materials: Certain metal complexes, particularly those of d¹⁰ metals like Zn(II) and Cd(II), can exhibit fluorescence or phosphorescence, making them suitable for applications in sensing, bio-imaging, and optoelectronics.

  • Gas Storage and Separation: The porous nature of the synthesized MOFs could be exploited for the selective adsorption and storage of gases such as CO₂, H₂, and CH₄.[4]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Hydrazine derivatives are potentially toxic and should be handled with care.

  • Solvothermal synthesis involves high pressures and temperatures; use appropriate pressure-rated vessels and a blast shield.

References

  • Schwarte J. V., Fromm K. M. (2020). New antimicrobial strategies based on metal complexes. Chem, 2, 849–899.
  • La Monica, G., & Ardizzoia, G. A. (n.d.). The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly.
  • Ku Monda, K., et al. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 25(23), 5628.
  • Elsherif, K. M., et al. (2021). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). Arabian Journal of Chemistry & Environmental Research, 8(2), 236-246.
  • ACS Omega. (2023).
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.). Using bridging ligands to regulate pyrazole carboxylic acid coordination polymers: Investigating crystal structure and electrochemiluminescence properties.
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.).
  • ACS Publications. (n.d.). Construction of Bis-pyrazole Based Co(II) Metal–Organic Frameworks and Exploration of Their Chirality and Magnetic Properties.
  • ResearchGate. (n.d.). Novel Pyrazole‐Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies.
  • ResearchGate. (n.d.). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde.
  • Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023).
  • MDPI. (2022). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • UTMB Research Experts. (n.d.). Synthesis and structural characterization of metal complexes based on pyrazole/imidazolium chlorides.
  • ACS Publications. (n.d.). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II)
  • Chemicalbook. (n.d.). 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis.
  • MDPI. (2021). Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid.
  • Oakwood Chemical. (n.d.). 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid.
  • Journal of Materials Chemistry A (RSC Publishing). (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • RSC Publishing. (n.d.).
  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023).
  • Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

Sources

Application Notes and Protocols for the Derivatization of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6][7][8] The therapeutic potential of pyrazole-based compounds is often unlocked through strategic derivatization, which allows for the fine-tuning of their physicochemical properties and biological target interactions. This application note provides a comprehensive guide to the derivatization of a specific, promising scaffold, 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid, to generate a library of amide and ester derivatives for subsequent biological evaluation.

The carboxylic acid moiety at the 4-position of the pyrazole ring is a prime handle for chemical modification.[9] By converting this acid into a diverse array of amides and esters, researchers can systematically explore the structure-activity relationships (SAR) of this compound class. This exploration is crucial for identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for drug discovery campaigns targeting a range of therapeutic areas.

PART 1: Synthetic Derivatization Strategies

The primary objective is to create a library of diverse analogs from the parent carboxylic acid. This is most effectively achieved through the formation of amide and ester linkages, as these reactions are generally high-yielding and tolerant of a wide range of functional groups.

Amide Synthesis via Carbodiimide-Mediated Coupling

Amide bond formation is a fundamental reaction in medicinal chemistry.[10] For the coupling of this compound with a variety of primary and secondary amines, the use of a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt) is a well-established and efficient method.[11][12]

Causality of Experimental Choices:

  • EDC: This water-soluble carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12][13] Its water-soluble nature simplifies the purification process, as the urea byproduct can be easily removed with an aqueous wash.

  • HOBt: The addition of HOBt is crucial for two reasons. Firstly, it reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is more stable and less prone to side reactions than the initial intermediate.[11] Secondly, it suppresses racemization if chiral amines are used.

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) are excellent solvent choices due to their ability to dissolve the reactants and their inertness under the reaction conditions.

  • Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often added to neutralize any hydrochloride salts present in the amine starting material or formed during the reaction, driving the reaction to completion.

Experimental Workflow for Amide Synthesis:

Amide_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 1-(Cyclobutylmethyl)-1H- pyrazole-4-carboxylic acid Mixing Combine Acid and Amine in Solvent Start->Mixing Amine Primary/Secondary Amine Amine->Mixing Solvent Anhydrous DCM/DMF Solvent->Mixing Activation Add EDC and HOBt Mixing->Activation Stirring Stir at Room Temperature (12-24h) Activation->Stirring Quench Aqueous Wash (e.g., NaHCO3, Brine) Stirring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Pure Amide Derivative Purify->End

Caption: Workflow for Amide Synthesis.

Detailed Protocol: General Procedure for Amide Synthesis

  • Reactant Preparation: To a solution of this compound (1.0 eq.) in anhydrous DCM (0.1 M) are added the respective primary or secondary amine (1.1 eq.) and HOBt (1.2 eq.).

  • Reaction Initiation: The reaction mixture is cooled to 0 °C in an ice bath. EDC hydrochloride (1.2 eq.) is then added portion-wise.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with DCM and washed successively with saturated aqueous NaHCO3 solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired amide derivative.

Ester Synthesis via Acid Chloride Formation

For the synthesis of ester derivatives, a two-step approach involving the formation of an acyl chloride followed by reaction with an alcohol is highly effective. This method is particularly useful for coupling with less reactive alcohols.

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl2): This reagent is commonly used to convert carboxylic acids to their corresponding acyl chlorides. The byproducts of this reaction (SO2 and HCl) are gaseous, which simplifies their removal from the reaction mixture.

  • Catalytic DMF: A catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

  • Pyridine: In the subsequent esterification step, a base such as pyridine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Detailed Protocol: General Procedure for Ester Synthesis

  • Acyl Chloride Formation: To a solution of this compound (1.0 eq.) in anhydrous DCM (0.2 M) is added thionyl chloride (2.0 eq.) and a catalytic amount of DMF (1-2 drops). The mixture is stirred at room temperature for 2-4 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

  • Esterification: The crude acyl chloride is dissolved in anhydrous DCM (0.2 M). The desired alcohol (1.2 eq.) and pyridine (1.5 eq.) are added, and the reaction mixture is stirred at room temperature for 6-12 hours.

  • Work-up and Purification: The reaction mixture is diluted with DCM and washed with water and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography.

Table 1: Representative Library of Synthesized Derivatives

EntryDerivative TypeR GroupYield (%)
1 Amide-CH2CH385
2 Amide-C6H578
3 Amide-CH2-C6H582
4 Amide-morpholino75
5 Ester-CH390
6 Ester-CH2CH388
7 Ester-CH(CH3)285

PART 2: Bioassay Protocols

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The choice of bioassay will depend on the therapeutic target of interest. Here, we provide protocols for two common primary screens: an antimicrobial susceptibility assay and a cancer cell viability assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds, which is the lowest concentration that prevents visible growth of a microorganism.[14]

Experimental Screening Cascade for Antimicrobial Activity:

Antimicrobial_Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation cluster_lead_opt Lead Optimization Start Synthesized Derivatives MIC_Assay Broth Microdilution MIC Assay (e.g., S. aureus, E. coli) Start->MIC_Assay Hit_ID Identify 'Hits' (MIC ≤ 16 µg/mL) MIC_Assay->Hit_ID MBC_Assay Minimum Bactericidal Concentration (MBC) Assay Hit_ID->MBC_Assay Toxicity_Assay Cytotoxicity Assay (e.g., on mammalian cells) Hit_ID->Toxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MBC_Assay->SAR_Analysis Toxicity_Assay->SAR_Analysis Lead_Opt Further Chemical Modification SAR_Analysis->Lead_Opt End Optimized Lead Compound Lead_Opt->End

Caption: Screening Cascade for Antimicrobial Drug Discovery.

Detailed Protocol: MIC Determination

  • Preparation of Compound Stock Solutions: Prepare stock solutions of the test compounds in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Preparation of 96-Well Plates: In a sterile 96-well microtiter plate, add 100 µL of appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) to each well.

  • Serial Dilutions: Add 2 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 100 µL of this inoculum to each well.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (medium only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference compound.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity Screening: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[15][16][17] It is a standard initial screen for potential anticancer agents.[18][19]

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Table 2: Hypothetical Bioactivity Data for Synthesized Derivatives

EntryDerivative TypeR GroupAntimicrobial MIC (µg/mL) vs. S. aureusAnticancer IC50 (µM) vs. HeLa
1 Amide-CH2CH3>6445.2
2 Amide-C6H51612.8
3 Amide-CH2-C6H585.6
4 Amide-morpholino3228.1
5 Ester-CH3>64>100
6 Ester-CH2CH36489.5
7 Ester-CH(CH3)23265.3
Ref. Ciprofloxacin-0.5-
Ref. Doxorubicin--0.1

PART 3: Troubleshooting and Self-Validation

Synthesis:

  • Low Amide Yield: Ensure all reagents and solvents are anhydrous. If the amine is an HCl salt, ensure sufficient base is added. For sterically hindered amines or acids, consider alternative coupling reagents like HATU or converting the acid to an acyl fluoride.

  • Incomplete Esterification: Ensure the acyl chloride is freshly prepared and used immediately. For hindered alcohols, increasing the reaction temperature or using a more potent acylation catalyst may be necessary.

Bioassays:

  • Inconsistent MIC values: Ensure a standardized bacterial inoculum is used. Check for compound precipitation in the assay medium.

  • High Variability in MTT Assay: Ensure even cell seeding. Screen compounds for interference with the MTT reagent itself (some compounds can reduce MTT non-enzymatically).

By systematically applying these synthetic and screening protocols, researchers can efficiently generate and evaluate a library of this compound derivatives, paving the way for the discovery of novel therapeutic agents.

References

  • Al-Othaim, A. et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Subba Reddy, B. V. et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Due-Hansen, M. E. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

  • van den Berg, R. J. B. H. N., & van den Elst, H. (2010). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Khan, S. et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

Sources

Application Notes & Protocols: A High-Throughput Screening Cascade for the Functional Characterization of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive strategic guide for the initial biological characterization of the novel compound, 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid, using high-throughput screening (HTS). Given the absence of published data on this specific molecule, we propose a robust, multi-stage screening cascade designed to efficiently identify potential biological activities and targets. This guide emphasizes a dual-pronged primary screening approach, combining unbiased phenotypic assays with targeted biochemical screens, to maximize the potential for hit discovery. Detailed, field-proven protocols for assay validation, primary screening, and hit confirmation are provided, underpinned by the scientific rationale for each experimental choice.

Introduction: The Pyrazole Scaffold and a Novel Candidate

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of clinical disorders.[1] Compounds containing this five-membered heterocycle are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The specific compound, this compound, is a novel entity. Its biological function is uncharacterized, presenting a classic challenge in early-stage drug discovery: how to efficiently identify its potential therapeutic value.

High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits" that modulate a biological target or pathway.[3][4][5] This application note outlines a systematic HTS workflow to elucidate the bioactivity of this novel pyrazole derivative. We will proceed with full autonomy in structuring this guide, moving beyond rigid templates to present a logical, causality-driven narrative for the practicing scientist.

Strategic Approach: The HTS Discovery Funnel

For a novel compound with an unknown mechanism of action, a tiered screening approach, often called a "screening funnel" or "cascade," is the most resource-efficient strategy. This approach begins with broad, cost-effective primary screens to identify initial hits, which are then subjected to progressively more specific and complex secondary and confirmatory assays.[1][5] Our proposed strategy employs a dual-pronged primary screen to cast a wide net for potential activities.

HTS_Funnel cluster_0 Primary Screening cluster_1 Hit Triage & Confirmation cluster_2 Secondary & Follow-up Assays phenotypic Phenotypic Screen (e.g., Cell Viability Panel) hit_confirm Hit Confirmation (Re-test from fresh stock) phenotypic->hit_confirm biochemical Target-Based Screen (e.g., Kinase/Protease Panel) biochemical->hit_confirm dose_response Dose-Response (IC50/EC50) & Cytotoxicity Counterscreen hit_confirm->dose_response secondary Orthogonal & Secondary Assays dose_response->secondary moa Mechanism of Action (MoA) & Target Deconvolution secondary->moa Hit_Analysis cluster_0 Primary HTS Data cluster_1 Data Processing & Hit Calling cluster_2 Hit Validation raw_data Raw Data per Well (Luminescence/Fluorescence) normalization Normalization to Controls (% Inhibition or % Viability) raw_data->normalization z_score Calculate Z-score (Robustness Metric) normalization->z_score hit_threshold Apply Hit Threshold (e.g., >3 SD from mean or >50% Inh.) z_score->hit_threshold confirm Confirmatory Screen (Single concentration, n=3) hit_threshold->confirm dose_curve Dose-Response Curve (8-12 points) to determine IC50 confirm->dose_curve

Figure 2: Workflow for primary HTS data analysis and hit validation.

A common method for hit selection is to define a threshold based on the standard deviation (SD) of the sample population or a predefined percentage of inhibition. [6]For instance, compounds that exhibit an effect greater than three times the standard deviation from the mean of the plate may be classified as primary hits.

Hit Confirmation: Primary hits must be re-tested to eliminate false positives arising from experimental error. [7]1. Re-test: Cherry-pick the primary hits and re-test them in triplicate in the primary assay. 2. Dose-Response: Confirmed hits are then tested over a range of concentrations (typically 8-12 points) to determine their potency (IC₅₀ or EC₅₀). [8]Compounds that show a clear sigmoidal dose-response curve are considered validated hits and are prioritized for further study.

Conclusion

The journey to characterize a novel chemical entity like this compound begins with a well-designed, robust, and logical screening strategy. The dual-pronged HTS approach detailed in this guide, combining phenotypic and target-based methods, provides a comprehensive framework for uncovering its biological activity. By adhering to rigorous assay validation standards and a systematic hit confirmation process, researchers can generate high-quality, trustworthy data, paving the way for subsequent mechanism-of-action studies and the potential development of a new therapeutic lead.

References

  • BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]

  • Swinney, D. C. (2013). Phenotypic vs. target-based drug discovery for first-in-class medicines. Clinical Pharmacology & Therapeutics, 93(4), 299-301. Available at: [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Martin, S. E., et al. (2017). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Molecules, 22(5), 795. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). Analysis of High Throughput Screening Assays using Cluster Enrichment. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Shukla, S. J., et al. (2010). High-Throughput Screening to Advance In Vitro Toxicology. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Goddard, J. P., & Reymond, J. L. (2004). Enzyme assays for high-throughput screening. Current Opinion in Biotechnology, 15(4), 314-322. Available at: [Link]

  • Macarron, R., et al. (2011). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 54(9), 2991-3006. Available at: [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 91(2), 145-154. Available at: [Link]

  • ResearchGate. (n.d.). High-throughput screening (HTS) confirmation rate analysis. Available at: [Link]

  • Computational Chemistry. (2022). Phenotypic and target-based HTS in drug discovery. Available at: [Link]

  • Eli Lilly and Company & National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS. Available at: [Link]

  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Boutros, M., et al. (2006). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 34(Web Server issue), W554-W560. Available at: [Link]

  • Assay Genie. (n.d.). Cytotoxicity Assays - High Throughput Screening. Available at: [Link]

  • Kassner, P. D. (2008). Discovery of Novel Targets with High Throughput RNA Interference Screening. Combinatorial Chemistry & High Throughput Screening, 11(3), 195-201. Available at: [Link]

  • PharmaFeatures. (2024). Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. Available at: [Link]

  • BenchSci. (2024). High-throughput screening: accelerating drug discovery. Available at: [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Available at: [Link]

  • An, W. F. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Available at: [Link]

  • Tecan. (n.d.). Better together? Phenotypic screening and target-based screening. The Blog. Available at: [Link]

  • Plenge, R. M. (2013). Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. CPT: Pharmacometrics & Systems Pharmacology, 2(4), e33. Available at: [Link]

  • Riss, T. L., et al. (2013). High-Throughput Screening Assays for the Assessment of Cytotoxicity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Duncombe, T. A., et al. (2012). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 12(12), 2153-2159. Available at: [Link]

  • Yasgar, A., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. In Drug Discovery and Development - From Molecules to Medicine. IntechOpen. Available at: [Link]

  • Williams, D. A., & Munday, J. (2016). HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery. Royal Society of Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide for the In Vitro Evaluation of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological activities, including potent antitumor effects.[1][2] This document provides a comprehensive, field-proven guide for the initial in vitro characterization of a novel derivative, 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical workflow. The protocols detailed herein—from initial cytotoxicity screening to mechanistic assays for apoptosis and cell cycle analysis—are designed as self-validating systems to empower researchers in drug development with reliable and interpretable data.

Scientific Background & Rationale

The Pyrazole Scaffold in Oncology

Pyrazole derivatives are a well-established class of heterocyclic compounds that have been extensively investigated for their therapeutic potential.[1] In oncology, their mechanism of action is diverse, often involving the inhibition of key cellular signaling pathways. Many pyrazole-containing compounds function as potent inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation, and Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[2][3] Furthermore, certain pyrazole derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins or to cause DNA damage, ultimately leading to cancer cell death. Given this extensive background, the exploration of novel pyrazole structures like this compound is a rational and promising strategy in the search for new anticancer agents.

Compound Profile: this compound

This guide focuses on the systematic evaluation of this compound, a novel compound whose anticancer potential is yet to be characterized.

  • Chemical Structure: (Description placeholder) A pyrazole ring functionalized with a carboxylic acid group at the 4-position and a cyclobutylmethyl group at the 1-position nitrogen.

  • Hypothesis: Based on its structural class, this compound is hypothesized to exhibit cytotoxic and antiproliferative effects on cancer cells. The goal of these protocols is to test this hypothesis and elucidate its preliminary mechanism of action.

Strategy for In Vitro Evaluation

A tiered approach is essential for an efficient and informative preliminary screening. The workflow is designed to first establish potency and then investigate the mechanism.

  • Primary Screening (Potency): Determine the dose-dependent cytotoxicity of the compound across a panel of cancer cell lines to identify its half-maximal inhibitory concentration (IC50).

  • Secondary Screening (Mechanism): Using concentrations at or near the IC50, perform mechanistic assays to determine how the compound affects the cancer cells. This includes assessing its ability to induce programmed cell death (apoptosis) and to disrupt normal cell division (cell cycle arrest).

G cluster_0 Phase 1: Potency & Selectivity cluster_1 Phase 2: Mechanism of Action Compound Test Compound 1-(Cyclobutylmethyl)-1H- pyrazole-4-carboxylic acid CellPanel Select Diverse Cancer Cell Line Panel (e.g., MCF-7, A549, HCT-116) + Non-Cancerous Control Compound->CellPanel MTT Cytotoxicity Screening (MTT Assay) CellPanel->MTT IC50 Calculate IC50 Values (Dose-Response Curves) MTT->IC50 Apoptosis Apoptosis Assay (Annexin V / PI Staining) IC50->Apoptosis Treat at IC50 conc. CellCycle Cell Cycle Analysis (PI Staining & Flow Cytometry) IC50->CellCycle Treat at IC50 conc. Interpretation Data Interpretation: - Mode of Cell Death - Cell Cycle Arrest Point Apoptosis->Interpretation CellCycle->Interpretation

Caption: Overall workflow for in vitro evaluation of the test compound.

Materials and Reagents

  • Test Compound: this compound, dissolved in sterile DMSO to create a 10 mM stock solution. Store at -20°C.

  • Cell Lines: A diverse panel is recommended (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon]). A non-cancerous cell line (e.g., MCF-10A) should be included to assess cancer-specific cytotoxicity.[4]

  • Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Cell Culture: Trypsin-EDTA (0.25%), Phosphate-Buffered Saline (PBS), DMSO.

  • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS), Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Apoptosis Assay: FITC Annexin V / Propidium Iodide (PI) Apoptosis Detection Kit.

  • Cell Cycle Assay: Propidium Iodide (PI) staining solution (50 µg/mL), RNase A (100 µg/mL).

  • Equipment: 96-well flat-bottom plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader (570 nm), flow cytometer.

Cell Line Selection and Maintenance

Rationale for Panel Selection

The choice of cell lines is critical and should not be arbitrary. Using cell lines from different tissue origins (e.g., breast, lung, colon) provides an initial screen for broad-spectrum activity versus lineage-specific effects.[5] Including a non-tumorigenic cell line is crucial for establishing a therapeutic window; a compound that kills cancer and normal cells equally has limited clinical potential.[4] The selected cell lines should be well-characterized and obtained from a reputable cell bank (e.g., ATCC) to ensure identity and avoid contamination.

General Cell Culture Protocol
  • Maintenance: Culture cells in T-75 flasks with appropriate media at 37°C in a humidified 5% CO2 atmosphere.

  • Passaging: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed at a lower density (e.g., 1:5 or 1:10 dilution) into new flasks.

  • Cell Counting & Viability: Before each experiment, perform a cell count using a hemocytometer and assess viability with Trypan Blue. Viability should exceed 95% for use in assays.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment (MTT Assay)

Principle of the Assay: The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into an insoluble purple formazan.[6] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[7]

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media). Incubate overnight to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture media (e.g., from 100 µM to 0.1 µM). Remove the old media from the plate and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (containing DMSO at the same concentration as the highest compound dose) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[8][9]

  • Formazan Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[10]

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

Principle of the Assay: This flow cytometry-based assay distinguishes between live, apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and will bind to these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.[13]

G cluster_0 Flow Cytometry Plot Title Annexin V / PI Flow Cytometry Interpretation Q3 Q3 Live Cells (Annexin V-, PI-) Q4 Q4 Early Apoptotic (Annexin V+, PI-) Q2 Q2 Late Apoptotic / Necrotic (Annexin V+, PI+) Q1 Q1 Debris / Necrotic (Annexin V-, PI+) Origin X_axis Annexin V-FITC → Y_axis Propidium Iodide (PI) →

Caption: Quadrant analysis for Annexin V/PI apoptosis assay.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or brief trypsinization to preserve membrane integrity.[14] Centrifuge all cells at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet with cold PBS. Resuspend cells in 100 µL of 1X Binding Buffer provided in the kit.[15]

  • Add 5 µL of FITC Annexin V and 5 µL of PI solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]

Data Analysis:

  • Use flow cytometry software to quantify the percentage of cells in each of the four quadrants:

    • Q3 (Annexin V- / PI-): Live cells

    • Q4 (Annexin V+ / PI-): Early apoptotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Q1 (Annexin V- / PI+): Necrotic cells/debris

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Principle of the Assay: This method uses PI to stain the DNA of fixed and permeabilized cells. Because PI binds stoichiometrically to DNA, the amount of fluorescence emitted is directly proportional to the total DNA content. This allows for the differentiation of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes at 4°C.[16] (Cells can be stored at -20°C for several weeks at this stage).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is critical to degrade any double-stranded RNA that PI could otherwise bind to.[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Acquire data on a linear scale.[18]

Data Analysis:

  • Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of cell count versus fluorescence intensity.

  • Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in any particular phase compared to the control suggests a cell cycle arrest at that point.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, well-structured tables.

Table 1: Cytotoxicity of this compound

Cell Line Tissue of Origin IC50 (µM) ± SD
MCF-7 Breast Cancer Hypothetical Value
A549 Lung Cancer Hypothetical Value
HCT-116 Colon Cancer Hypothetical Value

| MCF-10A | Non-cancerous Breast | Hypothetical Value |

Table 2: Apoptosis Induction after 24h Treatment

Treatment % Live Cells % Early Apoptotic % Late Apoptotic
Untreated Control Hypothetical Value Hypothetical Value Hypothetical Value
Compound (IC50) Hypothetical Value Hypothetical Value Hypothetical Value

| Compound (2x IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Table 3: Cell Cycle Distribution after 24h Treatment

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Untreated Control Hypothetical Value Hypothetical Value Hypothetical Value

| Compound (IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Meddocs Publishers. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. Retrieved from [Link]

  • PubMed. (2024, September 12). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]

  • PMC - NIH. (n.d.). In vitro human cell line models to predict clinical response to anticancer drugs. Retrieved from [Link]

  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]

  • PMC - NIH. (2024, July 20). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Diag2Tec, Preclinical CRO. (n.d.). In Vitro Drug Testing. Retrieved from [Link]

  • (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • AACR Journals. (n.d.). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]

  • (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • NIH. (n.d.). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Retrieved from [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

Sources

Application Notes & Protocols: The Use of Pyrazole Carboxylic Acids as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Versatility of the Pyrazole Carboxylic Acid Scaffold

The pyrazole nucleus is a five-membered heterocyclic ring that stands as a cornerstone in medicinal chemistry and drug development.[1] When functionalized with a carboxylic acid, this scaffold transforms into a highly versatile pharmacophore capable of targeting a wide array of enzymes with significant therapeutic implications.[2][3] The unique electronic and structural properties of pyrazole carboxylic acids allow them to engage in specific, high-affinity interactions within enzyme active sites, leading to potent and often selective inhibition.

The biological activities of these compounds are diverse, spanning applications as anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal agents.[1][2][4][5] This broad utility stems from their ability to inhibit key enzymes in various pathological pathways. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for investigating pyrazole carboxylic acids as enzyme inhibitors. We will delve into the mechanistic basis of their action, provide field-proven experimental workflows, and outline advanced biophysical techniques for a complete characterization of the inhibitor-enzyme interaction.

Chapter 1: Mechanistic Insights into Pyrazole Carboxylic Acid-Mediated Enzyme Inhibition

The Structural Advantage: Why this Scaffold Works

The efficacy of the pyrazole carboxylic acid scaffold is not coincidental; it is rooted in its distinct chemical architecture.

  • The Pyrazole Ring: As a π-excess aromatic system, the pyrazole ring is capable of participating in various non-covalent interactions, including π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) and hydrophobic interactions within the enzyme's active site. The two adjacent nitrogen atoms act as both hydrogen bond donors and acceptors, providing directional interactions that are crucial for binding specificity.[1]

  • The Carboxylic Acid Group: This functional group is a powerful hydrogen bond donor and acceptor. More importantly, under physiological pH, it is typically deprotonated to a carboxylate anion. This negative charge allows it to form strong ionic bonds (salt bridges) with positively charged residues like Lysine and Arginine. Furthermore, the carboxylate is an excellent metal-chelating group, making these compounds particularly effective inhibitors of metalloenzymes by coordinating with essential metal ions (e.g., Zn²⁺) in the active site.[6][7]

Targeted Enzyme Classes and Modes of Inhibition

Pyrazole carboxylic acids have been successfully developed to target a multitude of enzyme families. The specific mode of inhibition—be it competitive, non-competitive, or uncompetitive—is determined by the overall structure of the molecule and how it interacts with the enzyme.

  • Competitive Inhibition: Many pyrazole carboxylic acids act as competitive inhibitors, where the inhibitor's structure mimics the substrate and competes for binding at the enzyme's active site. This is a common mechanism for inhibitors of dehydrogenases, proteases, and kinases.[8]

  • Non-competitive Inhibition: In this mode, the inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.[9]

  • Metalloenzyme Inhibition: For enzymes like Carbonic Anhydrases and Metallo-β-lactamases (MBLs), the carboxylate moiety can directly coordinate with the active site zinc ion(s), displacing a water molecule essential for catalysis and thereby inactivating the enzyme.[6][10][11]

Below is a diagram illustrating the fundamental modes of enzyme inhibition.

InhibitionMechanisms cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition E_C Enzyme (E) Active Site EI_C EI Complex Inactive S_C Substrate (S) S_C->E_C:f1 Binds I_C Inhibitor (I) I_C->E_C:f1 Competes E_NC Enzyme (E) Active Site Allosteric Site ESI_NC ESI Complex Inactive S_NC Substrate (S) S_NC->E_NC:f1 Binds I_NC Inhibitor (I) I_NC->E_NC:f2 Binds

Caption: Fundamental mechanisms of reversible enzyme inhibition.

Notable examples of enzymes targeted by this scaffold include:

  • Cyclooxygenases (COX-1/COX-2): Key enzymes in the prostaglandin synthesis pathway, targeted for anti-inflammatory therapies. Celecoxib, a diaryl-substituted pyrazole, is a well-known selective COX-2 inhibitor.[12][13][14]

  • Protein Kinases: Densely functionalized pyrazole carboxamides and carboxylic acids have been shown to inhibit kinases like CK2 and p38 MAP kinase, which are implicated in cancer and inflammatory diseases.[15]

  • Carbonic Anhydrases (CAs): Pyrazole carboxylic acids can selectively inhibit tumor-associated CA isoforms IX and XII, which are involved in pH regulation and cancer progression.[9][11]

  • Viral Proteases: These compounds have been developed as inhibitors of the Dengue Virus NS2B-NS3 protease, demonstrating antiviral potential.[5]

  • Metallo-β-lactamases (MBLs): The rise of carbapenem-resistant bacteria has spurred the development of MBL inhibitors, with carboxylates being a key pharmacophore for neutralizing these antibiotic-destroying enzymes.[10]

Chapter 2: Experimental Design & Core Protocols

A systematic approach is crucial for characterizing a potential enzyme inhibitor. The process typically begins with determining the compound's potency (IC₅₀) and progresses to elucidating its mechanism of action (Kᵢ) and binding kinetics.

Protocol: Determination of IC₅₀ via Spectrophotometric Assay

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency. This protocol provides a robust, adaptable framework for its determination using UV/Vis spectrophotometry, one of the most accessible assay formats.[16][17]

Causality Behind the Method: This assay relies on measuring the rate of an enzyme-catalyzed reaction by monitoring the change in absorbance of a substrate or product over time.[18] The rate of reaction is expected to decrease as the concentration of the inhibitor increases. For example, in dehydrogenase assays, the consumption of the cofactor NADH or NADPH can be monitored by the decrease in absorbance at 340 nm.[17] The choice of buffer, pH, and temperature is critical to ensure optimal and stable enzyme activity throughout the experiment. A low, consistent concentration of a solvent like DMSO is used to solubilize the inhibitor without significantly affecting the enzyme's structure or function.[8]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate and cofactors (e.g., NADH)

  • Pyrazole carboxylic acid inhibitor stock solution (e.g., 10 mM in 100% DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with appropriate salts)

  • 96-well UV-transparent microplate

  • Multichannel pipette

  • Microplate spectrophotometer with kinetic reading capabilities

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare fresh Assay Buffer and equilibrate all reagents to the assay temperature (e.g., 25°C or 37°C).

    • Prepare the enzyme solution in Assay Buffer to a final concentration that yields a linear reaction rate for at least 10 minutes. Self-Validation: Determine this optimal concentration in a preliminary experiment without any inhibitor.

    • Prepare the substrate/cofactor mix in Assay Buffer. The substrate concentration should ideally be at or near its Michaelis-Menten constant (Kₘ) for sensitive IC₅₀ determination.

    • Create a serial dilution of the pyrazole carboxylic acid inhibitor in 100% DMSO. Then, perform a secondary dilution into Assay Buffer to create working solutions. Causality: This two-step dilution minimizes the final DMSO concentration in the assay, typically keeping it ≤1% to avoid solvent-induced artifacts.

  • Assay Plate Setup (Total Volume = 200 µL):

    • Wells 1-3 (Negative Control): 100 µL Assay Buffer + 90 µL Substrate Mix + 10 µL Assay Buffer (with equivalent % DMSO as inhibitor wells). This measures the non-enzymatic reaction.

    • Wells 4-6 (Positive Control / 0% Inhibition): 100 µL Enzyme Solution + 90 µL Substrate Mix + 10 µL Assay Buffer (with equivalent % DMSO). This represents the uninhibited enzyme activity.

    • Test Wells (Inhibitor Concentrations): 100 µL Enzyme Solution + 10 µL of each inhibitor working solution. Pre-incubate for 15 minutes at the assay temperature to allow for inhibitor binding.

    • All additions should be done in triplicate for statistical validity.

  • Initiating and Reading the Reaction:

    • Place the microplate in the pre-warmed spectrophotometer.

    • Initiate the reaction by adding 90 µL of the Substrate Mix to all wells using a multichannel pipette.

    • Immediately begin kinetic reading, measuring the change in absorbance (e.g., at 340 nm for NADH) every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve (milli-Abs/min).

    • Calculate the Percent Inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_neg_control) / (V_pos_control - V_neg_control))

    • Plot % Inhibition versus the log[Inhibitor].

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.

IC50_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) prep_inhibitor Create Inhibitor Serial Dilution plate_setup Set up 96-well Plate (Controls + Inhibitor Conc.) prep_inhibitor->plate_setup pre_incubate Pre-incubate Enzyme with Inhibitor (15 min) plate_setup->pre_incubate initiate_rxn Initiate Reaction (Add Substrate) pre_incubate->initiate_rxn read_plate Kinetic Read in Spectrophotometer initiate_rxn->read_plate calc_rates Calculate Reaction Rates (V) read_plate->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition plot_data Plot % Inhibition vs. log[I] calc_inhibition->plot_data fit_curve Fit Dose-Response Curve plot_data->fit_curve get_ic50 Determine IC₅₀ fit_curve->get_ic50

Caption: Standard workflow for IC₅₀ determination using a spectrophotometric assay.

Data Presentation: Summarizing Inhibitor Potency

Clear and concise data presentation is essential. A table is the ideal format for comparing the potency of multiple compounds.

Compound IDR¹ GroupR² GroupTarget EnzymeIC₅₀ (µM) [a]
PZA-001-H-PhenylhCA II15.2 ± 1.8
PZA-002-CH₃-PhenylhCA II8.7 ± 0.9
PZA-003-H-4-FluorophenylhCA II2.1 ± 0.3
PZA-004-H-PhenylhCA IX0.95 ± 0.11
Acetazolamide(Control)(Control)hCA II0.5 ± 0.06
Acetazolamide(Control)(Control)hCA IX0.2 ± 0.03

[a] Values are reported as the mean ± standard deviation from three independent experiments (n=3).

Chapter 3: Advanced Biophysical Characterization

While IC₅₀ values are vital for ranking potency, they do not provide a complete picture of the inhibitor-enzyme interaction. Biophysical methods directly measure the binding event, offering deeper insights into the thermodynamics and kinetics that drive the interaction.

Application Note: Isothermal Titration Calorimetry (ITC)

Principle: ITC is a label-free, in-solution technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[19][20] By titrating an inhibitor into a solution containing the target enzyme, a complete thermodynamic profile of the interaction can be determined in a single experiment, including:

  • Binding Affinity (Kᴅ): The dissociation constant, a true measure of binding strength.

  • Stoichiometry (n): The molar ratio of inhibitor to enzyme in the complex.

  • Enthalpy (ΔH) and Entropy (ΔS): The thermodynamic driving forces of the interaction.

Causality and Trustworthiness: ITC is considered a gold-standard method because it measures binding directly, without relying on secondary activities or reporters.[21] It provides a self-validating system; a well-defined binding isotherm is direct evidence of a specific interaction. This technique is invaluable for confirming direct target engagement and for guiding lead optimization by revealing whether affinity improvements are driven by enthalpic or entropic factors.[22]

High-Level Protocol:

  • Sample Preparation: Dialyze both the enzyme and inhibitor into the identical buffer to minimize heat of dilution effects. Degas samples thoroughly.

  • Instrument Setup: Load the enzyme into the sample cell and the inhibitor into the titration syringe. Equilibrate the system to the desired temperature.

  • Titration: Perform a series of small, precise injections of the inhibitor into the enzyme solution, recording the heat change after each injection.

  • Data Analysis: Integrate the heat-flow peaks to generate a binding isotherm (kcal/mol vs. molar ratio). Fit this curve to a suitable binding model to extract Kᴅ, n, and ΔH.

Application Note: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in mass on a sensor chip surface in real-time.[23] Typically, the enzyme (ligand) is immobilized on the chip, and the inhibitor (analyte) is flowed over the surface. Binding of the inhibitor increases the mass, which is detected as a change in the refractive index, generating a sensorgram.[24]

Causality and Trustworthiness: The power of SPR lies in its ability to measure the full kinetics of an interaction. The sensorgram directly reveals:

  • Association Rate Constant (kₐ or kₒₙ): How quickly the inhibitor binds to the enzyme.

  • Dissociation Rate Constant (kₒ or kₒff): How quickly the inhibitor dissociates from the enzyme.

  • Binding Affinity (Kᴅ): Calculated from the ratio of the rate constants (kₒ/kₐ).

Understanding kinetics is critical for drug development. For instance, an inhibitor with a slow dissociation rate (long residence time) may exhibit a more durable pharmacological effect in vivo, even if its affinity (Kᴅ) is not the highest.[25] SPR is an excellent tool for validating direct binding and performing detailed structure-kinetic relationship studies.[26]

High-Level Protocol:

  • Chip Preparation: Covalently immobilize the purified enzyme onto a suitable sensor chip surface.

  • Analyte Preparation: Prepare a series of dilutions of the pyrazole carboxylic acid inhibitor in running buffer.

  • Binding Analysis: Inject the inhibitor solutions sequentially over the enzyme surface (association phase), followed by a flow of running buffer (dissociation phase).

  • Data Analysis: Analyze the resulting sensorgrams by fitting them to a kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ, kₒ, and Kᴅ.

AssayComparison title Comparison of Assay Outputs for Inhibitor Characterization Spect Spectrophotometric Assay (IC₅₀) Measures enzyme activity Output: Potency (IC₅₀) Indirect measure of binding ITC Isothermal Titration Calorimetry (ITC) Measures heat of binding Outputs: • Affinity (Kᴅ) • Stoichiometry (n) • Thermodynamics (ΔH, ΔS) Direct measure of binding Spect->ITC Provides deeper thermodynamic insight SPR Surface Plasmon Resonance (SPR) Measures mass change over time Outputs: • Affinity (Kᴅ) • Kinetics (kₐ, kₒ) Direct measure of binding Spect->SPR Validates direct binding and provides kinetics ITC->SPR Adds critical kinetic information

Caption: Comparison of outputs from key enzyme inhibitor characterization assays.

Conclusion

Pyrazole carboxylic acids represent a privileged and highly adaptable scaffold for the development of potent and selective enzyme inhibitors. Their success is grounded in a favorable combination of structural features that facilitate high-affinity binding to diverse enzyme targets. A rigorous and multi-faceted experimental approach is key to unlocking their full potential. By systematically progressing from initial potency screening using established methods like spectrophotometric assays to advanced biophysical characterization with ITC and SPR, researchers can build a comprehensive understanding of an inhibitor's mechanism, thermodynamics, and kinetics. This detailed knowledge is not merely academic; it is the foundation upon which rational drug design and the development of next-generation therapeutics are built.

References

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Taylor & Francis Online. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences. [Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Publications. [Link]

  • Sildenafil. Wikipedia. [Link]

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PubMed Central. [Link]

  • Protocol for enzyme assays. The Royal Society of Chemistry. [Link]

  • Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. PubMed. [Link]

  • Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. RSC Publishing. [Link]

  • Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates as Inhibitors of Plasmodium Falciparum Dihydroorotate Dehydrogenase. PubMed. [Link]

  • Small Molecule Carboxylates Inhibit Metallo-β-lactamases and Resensitize Carbapenem-Resistant Bacteria to Meropenem. PubMed Central. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed Central. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]

  • Isothermal Titration Calorimetry in Biocatalysis. Frontiers. [Link]

  • Surface Plasmon Resonance Assay Services. Reaction Biology. [Link]

  • MβL Inhibitors. Infectious Diseases Society of America. [Link]

  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). ACS Publications. [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). ACS Publications. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ACS Publications. [Link]

  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. PubMed. [Link]

  • Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors. MDPI. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong's Lab @ Columbia University. [Link]

  • An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-proteas. bioRxiv. [Link]

  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. PubMed. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Semantic Scholar. [Link]

  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. [Link]

  • Inhibitors of metallo-β-lactamases. ResearchGate. [Link]

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. eLife. [Link]

  • Beta-Lactam Agents Targeting Metallo-Beta-Lactamase Producing Infections. YouTube. [Link]

Sources

"developing analytical methods for 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid quantification"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Bioanalytical Quantification of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid using LC-MS/MS

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The accurate quantification of novel pyrazole-based compounds, such as this compound, in biological matrices is a critical step in preclinical and clinical drug development.[2] This application note provides a comprehensive, step-by-step protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this analyte in plasma.

This guide is intended for researchers, analytical scientists, and drug development professionals. It is designed to be a self-validating system, explaining the causality behind experimental choices and grounding the protocol in established scientific principles and regulatory guidelines.

Rationale for Method Selection

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical tool used extensively throughout the drug development process.[2] For quantitative bioanalysis, tandem mass spectrometry (MS/MS) performed on a triple quadrupole instrument is the industry standard. This is due to its exceptional sensitivity and selectivity, which arises from the technique of Multiple Reaction Monitoring (MRM).[3] MRM allows for the specific detection of a target analyte even in a complex biological matrix by monitoring a specific fragmentation pattern (precursor ion → product ion), thereby minimizing interferences and enhancing the reliability of the measurement.[3]

Considering the structural features of this compound—a moderately polar small molecule with a carboxylic acid group and a pyrazole ring—a reversed-phase HPLC (or UHPLC) separation is appropriate.[4][5] Electrospray ionization (ESI) is selected as the interface due to its suitability for polar and ionizable compounds.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.[6]

  • Structure and Ionization: this compound possesses both an acidic proton on the carboxylic acid group and basic nitrogen atoms on the pyrazole ring.[7][8] This amphoteric nature allows for ionization in either positive or negative mode. For this method, we will utilize positive mode ESI, targeting the protonation of one of the pyrazole nitrogen atoms. The addition of a small amount of acid (e.g., formic acid) to the mobile phase will facilitate this protonation, leading to a stable and robust signal, as well as improved peak shape by suppressing the ionization of free silanol groups on the column packing.[9]

  • Polarity: The molecule is expected to be of intermediate polarity. A C18 stationary phase is a versatile and common starting point for reversed-phase chromatography, offering sufficient retention for a wide range of small molecules.[5][9]

Detailed Analytical Protocol

This protocol outlines the procedure for sample preparation, the necessary LC-MS/MS conditions, and the preparation of calibration standards and quality control samples.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and mass spectrometric behavior can be used.

  • HPLC-grade acetonitrile and water

  • Formic acid (≥98% purity)

  • Control human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteinaceous material from plasma samples prior to LC-MS/MS analysis.

Protocol:

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5-10 µL of the supernatant onto the LC-MS/MS system.

Instrumentation: LC-MS/MS Conditions

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 1: Recommended LC-MS/MS Parameters

ParameterConditionRationale
Liquid Chromatography
LC SystemUHPLC/HPLC SystemProvides high-resolution separation.[4]
ColumnC18, 50 x 2.1 mm, <2 µmGood starting point for small molecule retention.[9]
Mobile Phase AWater + 0.1% Formic AcidAcidifier for improved peak shape and ionization.[9]
Mobile Phase BAcetonitrile + 0.1% Formic AcidOrganic solvent for elution.
Gradient5% B to 95% B over 3 minStandard gradient for initial method development.[9]
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40°CImproves peak shape and reduces viscosity.
Injection Volume5 µL
Mass Spectrometry
MS SystemTriple Quadrupole Mass SpectrometerIdeal for quantitative MRM analysis.
Ionization SourceElectrospray Ionization (ESI), PositiveSuitable for ionizable compounds.
MRM Transition (Analyte)Hypothetical Q1: m/z 181.1 → Q3: m/z 125.1Q1 is the protonated molecule [M+H]+. Q3 is a stable product ion.
MRM Transition (IS)Hypothetical Q1: m/z 185.1 → Q3: m/z 129.1Assuming a +4 Da stable isotope labeled IS.
Dwell Time100 ms
Collision EnergyTo be optimized
Declustering PotentialTo be optimized

Method Validation Protocol

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[10] This protocol is based on the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines.[10][11][12]

Workflow for Analytical Method Validation

G cluster_prep Preparation cluster_params Validation Parameters Prep_Standards Prepare Calibration Standards & QCs Run_Batches Run Validation Batches Prep_Standards->Run_Batches Data_Analysis Data Acquisition & Analysis Run_Batches->Data_Analysis Specificity Specificity & Selectivity Report Validation Report Generation Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision Precision->Report LLOQ LLOQ LLOQ->Report Stability Stability Stability->Report Data_Analysis->Specificity Data_Analysis->Linearity Data_Analysis->Accuracy Data_Analysis->Precision Data_Analysis->LLOQ Data_Analysis->Stability G cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical sample_receipt Sample Receipt Store at -80°C sample_prep Sample Preparation 1. Thaw Samples 2. Protein Precipitation 3. Centrifuge 4. Transfer Supernatant sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis 1. Inject Sample 2. Chromatographic Separation 3. Mass Spectrometric Detection (MRM) sample_prep->lcms_analysis data_processing Data Processing 1. Peak Integration 2. Generate Calibration Curve 3. Quantify Samples lcms_analysis->data_processing data_review Data Review Check QC Performance data_processing->data_review reporting {Reporting | Final Concentration Report} data_review->reporting

Caption: End-to-end workflow for sample analysis.

References

  • International Council for Harmonisation. (n.d.). Q2(R2)/Q14 Training on Validation of Analytical Procedures and Q14: Analytical Procedure Development. ICH. Retrieved from [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]

  • Christianson, C. (n.d.). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • Wang, S., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism and Disposition, 39(12), 2355-2360. Retrieved from [Link]

  • Tantawy, A. S., et al. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Scientific Reports, 12(1), 1-19. Retrieved from [Link]

  • Fekete, S., et al. (2017). Computer-Assisted Method Development for Small and Large Molecules. LCGC International. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • PharmaCores. (n.d.). HPLC analytical Method development: an overview. Retrieved from [Link]

  • Van Eeckhaut, A., et al. (2013). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 371(1996), 20120507. Retrieved from [Link]

  • Claramunt, R. M., et al. (2018). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • International Journal of ChemTech Research. (2017). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • D'Hont, J., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. Retrieved from [Link]

  • Gomaa, A. M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • GRCTS. (2019). Validation of Analytical Methods according to the New FDA Guidance. YouTube. Retrieved from [Link]

  • Maqsad. (n.d.). Carboxylic Acid | Structure, Properties & Nomenclature | Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Properties and Nomenclature of Carboxylic acids. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic Acid in Crop Protection Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers exploring the potential of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid and its derivatives in the field of crop protection. While specific data on this exact molecule is not extensively published, this guide leverages established principles from the well-documented class of pyrazole-based agrochemicals to provide robust, scientifically-grounded protocols and insights. We will delve into a plausible synthetic route, hypothesize its mechanism of action based on structural analogy to known fungicides and herbicides, and provide detailed protocols for its synthesis, characterization, and bio-efficacy evaluation.

Introduction: The Prominence of Pyrazole Scaffolds in Agrochemicals

The pyrazole ring is a privileged scaffold in modern agrochemical discovery, forming the core of numerous commercially successful fungicides, herbicides, and insecticides.[1] Pyrazole carboxamides, in particular, have demonstrated exceptional efficacy as fungicides, primarily through the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[2][3] Furthermore, other pyrazole derivatives have been developed as potent herbicides targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. The versatility of the pyrazole core allows for fine-tuning of biological activity through substitution at various positions of the ring. This guide focuses on the logical synthesis and evaluation of this compound, a novel yet rationally designed molecule within this promising chemical class.

Proposed Synthesis of this compound

Based on established synthetic methodologies for analogous pyrazole derivatives, a two-pronged approach is proposed for the synthesis of the title compound. The first strategy involves the synthesis of the key intermediate, (cyclobutylmethyl)hydrazine, followed by cyclization. The second, more direct approach, involves the N-alkylation of a pre-formed pyrazole ring.

Strategy 1: Synthesis via (Cyclobutylmethyl)hydrazine

This strategy is advantageous when control over the N1-substituent is desired from the outset.

Diagram: Synthetic Pathway via (Cyclobutylmethyl)hydrazine

G A Cyclobutanemethanol B (Bromomethyl)cyclobutane A->B PBr3 C N-(Cyclobutylmethyl)phthalimide B->C Potassium phthalimide, DMF D (Cyclobutylmethyl)hydrazine C->D Hydrazine hydrate, EtOH, Reflux F Ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate D->F E, EtOH, Reflux E Ethyl 2-(ethoxymethylene)-3-oxobutanoate G This compound F->G 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Proposed synthesis of the target compound via a hydrazine intermediate.

Protocol 2.1.1: Synthesis of (Bromomethyl)cyclobutane

  • Rationale: Conversion of the primary alcohol to a good leaving group (bromide) is essential for the subsequent nucleophilic substitution. Phosphorus tribromide is a standard reagent for this transformation.

  • Procedure:

    • To a stirred solution of cyclobutanemethanol (1.0 eq) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (0.4 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Carefully quench the reaction by pouring it onto ice.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (bromomethyl)cyclobutane.

Protocol 2.1.2: Synthesis of (Cyclobutylmethyl)hydrazine

  • Rationale: The Gabriel synthesis provides a clean method for preparing primary amines, which can be adapted for hydrazine synthesis.

  • Procedure:

    • Dissolve potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add (bromomethyl)cyclobutane (1.0 eq) and heat the mixture at 80-90 °C for 4-6 hours.

    • Cool the reaction mixture, pour into water, and filter the resulting precipitate of N-(cyclobutylmethyl)phthalimide.

    • Suspend the N-(cyclobutylmethyl)phthalimide in ethanol and add hydrazine hydrate (1.5 eq).

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction, filter off the phthalhydrazide byproduct, and concentrate the filtrate. Purify the crude (cyclobutylmethyl)hydrazine by distillation or chromatography.

Protocol 2.1.3: Synthesis of Ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate

  • Rationale: The reaction of a substituted hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for constructing the pyrazole ring.

  • Procedure:

    • Dissolve (cyclobutylmethyl)hydrazine (1.0 eq) and ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in ethanol.

    • Heat the mixture to reflux for 3-5 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Strategy 2: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate

This is a more convergent approach if the pyrazole core is readily available.

Diagram: Synthetic Pathway via N-Alkylation

G A Ethyl 1H-pyrazole-4-carboxylate C Ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate A->C B, K2CO3, Acetone, Reflux B (Bromomethyl)cyclobutane D This compound C->D 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Alternative synthesis via N-alkylation of a pyrazole ester.

Protocol 2.2.1: Synthesis of Ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate

  • Rationale: N-alkylation of pyrazoles is a common transformation, typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, which then acts as a nucleophile.

  • Procedure:

    • To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and (bromomethyl)cyclobutane (1.2 eq).

    • Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Final Step: Hydrolysis to the Carboxylic Acid

Protocol 2.3.1: Synthesis of this compound

  • Rationale: Saponification of the ester using a strong base, followed by acidification, is a standard method to obtain the corresponding carboxylic acid.[4]

  • Procedure:

    • Dissolve ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide.

    • Heat the mixture to reflux for 2-4 hours until TLC indicates complete consumption of the starting material.

    • Cool the reaction mixture to 0 °C and acidify with 2M hydrochloric acid until the pH is approximately 2-3.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Hypothesized Mechanisms of Action

The biological activity of this compound and its derivatives will likely mirror that of other pyrazole-based agrochemicals.

Fungicidal Activity: Succinate Dehydrogenase Inhibition (SDHI)

Many pyrazole carboxamides are potent fungicides that target Complex II of the mitochondrial respiratory chain.[3]

Diagram: SDHI Mechanism of Action

G cluster_0 Fungal Respiration Mito Mitochondrion ETC Electron Transport Chain Mito->ETC CII Complex II (SDH) ETC->CII ATP ATP Production ETC->ATP Fum Fumarate CII->Fum Oxidation CII->ATP Inhibition Succ Succinate Succ->CII e- Fungus Fungal Cell ATP->Fungus Energy Depletion & Cell Death Inhibitor Pyrazole Carboxamide (e.g., amide of target compound) Inhibitor->CII Binds to ubiquinone binding site

Caption: Inhibition of fungal respiration by pyrazole carboxamide SDHIs.

  • Expert Insight: The amide derivative of this compound would be the active form. This molecule would bind to the ubiquinone binding site of the succinate dehydrogenase (SDH) enzyme, blocking the oxidation of succinate to fumarate. This disruption of the electron transport chain leads to a cessation of ATP production and ultimately, fungal cell death.

Herbicidal Activity: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

Certain pyrazole derivatives act as herbicides by inhibiting HPPD, a key enzyme in the biosynthesis of plastoquinone and tocopherols.

Diagram: HPPD Inhibition Mechanism

G cluster_0 Plastid Plant Plant Cell Tyr Tyrosine HPPD HPPD Enzyme Tyr->HPPD HGA Homogentisate HPPD->HGA Carot Carotenoids HPPD->Carot Blocked PQ Plastoquinone HGA->PQ Toc Tocopherols HGA->Toc PQ->Carot Biosynthesis Photo Photosynthesis Carot->Photo Protects Chlorophyll Carot->Photo Photobleaching Photo->Plant Plant Death Inhibitor Pyrazole Derivative (target compound) Inhibitor->HPPD Inhibition

Caption: Herbicidal action via HPPD inhibition, leading to photobleaching.

  • Expert Insight: Inhibition of HPPD leads to a depletion of plastoquinone, which is essential for both carotenoid biosynthesis and as an electron carrier in photosynthesis. The lack of carotenoids leaves chlorophyll susceptible to photo-oxidation, resulting in the characteristic bleaching symptoms observed in treated plants, followed by necrosis and death.

Protocols for Bio-Efficacy Evaluation

In Vitro Antifungal Assay
  • Rationale: This assay determines the intrinsic activity of the compound against a range of fungal pathogens.

  • Procedure:

    • Prepare stock solutions of the test compound in DMSO.

    • In a 96-well microtiter plate, perform serial dilutions of the stock solution in potato dextrose broth (PDB).

    • Inoculate each well with a standardized suspension of fungal spores or mycelial fragments (e.g., Botrytis cinerea, Alternaria solani).

    • Include positive (commercial fungicide) and negative (DMSO) controls.

    • Incubate the plates at an appropriate temperature (e.g., 25 °C) for 3-7 days.

    • Assess fungal growth inhibition visually or by measuring optical density at 600 nm.

    • Calculate the EC50 (half-maximal effective concentration) value for each compound-pathogen combination.

In Vivo Herbicidal Assay (Post-emergence)
  • Rationale: This assay evaluates the herbicidal effect of the compound on whole plants.

  • Procedure:

    • Grow test plant species (e.g., Amaranthus retroflexus, Setaria viridis) in pots in a greenhouse to the 2-3 leaf stage.

    • Prepare a spray solution of the test compound in a suitable solvent/surfactant system.

    • Spray the plants with the test solution at various application rates (g/ha).

    • Include positive (commercial herbicide) and negative (solvent/surfactant only) controls.

    • Return the plants to the greenhouse and observe for 14-21 days.

    • Assess herbicidal efficacy by visual rating of injury (e.g., chlorosis, necrosis) on a scale of 0% (no effect) to 100% (plant death).

Analytical Characterization

  • Rationale: Confirmation of the structure and purity of the synthesized compound is crucial for reliable biological data.

  • Techniques:

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Table 1: Expected Analytical Data for this compound

Analysis Expected Result
Molecular Formula C10H12N2O2
Molecular Weight 192.22 g/mol
¹H NMR Signals corresponding to pyrazole ring protons, cyclobutyl protons, methylene protons, and a carboxylic acid proton.
¹³C NMR Signals corresponding to pyrazole ring carbons, cyclobutyl carbons, methylene carbon, and a carboxyl carbon.
Purity (HPLC) >95%

Structure-Activity Relationship (SAR) Insights

  • The N1-substituent: The cyclobutylmethyl group at the N1 position is a key lipophilic moiety that will influence the compound's uptake, translocation, and binding to the target enzyme. Its size and conformation are critical for optimal fit within the active site.

  • The Carboxylic Acid: For herbicidal activity, the carboxylic acid itself may be the active form. For fungicidal activity, it serves as a handle for conversion to various amides, which are the typical toxophores in SDHI fungicides. The nature of the amide substituent would be a critical area for further optimization.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Conduct all reactions in a well-ventilated fume hood.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

References

  • Lamberth, C. (2018). Pyrazole Chemistry in Crop Protection. Pesticide Science, 55(5), 475-482.
  • Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules.
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Molecules.
  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry.
  • Synthesis and fungicidal activity of novel pyrazole-carboxamides bearing a branched alkyl ether moiety. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.
  • Hydrolysis of esters. Chemguide.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry.

Sources

"formulation of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid for in vivo studies"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Formulation of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid for In Vivo Studies

Abstract: This document provides a comprehensive guide for the formulation of this compound, a novel chemical entity (NCE), for in vivo preclinical studies. Given its molecular structure—a pyrazole carboxylic acid with a nonpolar cyclobutylmethyl substituent—this compound is anticipated to exhibit poor aqueous solubility, a common challenge in drug development that can hinder bioavailability and lead to inconclusive toxicology or efficacy results.[1][2] This guide details a systematic, phase-appropriate approach, beginning with essential pre-formulation characterization and progressing through the logical selection and development of various vehicle systems, including aqueous suspensions, pH-adjusted solutions, and co-solvent systems. Detailed, step-by-step protocols are provided for each formulation strategy, emphasizing the scientific rationale behind experimental choices. Furthermore, this document outlines critical methods for the analytical characterization and stability assessment of the final formulations, ensuring data integrity and reliable in vivo performance.

Pre-Formulation Assessment: The Foundation of Rational Design

Before any formulation development can commence, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is paramount.[1] This data-driven approach minimizes wasted resources and informs the selection of the most promising formulation strategy. The goal at the preclinical stage is to maximize exposure for safety and efficacy testing.[3]

Physicochemical Characterization
  • pKa Determination: The carboxylic acid moiety on the pyrazole ring makes the molecule weakly acidic. Determining its pKa is critical. If the pKa is in the range of 3-5, it indicates that the compound's solubility will be highly dependent on pH, making it significantly more soluble at pH values above its pKa. This opens the possibility of creating a simple aqueous solution by salt formation.

  • LogP/LogD: The predicted octanol-water partition coefficient (LogP) will quantify the lipophilicity of the molecule. The bulky cyclobutylmethyl group likely contributes to a higher LogP, suggesting poor aqueous solubility. The distribution coefficient (LogD) at physiological pH (e.g., 7.4) will provide a more accurate prediction of its behavior in vivo.

  • Aqueous Solubility: The intrinsic solubility of the free acid form should be determined in deionized water and buffered solutions at various pH levels (e.g., pH 2, 4.5, 6.8, 7.4). This empirical data is the most direct indicator of the formulation challenge.

  • Solid-State Characterization (DSC, TGA, XRPD): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can determine the melting point and thermal stability. X-ray Powder Diffraction (XRPD) is essential to understand the crystallinity of the API. A stable, crystalline form is preferred for initial studies.[1]

Excipient and Vehicle Solubility Screening

A systematic solubility screening in common, pharmaceutically acceptable excipients is a cornerstone of preclinical formulation.[1] This process identifies potential vehicles that can solubilize or effectively suspend the compound.

Protocol: Vehicle Solubility Screening

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to 1 mL of each test vehicle in separate glass vials.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully collect the supernatant and dilute it with a suitable analytical solvent. Analyze the concentration of the dissolved API using a validated HPLC-UV method.

  • Data Analysis: Express solubility in mg/mL.

Table 1: Example Solubility Screening Vehicles

Vehicle ClassSpecific ExampleRationale for Inclusion
Aqueous Buffers pH 7.4 Phosphate Buffered Saline (PBS)Simulates physiological pH.
Co-solvents Polyethylene Glycol 400 (PEG 400)A common, safe solvent for increasing solubility of lipophilic compounds.[1]
Propylene Glycol (PG)Another widely used co-solvent, often used in combination with PEG 400.[4]
Surfactants 1% Polysorbate 80 (Tween® 80) in waterA non-ionic surfactant that can form micelles to encapsulate and solubilize drugs.[4]
2% Cremophor® EL in waterA potent solubilizing agent, though caution is needed for potential toxicity.
Oils/Lipids Sesame Oil, Miglyol® 812For potential lipid-based formulations, especially for oral routes.
Cyclodextrins 10% Hydroxypropyl-β-cyclodextrin (HPβCD)Forms inclusion complexes to enhance aqueous solubility.[5]

Formulation Development Workflow

The data from the pre-formulation assessment guides the selection of an appropriate formulation strategy. The following diagram illustrates a logical decision-making process.

G cluster_0 Formulation Strategy Decision Workflow Start Start: Pre-Formulation Data (pKa, Solubility, etc.) Decision1 Is API ionizable? (Has acidic/basic pKa) Start->Decision1 Decision2 Aqueous Solubility > 1 mg/mL? Decision1->Decision2  No pH_Adjust Strategy: pH-Adjusted Aqueous Solution Decision1->pH_Adjust  Yes Decision3 Solubility in Co-solvents /Surfactants > Target Dose? Decision2->Decision3  No Simple_Solution Strategy: Simple Aqueous Solution (e.g., Saline) Decision2->Simple_Solution  Yes Suspension Strategy: Aqueous Suspension Decision3->Suspension  No Cosolvent Strategy: Co-solvent or Surfactant System Decision3->Cosolvent  Yes Advanced Consider Advanced Formulations (Solid Dispersion, Nanosuspension) Suspension->Advanced If bioavailability is poor

Caption: Decision workflow for selecting an in vivo formulation strategy.

Detailed Formulation Protocols

The following protocols are designed for preparing formulations suitable for common preclinical administration routes like oral gavage (PO) and intravenous (IV) injection.

Protocol 1: Preparation of a Micronized Suspension for Oral Gavage

This is often the simplest and fastest approach for poorly soluble, neutral compounds. The key is to control particle size to improve dissolution rate and suspension uniformity.

  • Rationale: For compounds with very low solubility across all vehicles, a suspension is the most practical option. Micronization increases the surface area, which can enhance the dissolution rate in the gastrointestinal tract. A suspending agent is crucial to prevent rapid settling and ensure dose uniformity.

  • Materials:

    • This compound (micronized, if possible)

    • Suspending Agent: 0.5% (w/v) Carboxymethylcellulose (CMC) or 0.5% (w/v) Methylcellulose in deionized water

    • Wetting Agent (optional): 0.1% (w/v) Polysorbate 80

    • Mortar and pestle, magnetic stirrer, glass beaker, graduated cylinder.

  • Procedure:

    • Prepare the vehicle: Dissolve the suspending agent (and wetting agent, if used) in the required volume of deionized water. Stir until fully hydrated and homogenous. This may require gentle heating or overnight stirring.

    • Weigh the required amount of API for the target concentration (e.g., 10 mg/mL).

    • Triturate the API in a mortar with a small amount of the vehicle to form a smooth, uniform paste. This step is critical to break up agglomerates and ensure proper wetting.

    • Gradually add the remaining vehicle to the paste while stirring continuously.

    • Transfer the mixture to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

    • Store in a tightly sealed container, protected from light. The suspension must be stirred continuously before and during dose administration.

Protocol 2: Development of a pH-Adjusted Aqueous Solution

This protocol leverages the acidic nature of the carboxylic acid group to achieve solubilization by forming a salt at a higher pH.

  • Rationale: Based on Henderson-Hasselbalch principles, increasing the pH of the vehicle above the pKa of the carboxylic acid will deprotonate it, forming a highly soluble carboxylate salt. This is ideal for creating a true solution for IV or oral administration.

  • Materials:

    • This compound

    • Alkalinizing Agent: 1N Sodium Hydroxide (NaOH)

    • Vehicle: Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

    • pH meter, magnetic stirrer, volumetric flasks.

  • Procedure:

    • Weigh the required amount of API and add it to approximately 80% of the final volume of the desired vehicle in a beaker.

    • While stirring, slowly add the 1N NaOH solution dropwise.

    • Monitor the pH continuously. As the pH increases, the API should begin to dissolve.

    • Continue adding NaOH until all the API is dissolved and the target pH is reached (typically a pH of 7.0-8.0 is a good starting point). A pH 1.5-2 units above the pKa is generally sufficient.

    • Once the API is fully dissolved, adjust the final volume with the vehicle in a volumetric flask.

    • Sterile filter the final solution through a 0.22 µm filter if intended for IV administration.

    • Critical Check: After preparation, check for precipitation upon standing. Sometimes, the salt form can be unstable and crash out of solution.

Table 2: Example Formulation Compositions

Formulation IDAPI ConcentrationFormulation TypeCompositionIntended Route
F1-PO10 mg/mLSuspensionAPI in 0.5% CMC, 0.1% Tween® 80 in WaterOral Gavage
F2-IV5 mg/mLpH-Adjusted SolutionAPI in Saline, pH adjusted to 7.5 with NaOHIntravenous
F3-PO20 mg/mLCo-solvent Solution20% PEG 400, 10% Propylene Glycol in WaterOral Gavage

Formulation Characterization and Stability Assessment

Once prepared, the formulation must be characterized to ensure it is suitable for dosing and will remain stable for the duration of the study.[3][6] Stability assessment is a critical component of preclinical studies.[7]

Protocol: Short-Term Formulation Stability

  • Time Zero (T0) Analysis: Immediately after preparation, take an aliquot of the formulation.

    • Visual Inspection: Note the appearance (e.g., clear solution, uniform suspension), color, and any visible particulates.

    • pH Measurement: Record the pH of the formulation.

    • API Concentration (Potency): Determine the initial concentration using a validated HPLC method. This serves as the 100% reference value.

    • Particle Size (for suspensions): Analyze the particle size distribution using a suitable technique like laser diffraction.

  • Storage: Store aliquots of the formulation under the intended study conditions (e.g., room temperature, 2-8°C) and protected from light.

  • Subsequent Time Points: Analyze the stored aliquots at specified time points (e.g., 4 hours, 24 hours, 48 hours, 7 days).

  • Acceptance Criteria: The formulation is generally considered stable if:

    • Visual appearance remains unchanged.

    • pH remains within ±0.5 units of the initial value.

    • API concentration remains within 90-110% of the initial (T0) value.[7]

    • For suspensions, there is no significant change in particle size distribution or evidence of crystal growth.

G cluster_1 Short-Term Stability Testing Workflow cluster_2 Stability Time Points Prep Formulation Preparation T0 Time Zero Analysis (Potency, pH, Appearance) Prep->T0 Storage Store at Study Conditions (e.g., 25°C, 4°C) T0->Storage T1 T = 4h T2 T = 24h Analysis Re-analyze Samples (Potency, pH, Appearance) T1->Analysis T3 T = 48h T2->Analysis T3->Analysis Report Compare to T0 (Acceptance Criteria: 90-110%) Analysis->Report

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Pyrazole carboxylic acids are crucial building blocks in pharmaceuticals and agrochemicals, but their unique chemical nature often presents significant purification hurdles.[1] This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve your desired purity and yield.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses common issues encountered during the purification of pyrazole carboxylic acids in a practical, question-and-answer format.

Question 1: My crude pyrazole carboxylic acid is an intractable oil or a sticky solid that is difficult to handle. How can I solidify it for further purification?

Answer:

This is a frequent issue, often caused by residual solvents, unreacted starting materials, or low-melting point impurities. The goal is to induce crystallization or precipitation.

  • Causality: The amphoteric nature of pyrazole carboxylic acids—possessing both a weakly basic pyrazole ring (pKa of N-H around 10.2-10.7) and an acidic carboxylic acid group (pKa around 3.3-4.0)—can lead to strong intermolecular interactions and complex solubility behavior, hindering crystallization.[2]

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating if the compound is thermally stable. Co-evaporation with a solvent in which your compound is poorly soluble (e.g., hexanes or diethyl ether) can help azeotropically remove stubborn high-boiling solvents like DMF or DMSO.

    • Trituration: This is the most effective first step. Add a solvent or solvent system in which your desired product is poorly soluble but the impurities are soluble. Vigorously stir or sonicate the mixture. The product should precipitate as a solid, which can then be filtered.

    • "Salting Out": If your compound is in an aqueous solution, adjusting the pH to its isoelectric point will minimize its solubility and promote precipitation. For most pyrazole carboxylic acids, this will be in the acidic range (pH 2-4). Ensure complete precipitation by cooling the mixture in an ice bath.[3]

Technique Description Suitable For Key Tip
Co-evaporation Adding a volatile, non-solvent and removing it under vacuum.Removing high-boiling residual solvents (DMF, DMSO).Use a solvent like toluene or heptane.
Trituration Suspending the crude material in a non-solvent to dissolve impurities.Oily products or those with soluble, non-polar impurities.Good solvent choices include hexanes, diethyl ether, or a mixture of ethyl acetate/hexanes.
pH Adjustment Adjusting the pH of an aqueous solution to the compound's isoelectric point.Compounds that are soluble in aqueous base after workup.Slowly add acid (e.g., 1M HCl) with vigorous stirring to avoid clumping.

Question 2: I'm struggling with the recrystallization of my pyrazole carboxylic acid. It either "oils out" or crashes out as a fine, impure powder. What should I do?

Answer:

Recrystallization is a powerful technique, but finding the right conditions is critical. "Oiling out" occurs when the solid melts in the hot solvent before dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[4] Crashing out leads to poor impurity rejection.

  • Causality: The key is to identify a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] The complex hydrogen bonding capabilities of pyrazole carboxylic acids can make this challenging.

  • Troubleshooting & Protocol:

    • Systematic Solvent Screening: Test the solubility of a small amount of your crude product in a range of solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and upon heating.

    • Employ a Mixed-Solvent System: This is often the solution. Dissolve your compound in a minimal amount of a "good" solvent (one it's highly soluble in) at an elevated temperature. Then, slowly add a "bad" or "anti-solvent" (one it's poorly soluble in) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify, then allow the solution to cool slowly.

    • Control the Cooling Rate: Slow, undisturbed cooling is paramount for forming large, pure crystals. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight. Avoid placing the flask directly into an ice bath from a high temperature.

Common Recrystallization Solvents/Systems Polarity Comments
Ethanol or IsopropanolPolar ProticOften a good starting point. Can be used with water as an anti-solvent.[6]
Acetonitrile/WaterPolar Aprotic/ProticExcellent for many polar heterocyclic compounds.
Ethyl Acetate/HexanesMedium/Non-polarA versatile system for compounds of intermediate polarity.
TolueneNon-polarGood for less polar pyrazole carboxylic acids.

Question 3: My compound shows severe peak tailing on a silica gel column or during RP-HPLC analysis. How can I obtain a sharp, symmetrical peak?

Answer:

Peak tailing is a classic problem when purifying acidic compounds on silica gel or certain reversed-phase columns.[7][8]

  • Causality:

    • On Silica Gel (Normal Phase): The acidic protons of your carboxylic acid can strongly and sometimes irreversibly interact with the basic silanol groups (Si-OH) on the silica surface. This leads to a secondary retention mechanism, causing the peak to tail.[7][8]

    • In Reversed-Phase HPLC: With basic compounds, tailing is often due to interaction with acidic residual silanols on C18 columns. For acidic compounds like pyrazole carboxylic acids, tailing can occur if the mobile phase pH is not low enough to fully protonate the carboxylic acid, leading to mixed ionic and hydrophobic retention.

  • Solutions:

    • Mobile Phase Modification (Silica Gel): Add a small amount of a polar modifier to your eluent to compete with your compound for the active sites on the silica.

      • Add 0.5-2% acetic acid or formic acid to the mobile phase. This protonates the silica surface and your compound, minimizing ionic interactions.

    • Mobile Phase pH Control (RP-HPLC): Ensure the mobile phase pH is at least 2 units below the pKa of your carboxylic acid. This keeps the analyte in its neutral, protonated form.

      • Use a buffer or add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.[9]

    • Use a Different Stationary Phase: Consider using a diol- or cyano-bonded phase for normal-phase chromatography, as they are less acidic than silica. For RP-HPLC, modern end-capped columns or those designed for use at a wider pH range can be beneficial.[10]

Workflow for Mitigating Peak Tailing in Chromatography

Caption: Decision workflow for troubleshooting peak tailing.

Question 4: I suspect my pyrazole carboxylic acid is decarboxylating during purification, especially when heated. How can I prevent this?

Answer:

Decarboxylation is a known degradation pathway for certain heterocyclic carboxylic acids, particularly if there are electron-withdrawing groups on the ring or if the purification conditions are harsh.[11]

  • Causality: The stability of the pyrazole ring can facilitate the loss of CO2, especially at elevated temperatures or under strongly acidic or basic conditions.[12] Copper catalysis can also promote decarboxylation.

  • Preventative Measures:

    • Avoid Excessive Heat: When concentrating solutions, use a rotary evaporator with the bath temperature set as low as possible (<40-50 °C). Avoid prolonged heating during recrystallization.

    • pH Control: Perform extractions and other aqueous procedures under neutral or mildly acidic/basic conditions. Avoid strong acids or bases and prolonged exposure times.

    • Use Non-Thermal Purification Methods: If your compound is particularly labile, rely on purification techniques that can be performed at room temperature.

      • Column Chromatography: As discussed, this is a viable option.

      • Preparative HPLC/SFC: Offers high resolution at ambient temperatures.

      • Acid-Base Extraction: This can be performed at room temperature to remove neutral or basic impurities.

Frequently Asked Questions (FAQs)

  • What are the most common impurities found in crude pyrazole carboxylic acids?

    • Common impurities include unreacted starting materials (e.g., hydrazines, 1,3-dicarbonyl compounds), partially hydrolyzed esters (if the synthesis starts from an ester), and regioisomers, which can be particularly challenging to separate.

  • What is the best general approach to purify a novel pyrazole carboxylic acid?

    • Start with an acid-base extraction to isolate the acidic product from neutral and basic impurities.[13] This provides a significant initial purification. Follow this with recrystallization, screening a variety of solvents. If these methods fail, resort to column chromatography with a modified mobile phase.

  • How does the substitution pattern on the pyrazole ring affect purification?

    • Substituents dramatically alter the polarity, solubility, and crystallinity of the molecule. Electron-withdrawing groups can increase the acidity of the carboxylic acid, while bulky, non-polar groups will decrease water solubility and may improve solubility in organic solvents like toluene or dichloromethane.

Detailed Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction

This protocol is designed to isolate the pyrazole carboxylic acid from neutral and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract with a mild base, such as 1 M sodium bicarbonate (NaHCO3) solution (2 x 50 mL per 100 mL of organic phase). The pyrazole carboxylate salt will move to the aqueous layer.

    • Expert Insight: Using a mild base like bicarbonate is often sufficient to extract the carboxylic acid without deprotonating less acidic functionalities.[13]

  • Separation: Combine the aqueous layers in a clean flask. Discard the organic layer, which contains neutral impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 3 M HCl dropwise with vigorous stirring until the pH is ~2-3 (check with pH paper).

  • Precipitation & Isolation: The protonated pyrazole carboxylic acid will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a cold non-polar solvent like hexanes to aid in drying.

  • Drying: Dry the purified solid under high vacuum.

Visualizing the Acid-Base Extraction Process

G cluster_0 Step 1: Initial State in Separatory Funnel cluster_1 Step 2: Add Aqueous NaHCO3 & Shake cluster_2 Step 3: Separate Layers cluster_3 Step 4: Acidify Aqueous Layer with HCl start Crude Mixture (Product, Neutral Impurity, Basic Impurity) in Ethyl Acetate org_layer_1 Organic Layer: Neutral Impurity Basic Impurity start->org_layer_1 + NaHCO3(aq) aq_layer_1 Aqueous Layer: Product-COO⁻ Na⁺ org_discard Organic Layer (Discard) org_layer_1->org_discard Separate aq_collect Aqueous Layer (Collect) aq_layer_1->aq_collect Separate precipitate Pure Product-COOH (Solid Precipitate) aq_collect->precipitate + HCl(aq) aq_final Aqueous Layer: NaCl, H2O

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Column Chromatography with an Acidified Mobile Phase

This protocol is for purifying pyrazole carboxylic acids that are difficult to crystallize or have impurities with similar polarity.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude material). First, dissolve the compound in a minimal amount of a polar solvent (e.g., methanol, acetone), add the silica gel, and then remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass chromatography column with silica gel using your chosen eluent system (e.g., 50:50 ethyl acetate/hexanes).

  • Eluent Modification: Add 1% acetic acid to your mobile phase. This is crucial for obtaining sharp peaks.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the eluent using a rotary evaporator. The added acetic acid is volatile and should be removed under high vacuum. If traces remain, co-evaporation with toluene may be necessary.

References

  • Özer, I., Bahadir, Ö., Önal, Z., & Saripinar, E. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry.
  • Navaneetha, C., et al. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.
  • (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar.
  • (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
  • National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem.
  • (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Kovalev, I. S., et al. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry.
  • (2013). 4-Carboxypyrazole (HMDB0060760).
  • (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • (2020). Acid-Base Extraction Tutorial. YouTube.
  • (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies.
  • (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Boag, M. (n.d.). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
  • (2025).
  • (2024).
  • (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • (n.d.). Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. Quick Company.
  • (n.d.). Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • (2025). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.
  • (n.d.). Method for purifying pyrazoles.
  • (2007). Acidic compound / Si column tailing.
  • (n.d.). Process for the purification of carboxylic acids and/or their anhydrides.
  • (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. PMC.
  • (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. RSC Publishing.
  • (2022).
  • (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Cherry.
  • (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • (2014).
  • (2025). Bromination of pyrazole-3(5)-carboxylic acid.
  • (n.d.). Pyrazole. Solubility of Things.
  • (2025). How to Purify an organic compound via recrystallization or reprecipitation?
  • (n.d.).
  • (n.d.).
  • (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • (n.d.).
  • (n.d.). Pyrazine-2-carboxylic acid. Solubility of Things.

Sources

"stability issues of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth guidance on the potential stability challenges of this compound in solution. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.

A Note on This Guide: Specific, peer-reviewed stability data for this compound is not extensively available in the public domain. Therefore, this guide is built upon the well-established chemical principles of the pyrazole-4-carboxylic acid scaffold. The protocols and troubleshooting steps provided are designed as a robust framework for you to systematically investigate and determine the stability profile of this compound under your specific experimental conditions.

Section 1: Understanding the Molecule - Core Stability Profile

This section addresses the fundamental physicochemical properties of this compound that are critical for understanding its behavior in solution.

Q1: What are the key structural features of this molecule that could influence its stability?

A1: The stability of this compound is governed by three primary moieties:

  • The Pyrazole Ring: This is a five-membered aromatic heterocycle. Generally, the pyrazole ring is chemically robust and resistant to oxidation or reduction under typical experimental conditions.[1][2] Its aromaticity contributes to its overall stability.[3]

  • The Carboxylic Acid Group (-COOH): This functional group is the most reactive site in terms of solution chemistry. Its acidic proton dictates the molecule's ionization state, which in turn significantly impacts solubility, reactivity, and potential for salt formation or precipitation.

  • The N-Cyclobutylmethyl Group: This alkyl substituent on the nitrogen at position 1 (N1) is generally stable. However, its bulkiness can influence solubility and intermolecular interactions. It also prevents the tautomerism that can occur in N-unsubstituted pyrazoles.[3][4]

Q2: I'm having trouble dissolving the compound. What solvents and pH conditions should I consider?

A2: Solubility is a critical first step. The carboxylic acid group makes the compound's solubility highly pH-dependent.

  • In Acidic to Neutral Aqueous Media (pH < 6): The carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This form is less polar and will likely have low aqueous solubility.

  • In Basic Aqueous Media (pH > 8): The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻). This ionic form is significantly more polar and should exhibit much higher solubility in water and aqueous buffers.

  • Organic Solvents: For preparing high-concentration stock solutions, polar aprotic organic solvents are recommended. Good starting points include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or methanol.

Recommended Action: Start by preparing a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be diluted into your aqueous buffer of choice. Be mindful of the final DMSO concentration in your assay, as it can affect biological experiments. If the compound precipitates upon dilution, you may need to adjust the pH of your final aqueous solution to be more basic.

Section 2: Troubleshooting Guide & Stability FAQs

This section provides direct answers and actionable protocols for common stability issues encountered during experiments.

Q3: My compound's concentration is decreasing over time in my aqueous buffer. How do I diagnose the problem?

A3: A decrease in concentration, often observed as a shrinking peak area in HPLC analysis, points to a stability issue. The most common culprits are pH-dependent hydrolysis, precipitation, oxidation, or photodegradation. A systematic approach is required to identify the cause.

We recommend initiating a Forced Degradation Study . This involves exposing the compound to a range of harsh conditions to rapidly identify potential liabilities. This is a standard practice in pharmaceutical development.

Below is a workflow to guide your troubleshooting process.

cluster_investigation Troubleshooting Workflow cluster_solutions Potential Solutions observe Observation: Compound concentration decreases in solution ph_test Is it pH dependent? (See Protocol 4.2) observe->ph_test light_test Is it light sensitive? (See Protocol 4.3) observe->light_test ox_test Is it sensitive to oxidation? (See Protocol 4.3) observe->ox_test temp_test Is it thermally unstable? (See Protocol 4.3) observe->temp_test ph_sol Optimize Buffer pH & Ionic Strength ph_test->ph_sol Degradation varies with pH light_sol Use Amber Vials Work in Low Light light_test->light_sol Degradation under light ox_sol Degas Solvents Add Antioxidants ox_test->ox_sol Degradation in presence of O₂/peroxide temp_sol Store Solutions at -20°C or -80°C Prepare Fresh temp_test->temp_sol Degradation at elevated temp.

Caption: General troubleshooting workflow for stability issues.

Q4: I suspect pH is the issue. How can I confirm this and find a suitable pH range?

A4: Given the carboxylic acid moiety, the compound is most likely to be unstable at extreme pH values (highly acidic or highly basic), which can catalyze hydrolysis of susceptible bonds, although the pyrazole ring itself is quite stable.[5] More commonly, apparent instability at certain pHs is due to precipitation as the compound's ionization state changes.

Causality: At low pH, the neutral form may precipitate. At very high pH, while solubility is high, the molecule might be susceptible to base-catalyzed degradation pathways. Finding an optimal pH balances solubility and chemical stability.

To investigate this, perform a pH stability study as detailed in Protocol 4.2 . This involves incubating your compound in a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12) and monitoring its concentration over time using HPLC.

Q5: My solution changes color or shows unexpected peaks in the chromatogram after being left on the bench. Could this be oxidation or photodegradation?

A5: Yes, both are possibilities.

  • Oxidative Stability: While the pyrazole nucleus is generally resistant to oxidation, trace impurities from the synthesis or peroxides in solvents (especially aged ethers like THF or dioxane) can initiate degradation.[1] A color change is a classic indicator of oxidative processes.

  • Photostability: Aromatic systems like pyrazole can absorb UV light, which can sometimes lead to photochemical reactions and degradation.

Recommended Action: The forced degradation study outlined in Protocol 4.3 includes specific conditions to test for oxidative and photolytic instability. To mitigate these issues:

  • For Oxidation: Use high-purity, recently opened solvents. Degas aqueous buffers by sparging with nitrogen or argon before adding the compound. If necessary, consider adding a small amount of an antioxidant like BHT, although this must be tested for interference with your assay.

  • For Photodegradation: Prepare and store solutions in amber glass vials or wrap containers in aluminum foil. Minimize exposure to direct light during experiments.

Q6: What are the ideal storage conditions for a stock solution of this compound?

A6: For maximum longevity, stock solutions (typically in DMSO) should be stored under the following conditions:

  • Temperature: -20°C for short-to-medium term storage (weeks to months) and -80°C for long-term archival storage (months to years).

  • Protection: Store in tightly sealed vials to prevent moisture absorption (especially for DMSO stocks) and light exposure (amber vials).

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, dispense the stock solution into smaller, single-use aliquots upon initial preparation.

Section 3: Analytical Strategy for Stability Monitoring

Q7: What is the best analytical method to monitor the stability of this compound?

A7: The gold standard for stability testing is High-Performance Liquid Chromatography (HPLC) with UV detection . This technique allows you to separate the parent compound from any potential degradants and accurately quantify its concentration over time.

ParameterRecommendationRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar organic molecules.
Mobile Phase Acetonitrile and Water (with buffer)A common, effective solvent system.
Buffer 0.1% Formic Acid or 10 mM Ammonium AcetateCrucial for reproducibility. Buffering the mobile phase ensures the carboxylic acid has a consistent ionization state, leading to sharp, symmetrical peaks and stable retention times.
Detection UV-Vis Detector (DAD or PDA)Set the detector to the compound's absorbance maximum (λ-max). A Diode Array Detector (DAD) is highly recommended as it can help identify the emergence of new peaks with different UV spectra, indicating degradation.
Quantification Peak AreaThe concentration of the parent compound is directly proportional to its peak area. A decrease in this area over time indicates degradation or loss.

LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful secondary tool. Once you've identified degradation using HPLC-UV, LC-MS can be used to determine the mass of the degradation products, providing vital clues about the degradation pathway.

Section 4: Key Experimental Protocols

Protocol 4.1: Preparation of a Standard Stock Solution

  • Accurately weigh approximately 5 mg of this compound using an analytical balance.

  • Transfer the solid to a 1.5 mL amber glass vial.

  • Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., for 5 mg of a compound with MW=194.22 g/mol , add 1.287 mL of DMSO for a 20 mM stock).

  • Vortex vigorously for 1-2 minutes until the solid is completely dissolved.

  • Dispense into single-use aliquots in amber microcentrifuge tubes.

  • Store at -20°C or -80°C until use.

Protocol 4.2: pH-Dependent Stability Assessment

  • Prepare a series of buffers (e.g., 50 mM Glycine-HCl for pH 2-3, 50 mM Acetate for pH 4-5, 50 mM Phosphate for pH 6-8, 50 mM Borate for pH 9-10).

  • Dilute your DMSO stock solution into each buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%).

  • Immediately after preparation, take a sample from each buffer, place it in an HPLC vial, and analyze it. This is your T=0 time point.

  • Incubate the remaining solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Analyze samples at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

  • Plot the percentage of the initial peak area remaining versus time for each pH. A rapid decline indicates instability at that pH.

Protocol 4.3: Forced Degradation (Stress Testing) Workflow

This protocol is designed to rapidly identify potential degradation pathways. Prepare samples at ~100 µM in a suitable solvent (e.g., 50:50 acetonitrile:water) and expose them to the following conditions in parallel. Include a control sample protected from all stress conditions.

cluster_conditions Stress Conditions (24h Incubation) start Prepare 5 Samples of Compound in Solution acid Acid Hydrolysis Add 0.1 M HCl Incubate at 60°C start->acid base Base Hydrolysis Add 0.1 M NaOH Incubate at 60°C start->base ox Oxidation Add 3% H₂O₂ Incubate at RT start->ox photo Photolysis Expose to Light (ICH Q1B light box) Incubate at RT start->photo thermal Thermal Incubate at 60°C in Dark start->thermal analyze Analyze All Samples by HPLC-UV/MS Compare to T=0 Control acid->analyze base->analyze ox->analyze photo->analyze thermal->analyze

Caption: Workflow for a forced degradation (stress testing) study.

Data Interpretation: Significant degradation (>10-20%) in any of these conditions compared to the control sample indicates a potential stability liability that requires further investigation and mitigation.

References

A consolidated list of sources referenced in this guide.

  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 179-187. Retrieved January 24, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 24, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 24, 2026, from [Link]

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (2020). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. (n.d.). Quick Company. Retrieved January 24, 2026, from [Link]

Sources

Introduction: Why is 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid So Challenging to Dissolve?

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

Topic: Troubleshooting Poor Solubility of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid

For: Researchers, Scientists, and Drug Development Professionals

From: The Senior Application Scientist Desk

Welcome to the technical support guide for this compound. Many researchers encounter solubility issues with this compound, and this guide is designed to provide a systematic, scientifically-grounded approach to overcoming these challenges. The difficulty in solubilizing this molecule stems from a combination of its structural features: a planar, aromatic pyrazole ring, a nonpolar cyclobutylmethyl group, and a polar, ionizable carboxylic acid group. This combination creates a molecule with a crystalline structure that is often resistant to dissolution in common aqueous and organic solvents.

The core of the problem lies in the molecule's pKa, the pH at which the carboxylic acid group is 50% ionized. For similar pyrazole carboxylic acids, the pKa of the carboxylic acid is predicted to be in the moderately weak acid range, around 3.4 to 3.9.[1][2] This means that at neutral pH, the molecule exists primarily in its deprotonated (anionic) carboxylate form, which is generally more water-soluble. However, the bulky, nonpolar cyclobutylmethyl group counteracts this, favoring aggregation and limiting aqueous solubility.

This guide will walk you through a logical, step-by-step troubleshooting process, from simple pH adjustments to more advanced co-solvent and formulation strategies.

Q&A-Based Troubleshooting Guide

Q1: I've tried dissolving the compound in water and phosphate-buffered saline (PBS) at pH 7.4, but it won't go into solution. What is my first step?

Answer: Your first and most critical step is to leverage the carboxylic acid group through pH manipulation. The low solubility in neutral buffer is expected. The un-ionized carboxylic acid is not polar enough to overcome the hydrophobic nature of the rest of the molecule. By increasing the pH, you can deprotonate the carboxylic acid, forming a much more polar and water-soluble carboxylate salt.

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Figure 1: pH-Dependent Ionization of Carboxylic Acid" fontsize=12 fontname="Arial" } dot

Recommended Protocol: Basic pH Adjustment

  • Prepare a Slurry: Suspend a known amount of your compound in the desired aqueous buffer (e.g., water, PBS).

  • Add Base Dropwise: While stirring vigorously, add a low-concentration basic solution (e.g., 0.1 N NaOH or 1 M NaHCO₃) drop by drop.

  • Monitor for Clarity: Continue adding the base and observe the solution. The compound should start to dissolve as the pH increases and the carboxylate salt is formed.

  • Target pH: Aim for a final pH that is at least 1.5 to 2 units above the compound's pKa. A target pH of 7.0 to 8.0 is a good starting point.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach your final target concentration and volume.

Causality: By raising the pH well above the pKa, you shift the equilibrium almost entirely to the deprotonated, anionic form (R-COO⁻), which is significantly more polar and has much stronger, more favorable interactions with water molecules, leading to increased solubility.[3]

Q2: The pH adjustment helped, but I can't achieve the high concentration I need for my in vivo study, or the compound precipitates over time. What's next?

Answer: If pH adjustment alone is insufficient, the next logical step is to introduce a water-miscible organic co-solvent. Co-solvents work by reducing the overall polarity of the aqueous system, making it a more favorable environment for the nonpolar parts of your molecule.[4][5]

Commonly Used Co-solvents for Pre-clinical Formulations:

Co-solventProperties & ConsiderationsTypical Starting % (v/v)
DMSO Excellent solubilizing power, but can have cellular effects and toxicity concerns. Best for in vitro use.5-10%
Ethanol Good solubilizer, generally well-tolerated in vivo at low concentrations.10-20%
PEG 400 A non-toxic, viscous polymer. Excellent for increasing solubility and stability.20-40%
Propylene Glycol Similar to PEG 400, widely used in pharmaceutical formulations.10-30%

Recommended Protocol: Co-Solvent System Development

  • Initial Dissolution: First, dissolve the this compound in the minimum required volume of your chosen pure co-solvent (e.g., PEG 400). Gentle warming (to 37-40°C) or sonication can assist this process.

  • Aqueous Phase Preparation: In a separate container, prepare your aqueous phase. This could be water, saline, or a buffer.

  • Titration: Slowly add the aqueous phase to the co-solvent/drug mixture while vortexing or stirring vigorously.

  • Observe for Precipitation: Watch carefully for any signs of the compound crashing out of solution (cloudiness, precipitate). If this occurs, you have exceeded the solubility limit for that co-solvent/aqueous ratio.

  • Optimization: Systematically test different ratios of co-solvent to aqueous phase to find the optimal balance that keeps your compound dissolved at the target concentration.

dot graph TD { graph [splines=true, nodesep=0.5, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Figure 2: Co-Solvent Titration Workflow" fontsize=12 fontname="Arial" } dot

Q3: I am still struggling with solubility and stability, especially for long-term studies. Are there more advanced formulation strategies I can try?

Answer: Yes. When simple pH adjustment and co-solvents are not enough, you can explore more advanced formulation techniques. These methods are designed to either alter the fundamental properties of the drug or create a more favorable microenvironment for dissolution.

Advanced Strategies:

  • Salt Formation: This is a common and highly effective method for carboxylic acids.[6] Instead of forming the salt in situ with a liquid base, you can synthesize and isolate a stable, solid salt form of your compound.

    • How it Works: By reacting your carboxylic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine), you create a salt with its own unique crystal lattice and, typically, much higher aqueous solubility and a faster dissolution rate than the parent acid.[3]

    • When to Use: This is ideal when you need a solid, weighable form of the drug that is readily soluble in aqueous media without the need for co-solvents.

  • Use of Surfactants/Emulsifiers: For very hydrophobic compounds, creating a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) can be highly effective.[7]

    • How it Works: The drug is dissolved in a mixture of oils, surfactants (e.g., Tween® 80, Cremophor® EL), and co-solvents. When this mixture is introduced to an aqueous environment (like in the gut), it spontaneously forms a fine oil-in-water emulsion, with the drug encapsulated in the tiny oil droplets, which enhances absorption.[8]

    • When to Use: This is a powerful strategy for oral drug delivery of poorly soluble compounds.

  • Complexation with Cyclodextrins: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior.

    • How it Works: The nonpolar cyclobutylmethyl part of your molecule can fit inside the hydrophobic cavity of the cyclodextrin, forming an inclusion complex. The hydrophilic exterior of the cyclodextrin then makes the entire complex water-soluble.[9]

    • When to Use: This is useful for increasing the aqueous solubility of compounds for both oral and parenteral (injectable) formulations. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Frequently Asked Questions (FAQs)

  • Q: Can I just heat the solution to get my compound to dissolve?

    • A: While gentle warming can help overcome the initial energy barrier to dissolution, it is not a reliable long-term solution. The compound will likely precipitate out as the solution cools to room temperature. This is known as creating a supersaturated solution and it is generally unstable. Always check solubility at the intended final temperature.

  • Q: I dissolved my compound in 100% DMSO for my in vitro cell-based assay. Is that okay?

    • A: While 100% DMSO is an excellent solvent, it is often toxic to cells, even at concentrations as low as 0.5-1%.[10] The best practice is to make a highly concentrated stock solution in DMSO (e.g., 10-100 mM) and then dilute it at least 1:1000 into your cell culture media, ensuring the final DMSO concentration is below 0.1%.

  • Q: My compound seems to dissolve in a basic solution, but the pH is too high for my experiment. What can I do?

    • A: You can use a technique called "pH shift." Dissolve the compound at a high pH where it is soluble, and then carefully and slowly neutralize the solution by adding an acidic buffer (e.g., a phosphate or citrate buffer) to bring the pH down to your desired experimental range. You must do this slowly and with vigorous stirring to avoid localized precipitation. The final formulation will be a buffered solution of the salt form of your compound.

References

  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Boron Molecular. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Perdih, F., & Turel, I. (2013). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. Retrieved from [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Human Metabolome Database. (2013). 4-Carboxypyrazole (HMDB0060760). Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • PubChem. (n.d.). CID 66846971. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: A Practical Guide to Troubleshooting and Optimizing Pyrazole Synthesis

Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. Their synthesis, most commonly achieved via the condensation of a 1,3-dicarbonyl compound with a hydrazine, is powerful yet sensitive to reaction conditions. This guide provides field-proven insights and systematic protocols to help you navigate common challenges, optimize your reaction outcomes, and ensure the integrity of your results.

Section 1: Troubleshooting Guide

This section addresses the most frequent issues encountered during pyrazole synthesis in a direct question-and-answer format.

Q1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?

Low yield is a multifaceted problem that can often be resolved through a systematic evaluation of your reaction parameters. The primary culprits are typically suboptimal reaction conditions, reagent instability, or competing side reactions.[1]

Causality and Solutions:

  • Reagent Stoichiometry & Quality: Hydrazine and its derivatives can be unstable. Ensure you are using a high-quality reagent. In many cases, particularly when the dicarbonyl is the limiting reagent, using a slight excess of hydrazine (e.g., 1.1 to 2 equivalents) can drive the reaction to completion and improve yields.[1]

  • Reaction Temperature: The rate of pyrazole formation is highly temperature-dependent. If the reaction is sluggish, a moderate increase in temperature can be beneficial. However, excessive heat can lead to decomposition and the formation of byproducts, ultimately lowering the yield. An optimal temperature must be determined empirically; for instance, some silver-catalyzed syntheses show improved yields when heated to 60 °C, but decreased yields at higher temperatures.[2]

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the expected reaction time, consider extending the time, increasing the temperature, or adding a catalyst.

  • Side Reactions: The initial condensation can be reversible. The key is to efficiently drive the subsequent intramolecular cyclization and dehydration steps, which lead to the stable aromatic pyrazole. If these latter steps are slow, side reactions can consume the intermediates. The choice of solvent and catalyst is critical here (see FAQs).

TroubleshootingWorkflow

Q2: I'm observing a mixture of regioisomers. How can I improve regioselectivity?

The formation of regioisomers is a classic challenge in pyrazole synthesis, arising from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a hydrazine.[2][3] The two non-equivalent carbonyl groups of the dicarbonyl compete for the initial nucleophilic attack by the hydrazine.

Causality and Control Strategies:

  • Solvent Effects: This is one of the most powerful tools for controlling regioselectivity.

    • Protic Solvents (e.g., Ethanol, Acetic Acid): These are traditional solvents but often yield mixtures of regioisomers.[4]

    • Aprotic Dipolar Solvents (e.g., DMF, DMAc, NMP): These solvents have been shown to significantly enhance regioselectivity, especially in acid-catalyzed reactions. They can accelerate the crucial dehydration steps, favoring one pathway over the other.[4]

  • pH Control / Acid Catalysis: The reaction mechanism is pH-sensitive. The addition of a sub-equivalent amount of acid (e.g., HCl, acetic acid) can steer the reaction towards a specific isomer.[5][6] For example, reacting aryl hydrazine hydrochlorides in an amide solvent like N,N-dimethylacetamide (DMAc) with added HCl can provide excellent regioselectivity.[4]

  • Steric and Electronic Effects: The inherent properties of your substrates play a key role. A bulky substituent on the dicarbonyl may sterically hinder the attack at the adjacent carbonyl, favoring the formation of one isomer. Similarly, a strong electron-withdrawing group (like CF₃) can make one carbonyl significantly more electrophilic, directing the initial attack and leading to high regioselectivity.[4]

ParameterCondition 1Condition 2Expected Outcome on RegioselectivityReference
Solvent Ethanol (Protic)DMF/DMAc (Aprotic Dipolar)Aprotic solvents often provide higher regioselectivity.[4]
Catalyst None (Thermal)Acid (e.g., HCl, Acetic Acid)Acid catalysis can significantly favor the formation of one isomer.[4][5]
Substrate CH₃ vs. PhenylCF₃ vs. PhenylThe strong electron-withdrawing CF₃ group strongly directs the reaction, leading to higher selectivity.[4]

Table 1. Impact of Key Parameters on Regioselectivity in Pyrazole Synthesis.

Q3: The reaction is not going to completion or is very slow. What can I do?

A sluggish reaction points to an activation energy barrier that is not being sufficiently overcome.

Causality and Solutions:

  • Catalysis is Key: Many pyrazole syntheses that appear to be purely thermal are, in fact, subtly catalyzed by acidic or basic impurities. If your reaction is slow, the explicit addition of a catalyst is the most logical step.

    • Acid Catalysis: A few drops of glacial acetic acid or a sub-equivalent of a stronger acid can dramatically increase the rate of both the initial condensation and the final dehydration step.[6]

    • Lewis Acid Catalysis: For certain substrates, a Lewis acid catalyst like lithium perchlorate (LiClO₄) can be effective, even enabling reactions to proceed at room temperature.[2]

  • Increase Thermal Energy: Gently refluxing the reaction mixture is a standard procedure. If you are running the reaction at room temperature, consider heating it to 60-100 °C. Monitor for byproduct formation by TLC to avoid decomposition.[2][6]

  • Solvent Choice: Ensure your solvent can fully dissolve the reactants. A solvent like ethylene glycol can be effective for reactions requiring higher temperatures and has favorable environmental credentials.[2]

Q4: I'm having trouble purifying my pyrazole product. What are the common strategies?

Purification can be challenging due to the basic nature of the pyrazole ring and the potential for closely-related impurities (like regioisomers).

Purification Methodologies:

  • Recrystallization: This is the preferred method for obtaining highly pure crystalline solids. Common solvent systems include:

    • Ethanol/Water[4]

    • Ethyl Acetate/Hexanes[4][7]

    • Methanol or Isopropanol[1][5]

    • For some compounds, recrystallization from water alone is effective.[8]

  • Silica Gel Chromatography: This is a versatile technique for separating pyrazoles from starting materials and byproducts, including regioisomers.[2][9][10]

    • Self-Validation Tip: Due to the basicity of pyrazoles, they can sometimes streak or adhere irreversibly to acidic silica gel, leading to poor recovery. To mitigate this, deactivate the silica gel by using a mobile phase containing a small amount of a basic modifier, such as triethylamine (~0.5-1%) or by pre-treating the silica with ammonia in methanol.[7]

  • Purification via Salt Formation: This is a highly effective, yet underutilized, technique for separating pyrazoles from non-basic impurities.

    • Protocol: Dissolve the crude product in an organic solvent (e.g., acetone, ethanol). Add an acid (e.g., phosphoric acid, oxalic acid) to precipitate the pyrazole as an acid addition salt. The impurities often remain in the solvent. The salt can then be filtered off and, if desired, neutralized with a base in a subsequent step to recover the free pyrazole.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr Pyrazole Synthesis?

The Knorr synthesis is the most common route to pyrazoles and proceeds through a well-established cyclocondensation mechanism.[1]

  • Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound.

  • Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or enamine intermediate.[1]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the remaining carbonyl carbon, closing the five-membered ring.

  • Dehydration & Aromatization: A final dehydration step occurs, leading to the formation of the thermodynamically stable, aromatic pyrazole ring. This final step is often the rate-determining step under neutral conditions.[1][3]

KnorrMechanism

Q2: How do I choose the appropriate solvent for my pyrazole synthesis?

Solvent selection is critical as it influences solubility, reaction rate, and regioselectivity. There is no single "best" solvent; the choice depends on the specific substrates and desired outcome.

  • Ethanol/Methanol: Traditional, effective protic solvents that work well for many simple syntheses. However, they can lead to mixtures of regioisomers with unsymmetrical dicarbonyls.[4]

  • Glacial Acetic Acid: Acts as both a solvent and an acid catalyst, which can be very effective for driving the reaction to completion.[6]

  • Aprotic Dipolar Solvents (DMF, DMAc, DMSO): Often the solvents of choice when regioselectivity is a concern. They can accelerate the reaction and favor the formation of a single isomer.[4]

  • Toluene/Benzene: Non-polar solvents often used under reflux conditions, sometimes with a Dean-Stark trap to remove the water byproduct and drive the equilibrium towards the product.

  • Green Solvents (e.g., Ethylene Glycol): Environmentally friendlier options that are stable at high temperatures, making them suitable for less reactive substrates.[2]

Q3: Is a catalyst necessary for pyrazole synthesis? If so, what are my options?

While some reactions proceed thermally, many benefit significantly from catalysis, which can lower reaction times, reduce temperatures, and improve yields and selectivity.[2]

  • Brønsted Acids: The simplest and most common choice. Acetic acid, HCl, and sulfuric acid are frequently used to protonate carbonyls, increasing their electrophilicity and catalyzing dehydration.[4][5][6]

  • Lewis Acids: Compounds like LiClO₄, Cu(OTf)₂, and AgOTf can coordinate to carbonyl oxygens, activating the substrate towards nucleophilic attack.[2]

  • Transition Metals: A wide range of transition metals (Cu, Ru, Pd) are used in various modern pyrazole syntheses, though often for routes not starting from 1,3-dicarbonyls.[6][8] For example, copper catalysts can promote aerobic oxidative cyclizations of hydrazones to pyrazoles.[8]

  • Heterogeneous Catalysts: Solid-supported catalysts like nano-ZnO or montmorillonite clays offer advantages in terms of simplified workup and catalyst recycling.[4]

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?

A robust analytical workflow is essential for validating your experimental results.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): The quickest and most common method to qualitatively track the consumption of starting materials and the formation of the product.[6][10] A simple co-spot of your starting material lane and reaction mixture lane will clearly show progress.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): The most powerful tool for unambiguous structure elucidation. It confirms the formation of the pyrazole ring and can be used to differentiate between regioisomers.[5][10]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[5]

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups and confirming the loss of carbonyl groups from the starting material.[10]

Section 3: Experimental Protocols

Protocol 3.1: General Procedure for the Synthesis of a Substituted Pyrazole (Knorr Reaction)

This protocol is a representative example based on the synthesis of 1-phenyl-3-methyl-5-phenylpyrazolone, adapted from established methods.[6]

Materials:

  • Ethyl benzoylacetate (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • 1-Propanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, ~3 drops)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl benzoylacetate (1.0 equiv) and 1-propanol (approx. 3 mL per mmol of ester).

  • Reagent Addition: Add phenylhydrazine (1.1 equiv) to the solution, followed by the catalytic glacial acetic acid.

  • Reaction: Heat the reaction mixture with stirring to approximately 100 °C. The solution may become cloudy or change color as the reaction proceeds.

  • Monitoring (Self-Validation): After 1 hour, pause heating and take a small aliquot of the reaction mixture. Prepare a TLC plate (e.g., 30% ethyl acetate/70% hexane mobile phase) with three lanes: ethyl benzoylacetate (starting material), the reaction mixture, and a co-spot of both. The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress. Continue heating until TLC analysis shows complete consumption of the limiting reagent.

  • Workup: Allow the reaction to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure. The crude product can then be purified.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield the pure pyrazole product.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and melting point analysis.

Protocol 3.2: Systematic Screening of Reaction Conditions

This workflow describes how to efficiently optimize a reaction for yield and/or regioselectivity.

  • Establish a Baseline: Run the reaction under a standard set of conditions (e.g., ethanol, reflux, 2 hours, no catalyst). Analyze the crude product by ¹H NMR or LC-MS to determine the baseline yield and regioisomeric ratio.

  • Screen Solvents: Set up several small-scale parallel reactions. Keep the temperature and concentrations constant, but vary the solvent (e.g., Ethanol, Toluene, DMF, Acetic Acid). After a set time, analyze each reaction to identify the solvent that gives the best outcome.

  • Screen Catalysts: Using the best solvent from Step 2, run a new set of parallel reactions. In each, add a different catalyst (e.g., acetic acid, p-toluenesulfonic acid, LiClO₄). Include a no-catalyst control. Analyze to find the most effective catalyst.

  • Optimize Temperature: Using the best solvent and catalyst combination, run the reaction at three different temperatures (e.g., room temperature, 60 °C, 100 °C). Analyze to find the optimal temperature that maximizes yield without promoting decomposition.

  • Validation: Run the final, optimized reaction on a larger scale to confirm the results.

References

  • Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications.
  • CS216930B2 - Method of preparation of the pyrazoles - Google Patents.
  • Knorr Pyrazole Synthesis - Chem Help Asap.
  • Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Styrylpyrazoles: Properties, Synthesis and Transformations - PMC - NIH.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate.
  • 4 - Organic Syntheses Procedure.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry - Reddit.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.

Sources

Technical Support Center: Synthesis of N-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for N-substituted pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole chemistry. Instead of a generic overview, we will directly address the common pitfalls and side reactions that can compromise yield, purity, and regioselectivity. My goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind these issues and provide validated protocols and strategies to overcome them.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Regioselectivity Control in Pyrazole Formation

The formation of regioisomers is arguably the most frequent challenge in the synthesis of unsymmetrically substituted pyrazoles, particularly when using the classical Knorr synthesis (condensation of a 1,3-dicarbonyl compound with a substituted hydrazine).

Question 1: "My reaction with an unsymmetrical 1,3-diketone and methylhydrazine is giving me a nearly 1:1 mixture of two pyrazole isomers. How can I control the regioselectivity?"

Answer: This is a classic problem rooted in the mechanism of the condensation reaction. The substituted hydrazine has two non-equivalent nitrogen atoms (N1 and N2), and the 1,3-diketone has two non-equivalent carbonyl carbons. The initial nucleophilic attack can occur from the substituted nitrogen (N1) or the unsubstituted nitrogen (N2) at either carbonyl, leading to two competing pathways.

Mechanistic Insight: The regiochemical outcome is a delicate balance of kinetic and thermodynamic factors, heavily influenced by:

  • Steric Hindrance: The bulkier substituent on the hydrazine (e.g., phenyl, benzyl) will preferentially be located at the less sterically hindered position on the final pyrazole ring. Similarly, the initial attack is often directed away from a bulky group on the diketone.[1]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is critical. Electron-withdrawing groups (like -CF₃) make the adjacent carbonyl carbon a harder electrophile and more susceptible to attack by the more nucleophilic nitrogen of the hydrazine (the terminal -NH₂ group).[2]

  • Reaction pH: The pH of the medium is a powerful tool.

    • Acidic Conditions: In an acidic medium, the reaction is generally initiated by the attack of the more nucleophilic, terminal nitrogen (-NH₂) of the substituted hydrazine. The reaction then proceeds via a hydrazone intermediate. The subsequent cyclization is often directed by the electrophilicity of the remaining carbonyl.[2][3]

    • Neutral/Basic Conditions: Under neutral or basic conditions, the initial attack can be less selective, often leading to mixtures.

Troubleshooting Workflow & Protocol:

Here is a logical workflow to establish regioselective control in your synthesis.

G cluster_0 Troubleshooting Regioselectivity Start Problem: Mixture of Regioisomers Step1 Step 1: Analyze Reactants - Steric bulk of R¹ vs R³ on diketone? - Steric bulk of R' on hydrazine? Start->Step1 Step2 Step 2: Modify Reaction pH - Run trial under acidic catalysis (e.g., cat. AcOH or TsOH). - Run trial under neutral conditions. Step1->Step2 Step3 Step 3: Vary Solvent & Temperature - Try a polar aprotic solvent (e.g., DMAc) which can favor specific isomers. - Lower temperature to favor kinetic product. Step2->Step3 Analysis Analyze Isomer Ratio (¹H NMR, LC-MS) Step3->Analysis Decision Is desired isomer >95:5? Analysis->Decision Success Optimized Protocol Achieved Decision->Success Yes Reassess Re-evaluate Strategy: - Consider alternative synthons - Use a protecting group strategy Decision->Reassess No Reassess->Step1

Caption: A systematic workflow for optimizing regioselectivity.

Protocol: Acid-Catalyzed Regioselective Synthesis

This protocol aims to favor the formation of one regioisomer by using acidic catalysis to control the initial condensation step.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1,3-dicarbonyl compound (1.0 equiv) and a suitable solvent (e.g., ethanol or N,N-dimethylacetamide).[2]

  • Catalyst: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (TsOH, 0.1 equiv) or glacial acetic acid (0.2 equiv).

  • Hydrazine Addition: Dissolve the substituted hydrazine hydrochloride salt (1.05 equiv) in a minimal amount of the same solvent and add it dropwise to the stirred solution at room temperature. Using the hydrochloride salt helps maintain an acidic environment.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) while monitoring by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, neutralize the acid with a mild base (e.g., saturated aq. NaHCO₃), extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate in vacuo.

  • Analysis: Purify by column chromatography and determine the isomeric ratio using ¹H NMR and/or NOESY for unambiguous structural assignment.[4]

Data Summary: Factors Influencing Regioselectivity

FactorCondition Favoring Isomer A (Attack at C1)Condition Favoring Isomer B (Attack at C3)Rationale
pH Acidic (e.g., AcOH, TsOH)Neutral / BasicControls which hydrazine nitrogen attacks first and the stability of intermediates.[2]
**Diketone (R¹-CO-CH₂-CO-R³) **R³ is strongly electron-withdrawing (e.g., -CF₃)R¹ is strongly electron-withdrawingAttack occurs at the more electrophilic carbonyl carbon.[2]
Solvent Polar aprotic (e.g., DMAc, DMF)Polar protic (e.g., EtOH)Solvent can influence the tautomeric equilibrium of the diketone and stabilize transition states differently.[2]
Temperature Lower TemperatureHigher TemperatureMay favor the kinetically controlled product over the thermodynamic one.
Category 2: Issues During N-Alkylation/N-Arylation

Directly alkylating or arylating a pre-formed pyrazole ring is a common strategy for introducing the N-substituent. However, this step is also prone to side reactions.

Question 2: "I'm trying to N-alkylate my pyrazole with methyl iodide and potassium carbonate, but I'm getting a significant amount of a polar, water-soluble byproduct that I believe is a pyrazolium salt. How can I prevent this?"

Answer: You are correct; the formation of a quaternary N,N'-dialkylated pyrazolium salt is a common side reaction. This occurs because after the initial N1-alkylation, the N2 nitrogen atom of the resulting N-substituted pyrazole is still nucleophilic and can be attacked by a second molecule of the alkylating agent.[5][6]

Mechanistic Insight: The N2 lone pair in an N1-substituted pyrazole is basic and available for quaternization. This second alkylation is often irreversible and is favored by:

  • Excess Alkylating Agent: Using a large excess of the electrophile (e.g., MeI, benzyl bromide) dramatically increases the rate of the second alkylation.

  • High Temperatures: Forcing conditions can provide the activation energy needed for the formation of the more sterically hindered pyrazolium salt.

  • Strongly Nucleophilic Pyrazoles: Electron-donating groups on the pyrazole ring increase the nucleophilicity of the N2 nitrogen, making it more susceptible to over-alkylation.

G cluster_1 N-Alkylation vs. Over-Alkylation PzH Pyrazole (Pz-H) Base + Base - H⁺ Pz_anion Pyrazolate Anion (Pz⁻) PzH->Pz_anion - H⁺ RX1 + R-X (1 equiv) Desired N-Substituted Pyrazole (Pz-R) Pz_anion->Desired Desired Pathway (Sₙ2) RX2 + R-X (excess) Side_Product Pyrazolium Salt ([PzR₂]⁺X⁻) Desired->Side_Product Side Reaction (Quaternization)

Caption: Competing pathways in N-alkylation of pyrazoles.

Preventative Measures & Protocol:

  • Stoichiometric Control (Crucial): Use no more than 1.0 to 1.1 equivalents of the alkylating agent. This is the most effective way to minimize the second alkylation.

  • Choice of Base: Use a base that is just strong enough to deprotonate the pyrazole N-H, but not so strong that it significantly increases the nucleophilicity of N2 in the product. K₂CO₃ or Cs₂CO₃ are often good choices. Avoid very strong bases like NaH unless necessary, as they can sometimes lead to ring-opening.[6]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature is sufficient.

  • Monitor Closely: Follow the reaction's progress by TLC or LC-MS. Once the starting pyrazole is consumed, stop the reaction immediately to prevent the product from converting to the salt.

Protocol: Selective Mono-N-Alkylation

  • Setup: Suspend the parent pyrazole (1.0 equiv) and a mild base like powdered K₂CO₃ (1.5 equiv) in a polar aprotic solvent (e.g., DMF or acetonitrile) in a flame-dried flask.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.05 equiv) dropwise via syringe at room temperature.

  • Monitoring: Stir the reaction at room temperature and take aliquots every 30-60 minutes to monitor by TLC. The pyrazolium salt will typically appear as a very polar spot at the baseline.

  • Quench: As soon as the starting material is consumed, quench the reaction by pouring it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). The desired N-alkylated pyrazole will be in the organic layer, while the pyrazolium salt byproduct will remain in the aqueous layer.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify further via column chromatography if necessary.

Category 3: Incomplete Reactions & Starting Material Issues

Sometimes, the primary issue isn't an unwanted product, but rather the failure to form the desired product in good yield due to stalled reactions or decomposition of precursors.

Question 3: "My Knorr pyrazole synthesis is stalling. I see a new spot on TLC that isn't my starting diketone or the final pyrazole, and my yields are consistently low (<30%). What's happening?"

Answer: It is highly likely that your reaction is stalling at a stable intermediate, such as a hydrazone or a vinylogous amide (enaminone). The initial condensation between one of the diketone's carbonyls and the hydrazine is often fast, but the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring can be the rate-limiting step.[7][8]

Mechanistic Insight: The cyclization step requires the nitrogen of the hydrazone to attack the remaining carbonyl group. This step can be slow if:

  • The intermediate is too stable: Conjugation or hydrogen bonding can stabilize the open-chain intermediate, increasing the activation energy for cyclization.

  • Steric Hindrance: Bulky groups near the reacting centers can physically impede the ring-closing step.

  • Lack of Catalysis: The cyclization/dehydration is often catalyzed by either acid or base. Without a catalyst, the reaction can be exceedingly slow.[3]

Another potential issue is the decomposition of the hydrazine starting material, which is known to be unstable under certain conditions.[8][9]

Troubleshooting and Protocol Adjustments:

  • Introduce a Catalyst: The most effective solution is often to add a catalytic amount of acid.

    • Procedure: Re-run your reaction, but add 5-10 mol% of p-TsOH or a few drops of glacial acetic acid to the reaction mixture before or after the hydrazine addition. Refluxing in ethanol with catalytic acetic acid is a classic and effective method.[10]

  • Increase Temperature: If the reaction is being run at room temperature, gently heating (e.g., to 80 °C in ethanol) can provide the necessary energy to overcome the activation barrier for cyclization.

  • Change the Order of Addition: In some cases, pre-mixing the amine and an acid catalyst before adding the diketone can prevent the formation of unwanted side products from the diketone itself.[7]

  • Use Fresh Hydrazine: Ensure your substituted hydrazine is pure and has been stored correctly. If it is old or discolored, purify it by distillation or recrystallization before use. Hydrazine and its derivatives can be toxic and should be handled with appropriate safety precautions.[9]

References

  • Al-Zoubi, R. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Badowski, J., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyrazoles. Available at: [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link]

  • Powers, J. C., et al. (2019). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Gomha, S. M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Kranz, J., & Kirsch, S. F. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Yadav, G., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. Available at: [Link]

  • Badowski, J., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]

  • PHARMACY DP. (2020). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]

  • Wang, Z., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • Fathimath Salfeena, V. T., et al. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Available at: [Link]

  • Li, M., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Carradori, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]

  • Martinez-Abadia, V., et al. (2018). New Pyrazolium Salts as a Support for Ionic Liquid Crystals and Ionic Conductors. MDPI. Available at: [Link]

  • Wikipedia. Hydrazine. Available at: [Link]

Sources

Technical Support Center: Stability and Degradation of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for researchers working with 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid. As a novel compound, specific degradation pathways for this molecule are not yet extensively documented in peer-reviewed literature. However, based on the known chemistry of the pyrazole ring, the carboxylic acid functional group, and general principles of pharmaceutical forced degradation studies, we can anticipate potential stability issues and design robust experiments to elucidate its degradation profile.[1][2][3][4] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

FAQ 1: I am starting my investigation on this compound. What are the most likely degradation pathways I should be aware of?

Given the structure of this compound, the primary sites susceptible to degradation are the pyrazole ring and the carboxylic acid moiety. The pyrazole ring itself is generally aromatic and relatively stable, but it can be susceptible to strong oxidation and certain photolytic conditions.[5] The carboxylic acid group may undergo decarboxylation under thermal stress.

Potential degradation pathways to investigate include:

  • Hydrolytic Degradation: While the core pyrazole structure is generally resistant to hydrolysis, extreme pH conditions (strong acid or base) at elevated temperatures could potentially lead to ring-opening or other transformations.[6][7][8][9]

  • Oxidative Degradation: The pyrazole ring can be oxidized, potentially leading to ring-opening or the formation of N-oxides or hydroxylated species.[10][11][12] The cyclobutyl group could also be a site of oxidation.

  • Photolytic Degradation: Aromatic systems like pyrazole can absorb UV light, leading to photochemical reactions. These can include ring rearrangements, cleavage, or reactions with solvent molecules.[13][14][15]

  • Thermal Degradation: At elevated temperatures, the most probable degradation pathway is decarboxylation of the carboxylic acid group, yielding 1-(Cyclobutylmethyl)-1H-pyrazole.

FAQ 2: How should I design my initial forced degradation studies to get a comprehensive overview of the molecule's stability?

A well-designed forced degradation study will expose the molecule to a range of stress conditions to identify potential degradants and establish a stability-indicating analytical method.[1][2][3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Here is a recommended starting point for your experimental design:

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationNotes
Acid Hydrolysis 0.1 M HCl60°CUp to 72 hoursMonitor at intermediate time points (e.g., 2, 8, 24, 48, 72h).
Base Hydrolysis 0.1 M NaOH60°CUp to 72 hoursMonitor at intermediate time points (e.g., 2, 8, 24, 48, 72h).
Oxidative 3% H₂O₂Room TempUp to 24 hoursProtect from light.
Thermal 80°C (Solid State)80°CUp to 7 daysStore in a calibrated oven.
Photolytic ICH Q1B Option 2Room TempPer ICH Q1BExpose solid and solution samples to cool white and UV-A light.

Troubleshooting Guides

Scenario 1: My chromatograms from the acid and base hydrolysis studies show multiple small, poorly resolved peaks. How can I improve the separation?

This is a common issue when dealing with complex degradation mixtures. Here are several steps you can take to improve your chromatographic separation:

  • Gradient Optimization: If you are using a gradient elution, try making the gradient shallower to increase the separation between closely eluting peaks.

  • Column Chemistry: Consider trying a different column stationary phase. If you are using a standard C18 column, a phenyl-hexyl or a polar-embedded column might offer different selectivity for your degradants.

  • Mobile Phase pH: The ionization state of your parent compound and its degradants can significantly impact retention and peak shape. Experiment with different mobile phase pH values.

  • Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol, or vice versa) can also alter selectivity.

Experimental Protocol: Developing a Stability-Indicating HPLC Method
  • Initial Screening:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm and 254 nm (or as determined by UV scan of the parent compound).

    • Injection Volume: 10 µL

  • Method Optimization:

    • Based on the initial screening, adjust the gradient slope, mobile phase pH (e.g., using ammonium acetate buffer), and organic modifier to achieve optimal separation of the parent peak and all degradation products.

Scenario 2: I am not seeing any degradation under my initial oxidative stress conditions (3% H₂O₂ at room temperature). What should I do?

If your molecule is highly stable towards oxidation, you may need to employ more stringent conditions. However, proceed with caution to avoid overly aggressive degradation that does not reflect real-world scenarios.

  • Increase Temperature: Gently heat the reaction mixture to 40-60°C.

  • Increase Oxidant Concentration: Incrementally increase the concentration of H₂O₂ (e.g., to 6% or 10%).

  • Alternative Oxidizing Agents: Consider using a different type of oxidizing agent, such as a Fenton reagent (Fe²⁺/H₂O₂), which generates highly reactive hydroxyl radicals.[10]

Visualizing Potential Degradation Pathways and Workflows

Hypothetical Degradation Pathways

The following diagram illustrates potential degradation products of this compound based on its chemical structure.

G parent This compound decarboxylated Decarboxylation Product (1-(Cyclobutylmethyl)-1H-pyrazole) parent->decarboxylated Thermal Stress hydroxylated Hydroxylated Pyrazole (e.g., at C3 or C5) parent->hydroxylated Oxidative Stress n_oxide N-Oxide parent->n_oxide Oxidative Stress ring_opened Ring-Opened Products parent->ring_opened Photolytic/Strong Oxidative Stress

Caption: Potential degradation pathways of the target molecule.

Experimental Workflow for Forced Degradation

This workflow outlines the general steps for conducting and analyzing forced degradation samples.

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis hplc HPLC-UV/DAD acid->hplc Analyze Samples base Base Hydrolysis base->hplc Analyze Samples oxidative Oxidation oxidative->hplc Analyze Samples thermal Thermal thermal->hplc Analyze Samples photo Photolytic photo->hplc Analyze Samples lcms LC-MS/MS hplc->lcms Identify Masses of Degradants nmr NMR (for isolation) lcms->nmr Isolate & Characterize Major Degradants parent Prepare Stock Solution of API parent->acid Expose to Stress parent->base Expose to Stress parent->oxidative Expose to Stress parent->thermal Expose to Stress parent->photo Expose to Stress

Caption: General workflow for forced degradation studies.

References

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3).
  • Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. (n.d.).
  • CARBAZOLE DEGRADATION PATHWAYS. (n.d.).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Photochemical transformation of a pyrazole derivative into imidazoles. (n.d.).
  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020).
  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. (n.d.).
  • Metabolomic Unravelling and RSM-Assisted Optimization of Phenylpyrazole Degradation by a Novel Soil-Derived Bacterial Consortium FP-25. (2025).
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC - NIH.
  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. (2021).
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.).
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PubMed.
  • The Structure and Dynamic Properties of 1 H -Pyrazole- 4 -Carboxylic Acids in the Solid State. (2025).
  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). PMC - NIH.
  • 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis. (n.d.).
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (n.d.). RSC Publishing.
  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI.
  • Forced Degrad
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv
  • Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. (n.d.).
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).
  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hep
  • Degradation Pathways. (n.d.).
  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degrad
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • 1-Methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Boron Molecular.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI.
  • Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. (1990). PubMed.
  • 5-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Santa Cruz Biotechnology.

Sources

Technical Support Center: Scaling the Synthesis of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide for chemists and process engineers on the successful scale-up of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid synthesis.

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We provide field-proven insights, troubleshooting guides, and detailed protocols to ensure a robust, safe, and reproducible process.

Recommended Synthetic Pathway

The most common and scalable approach to synthesizing 1,4-disubstituted pyrazole carboxylic acids involves a two-step process: a Knorr-type pyrazole synthesis followed by saponification. This route offers high regioselectivity and utilizes readily available starting materials.

Step 1: Cyclocondensation to form Ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate. This step involves the reaction of (cyclobutylmethyl)hydrazine with ethyl 2-formyl-3-oxobutanoate (or a similar β-ketoester equivalent).

Step 2: Saponification to yield this compound. The ethyl ester intermediate is hydrolyzed under basic conditions, followed by acidic workup to yield the final carboxylic acid.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Step 1: Cyclocondensation cluster_2 Step 2: Saponification A (Cyclobutylmethyl)hydrazine C Ethyl 1-(cyclobutylmethyl)-1H- pyrazole-4-carboxylate A->C Ethanol, Acetic Acid Reflux B Ethyl 2-formyl-3-oxobutanoate B->C D 1-(Cyclobutylmethyl)-1H- pyrazole-4-carboxylic acid C->D 1. NaOH (aq) 2. HCl (aq)

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis and scale-up.

Question 1: My yield in the cyclocondensation (Step 1) is low. What are the likely causes and solutions?

  • Potential Cause 1: Impure Starting Materials. (Cyclobutylmethyl)hydrazine can degrade upon storage, and the β-ketoester may contain impurities that inhibit the reaction.

    • Solution: Always use freshly prepared or recently qualified starting materials. The purity of (cyclobutylmethyl)hydrazine can be checked via ¹H NMR or titration. The β-ketoester should be checked for purity by GC or NMR.

  • Potential Cause 2: Incorrect Stoichiometry. An excess or deficit of one reactant can lead to incomplete conversion and the formation of side products.

    • Solution: Ensure a 1:1 to 1:1.05 molar ratio of the hydrazine to the ketoester. On a large scale, ensure accurate charging of materials by weight, accounting for the purity of each reagent.

  • Potential Cause 3: Suboptimal Reaction Temperature or Time. The reaction may not go to completion if the temperature is too low or the reaction time is too short.[1]

    • Solution: The reaction is typically run at reflux in a solvent like ethanol. Monitor the reaction progress using an in-process control (IPC) such as HPLC or TLC. Continue heating until the starting materials are consumed (typically 4-8 hours). On scale-up, ensure the internal reactor temperature reaches the target, as heating large volumes takes longer.

  • Potential Cause 4: Competing Side Reactions. Hydrazones can sometimes undergo side reactions if conditions are not controlled. The Vilsmeier-Haack reaction, for instance, can lead to formylation side products under certain conditions if DMF is used as a solvent with an activating agent.[2]

    • Solution: Stick to protic solvents like ethanol or acetic acid which favor the desired cyclization. Avoid reactive solvents unless specifically required and validated.

Question 2: I am observing a significant amount of the regioisomer (1-(Cyclobutylmethyl)-1H-pyrazole-3-carboxylic acid ethyl ester). How can I improve regioselectivity?

  • Potential Cause: Nature of the β-Dicarbonyl Compound. The regioselectivity of pyrazole synthesis is highly dependent on the substituents of the 1,3-dicarbonyl starting material.[3] Condensations with asymmetric diketones can often lead to mixtures of isomers.

    • Solution: The use of ethyl 2-formyl-3-oxobutanoate is specifically designed to yield the 4-carboxylate isomer with high selectivity. If you are using a different starting material, you may need to re-evaluate your synthetic strategy. Using a pre-formed enamine of the ketoester can also lock in the desired regiochemistry before the addition of hydrazine.

  • Potential Cause: pH Control. The initial condensation step is pH-sensitive.

    • Solution: The reaction is often catalyzed by a small amount of acid (e.g., acetic acid) to facilitate imine formation without promoting unwanted side reactions. On scale-up, ensure consistent pH across the batch through effective mixing.

Question 3: The saponification (Step 2) is incomplete, or I am seeing degradation of my product.

  • Potential Cause: Insufficient Base or Reaction Time. Hydrolysis of the ester requires a stoichiometric amount of base and sufficient time to go to completion.

    • Solution: Use at least 1.1-1.2 equivalents of NaOH or KOH. Monitor the reaction by HPLC to ensure the disappearance of the ester intermediate. If the reaction stalls, an additional charge of base may be required.

  • Potential Cause: Product Degradation. Pyrazole rings are generally stable, but prolonged exposure to harsh basic conditions at high temperatures can lead to decomposition.[4]

    • Solution: Perform the hydrolysis at a moderate temperature (e.g., 50-60°C) instead of a full reflux. Once the reaction is complete (as determined by IPC), proceed with the workup without delay.

Question 4: During scale-up, I had difficulty controlling the temperature during the acidic workup (Step 2). Why is this happening and how can I prevent it?

  • Potential Cause: Highly Exothermic Neutralization. The neutralization of the excess sodium hydroxide with a strong acid like HCl is a highly exothermic event. On a large scale, the surface-area-to-volume ratio is much lower, making heat dissipation less efficient and leading to a rapid temperature spike.[5]

    • Solution: This is a critical safety and quality issue. Always add the acid slowly and portion-wise to the cooled (0-10°C) reaction mixture. Use a jacketed reactor with an efficient cooling system. Monitor the internal temperature continuously and control the addition rate to keep it within a safe range (e.g., below 25°C). A process safety review (e.g., HAZOP) should be conducted before scaling up this step.

Question 5: The final product is difficult to crystallize or has poor purity.

  • Potential Cause: Presence of Impurities. Incomplete reactions or side products from Steps 1 or 2 can act as crystallization inhibitors.

    • Solution: Ensure both the cyclization and saponification steps go to full completion via IPCs. If the crude product is oily or refuses to crystallize, consider a workup improvement. This could involve a solvent swap to a solvent in which the product is poorly soluble (e.g., heptane, MTBE) to force precipitation, or an aqueous wash of the intermediate ester to remove water-soluble impurities before hydrolysis.

  • Potential Cause: Incorrect pH at Isolation. The carboxylic acid product is soluble in water at high pH (as the carboxylate salt) and may have some solubility at very low pH.

    • Solution: The product will precipitate out of the aqueous solution at its isoelectric point. Carefully adjust the pH to around 2-3 for maximal precipitation. Check the pH of the mother liquor after filtration to ensure you are in the correct range for optimal yield.

  • Potential Cause: Inefficient Filtration or Washing on a Large Scale. Large-scale filters (e.g., Nutsche filters) can be less efficient than lab-scale Buchner funnels, leading to trapped mother liquor containing impurities.

    • Solution: Use an appropriate amount of a suitable, cold wash solvent (e.g., water or a water/isopropanol mixture) to displace the impure mother liquor. Multiple small washes are more effective than one large wash. Ensure the filter cake is properly deliquored before drying.

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor for this synthesis? A: For Step 1 (Cyclocondensation), the critical parameters are reaction temperature, stoichiometry, and reaction time. For Step 2 (Saponification & Workup), the critical parameters are the amount of base, hydrolysis temperature, and importantly, the rate of acid addition and temperature during the neutralization/precipitation step.

Q: What analytical methods are recommended for quality control? A:

  • Starting Materials: ¹H NMR and/or GC for purity assessment.

  • In-Process Controls (IPCs): HPLC is ideal for monitoring the disappearance of starting materials and the appearance of products. TLC can be used as a faster, qualitative check.

  • Final Product: ¹H NMR and ¹³C NMR for structural confirmation, HPLC for purity analysis, LC-MS for mass confirmation, and Karl Fischer titration for water content.

Q: Are there any specific safety considerations for scaling up this process? A: Yes. The primary safety concern is the exothermic neutralization in Step 2. A runaway reaction could lead to a dangerous increase in temperature and pressure.[5] Ensure adequate cooling capacity and controlled addition protocols. (Cyclobutylmethyl)hydrazine is a hydrazine derivative and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, as hydrazines as a class can be toxic and irritant.

Q: Can microwave-assisted synthesis be used for this reaction? A: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for the synthesis of pyrazole derivatives, including the formation of the pyrazole ring and subsequent oxidation/hydrolysis steps.[6] While excellent for rapid lab-scale synthesis and optimization, direct translation to large-scale batch reactors is not always feasible. However, it can be a valuable tool for route scouting and optimization studies.

Detailed Experimental Protocols

Protocol 4.1: Synthesis of Ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate (Step 1)

  • To a reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge ethanol (5 volumes relative to the ketoester).

  • Charge ethyl 2-formyl-3-oxobutanoate (1.0 eq).

  • Charge (cyclobutylmethyl)hydrazine (1.02 eq) followed by glacial acetic acid (0.1 eq).

  • Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours.

  • Monitor the reaction progress by HPLC every 2 hours until the starting ketoester is <1% remaining.

  • Once complete, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • The resulting crude oil can be taken directly into the next step or purified by column chromatography for analytical purposes.[7]

Protocol 4.2: Synthesis of this compound (Step 2)

  • To the reactor containing the crude ethyl ester from Step 1, add water (4 volumes) and a 50% w/w solution of sodium hydroxide (1.2 eq).

  • Heat the mixture to 60°C and stir for 2-4 hours.

  • Monitor the reaction by HPLC until the starting ester is <0.5% remaining.

  • Cool the reaction mixture to 0-5°C using a cooling bath/jacket.

  • CAUTION: EXOTHERMIC STEP. Slowly add 6M hydrochloric acid. Monitor the internal temperature and maintain it below 25°C throughout the addition.

  • Continue adding acid until the pH of the slurry is 2-3. A thick white precipitate will form.

  • Stir the slurry at 0-5°C for 1 hour to allow for complete crystallization.

  • Filter the solid product and wash the cake with cold deionized water (2 x 1 volume).

  • Dry the product in a vacuum oven at 50°C to a constant weight.

Data Presentation

Table 1: Hypothetical Optimization of Saponification (Step 2)

EntryBaseEquivalentsTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
1NaOH1.14068598.1
2NaOH1.26029499.5
3NaOH1.28029297.8 (degradation)
4KOH1.26029399.4
5LiOH1.56039599.6

As shown, using 1.2 equivalents of NaOH or KOH at 60°C provides an excellent balance of reaction time, yield, and purity.

Visualization of Troubleshooting Workflow

Troubleshooting_Yield Start Low Yield Observed in Step 1 Check_SM Check Purity of Starting Materials (NMR/GC) Start->Check_SM Check_IPC Review IPC Data (HPLC/TLC) Start->Check_IPC SM_Fail Purity <98%? Check_SM->SM_Fail IPC_Fail Incomplete Conversion? Check_IPC->IPC_Fail SM_Fail->Check_IPC No Purify_SM Action: Purify or Re-source Starting Materials SM_Fail->Purify_SM Yes Increase_Time Action: Increase Reflux Time or Temperature IPC_Fail->Increase_Time Yes Check_Stoich Action: Verify Stoichiometry and Reagent Charging IPC_Fail->Check_Stoich No

Caption: A logical workflow for diagnosing low yield in the cyclocondensation step.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link][1]

  • Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.[Link][8]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).[Link][3]

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate.[Link][9]

  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate.[Link][10]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed.[Link][6]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.[Link][11]

  • Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ResearchGate.[Link][5]

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.[12]

  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. National Institutes of Health (NIH).[Link][13]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI.[Link][7]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.[Link][2]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.[Link][4]

Sources

"addressing batch-to-batch variability of synthesized pyrazole compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Addressing Batch-to-Batch Variability for Researchers and Drug Development Professionals

Welcome to our dedicated resource for overcoming the common yet complex challenge of batch-to-batch variability in pyrazole synthesis. Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, making the reproducibility of their synthesis a critical factor in drug discovery and development pipelines.[1][2] This guide is structured to provide not just procedural steps, but the causal logic behind them, empowering you to diagnose and resolve inconsistencies with scientific rigor.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries we receive, providing a foundational understanding of potential issues.

Q1: What are the most frequent root causes of batch-to-batch variability in pyrazole synthesis?

Variability can be introduced at nearly any stage of the synthetic process. The most common culprits include:

  • Starting Material Inconsistencies: The purity, isomeric ratio, and even the physical form (e.g., particle size) of reactants can significantly alter reaction kinetics and outcomes.

  • Reaction Condition Fluctuations: Seemingly minor deviations in temperature, pressure, agitation speed, or reaction time can lead to the formation of different impurity profiles or lower yields.[3]

  • Solvent Quality: The grade, water content, and presence of peroxides or other impurities in solvents can have a profound impact on the reaction pathway.

  • Atmospheric Control: Many pyrazole syntheses are sensitive to moisture and oxygen. Inadequate inert atmosphere control can lead to side reactions and product degradation.

  • Post-Reaction Work-up and Purification: Inconsistencies in quenching, extraction, crystallization, or chromatography can result in variable purity, yield, and morphology of the final product.

Q2: How can I proactively ensure the quality of my starting materials?

A robust quality control (QC) program for incoming materials is paramount.[4]

  • Certificate of Analysis (CoA) Scrutiny: Always demand a detailed CoA for each batch of starting material. Do not just file it away; compare it to previous batches, looking for changes in purity, impurity profiles, and physical properties.

  • In-House Verification: Implement a routine of in-house testing for critical starting materials. This can range from simple melting point determination to more sophisticated techniques like NMR or HPLC to confirm identity and purity.

  • Supplier Qualification: Work with reputable suppliers who can demonstrate good manufacturing practices and provide consistent material quality.

Q3: Which analytical techniques are most crucial for characterizing pyrazole compounds and identifying variability?

A multi-technique approach is essential for a comprehensive understanding of your pyrazole product.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation.[5][7][8][9] They can also reveal the presence of impurities, often providing structural information about them.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity determination and quantification of impurities.[10][11] A well-developed HPLC method can separate the target compound from starting materials, intermediates, and byproducts.

  • Mass Spectrometry (MS): MS provides crucial information about the molecular weight of your compound and its fragments, aiding in structure confirmation and impurity identification.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups and confirming the overall structure of the pyrazole.[5]

Part 2: Troubleshooting Guides - A Systematic Approach to Problem Solving

When a batch deviates from the expected outcome, a logical, step-by-step troubleshooting process is key to identifying the root cause efficiently.

Scenario 1: Unexpected Impurity Profile

Problem: A recent batch of your pyrazole compound shows a new, significant impurity in the HPLC analysis that was not present in previous, successful batches.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low reaction yield.

Detailed Steps:

  • Check the "Trash": Before assuming the reaction failed, ensure the product wasn't simply lost during work-up. Analyze mother liquors, aqueous washes, and filter cakes for the presence of your target compound.

  • Reagent Quality and Stoichiometry:

    • Calculations: Double-check all calculations for molar equivalents.

    • Reagent Potency: Is the reagent old or has it been improperly stored? Consider using a fresh bottle. For moisture-sensitive reagents, was it handled under strictly anhydrous conditions?

  • Reaction Conditions:

    • Temperature: Was the reaction run at the correct temperature? Was there an exotherm that was not controlled?

    • Mixing: Was the stirring adequate, especially for heterogeneous reactions? Poor mixing can lead to localized concentration gradients and reduced reaction rates.

  • Competing Reactions: Analyze the crude reaction mixture by HPLC or TLC to see if a major byproduct was formed at the expense of your desired product. This can point to issues with temperature, stoichiometry, or reagent quality.

Part 3: Key Experimental Protocols

Here are standardized protocols for the essential analytical techniques discussed. These should be adapted and validated for your specific pyrazole compound.

Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Objective: To determine the purity of the synthesized pyrazole and quantify any impurities.

Instrumentation and Reagents:

  • HPLC with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Filter and degas both mobile phases.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard at 1 mg/mL.

    • Prepare the sample for analysis at the same concentration. Dilute both in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: At the λmax of your pyrazole (e.g., 254 nm)

    • Gradient:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks.

    • Calculate purity as % Area = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: ¹H NMR for Structural Confirmation

Objective: To confirm the chemical structure of the synthesized pyrazole.

Instrumentation and Reagents:

  • NMR Spectrometer (e.g., 400 MHz)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole in ~0.6 mL of deuterated solvent. Ensure the sample is fully dissolved.

  • Acquisition:

    • Tune and shim the instrument.

    • Acquire a standard ¹H spectrum with a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks to determine proton ratios.

    • Analyze chemical shifts and coupling constants to confirm the expected structure.

    • Look for any signals that do not correspond to the target molecule, starting materials, or solvent.

Part 4: Data-Driven Insights

Presenting data in a clear, comparative format is essential for identifying trends and correlations.

Table 1: Comparative Analysis of Three Synthesis Batches

ParameterBatch 2024-A (Reference)Batch 2024-B (Low Yield)Batch 2024-C (Impure)
Yield (%) 884585
Purity (HPLC, % Area) 99.699.596.2
Key Impurity (RRT) < 0.05%< 0.05%3.1% (RRT 1.25)
Starting Material Hydrazine Lot HZ-001HZ-002HZ-001
Starting Material Diketone Lot DK-101DK-101DK-102
Reaction Time (h) 446 (extended due to monitoring)
Final Product Color White CrystallineWhite CrystallinePale Yellow

Analysis of Table 1:

  • Batch 2024-B: The low yield strongly correlates with the use of a different hydrazine lot (HZ-002), suggesting a potential issue with the quality or potency of this starting material.

  • Batch 2024-C: The appearance of a significant impurity and a color change is linked to a different diketone lot (DK-102), pointing to an impurity in this starting material as the likely cause of the side reaction.

By systematically applying these principles of quality control, analytical chemistry, and logical troubleshooting, you can effectively address batch-to-batch variability and ensure the consistency and reliability of your pyrazole synthesis.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Recent Advances in the Synthesis of Pyrazoles. European Journal of Organic Chemistry, 2011(13), 2445-2467. Available from: [Link]

  • ICH Harmonised Tripartite Guideline, Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Sharma, V., Kumar, P. (2020). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 2, 100042. Available from: [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. Available from: [Link]

  • El-Faham, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(5), 1178. Available from: [Link]

  • Li, J., et al. (2007). Structure Elucidation of a Pyrazolop[3][5]yran Derivative by NMR Spectroscopy. Molecules, 12(5), 1086-1093. Available from: [Link]

  • Al-Mulla, A. (2017). A review: Biological and pharmaceutical applications of pyrazole and its derivatives. Rasayan Journal of Chemistry, 10(2), 539-552. Available from: [Link]

  • Ilies, C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8232. Available from: [Link]

  • Kumar, A., et al. (2018). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 11(01), 121-129. Available from: [Link]

  • ICH Harmonised Tripartite Guideline, Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). (2012). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole Synthesis. Available from: [Link]

  • Sangshetti, J. N., et al. (2014). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. International Journal of Recent Research in Life Sciences, 1(1), 1-6. Available from: [Link]

  • ECA Academy. Quality Control of Starting Materials (APIs and Excipients). Available from: [Link]

  • Al-Ghamdi, A. M. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 28(23), 7793. Available from: [Link]

  • Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. This guide provides a comprehensive framework for the structural elucidation of the novel compound, 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid. We will delve into the predictive analysis of its spectroscopic signature, outline a robust experimental workflow for its confirmation, and draw comparisons with closely related, structurally verified analogues.

Introduction: The Importance of Structural Integrity

Predicting the Spectroscopic Signature of this compound

In the absence of a pre-existing experimental record for the target molecule, we can predict its expected spectroscopic data by analyzing its constituent parts: the pyrazole-4-carboxylic acid core and the N-cyclobutylmethyl substituent. This predictive approach is a cornerstone of structural elucidation, allowing us to anticipate the spectral features we expect to observe.

Predicted ¹H NMR (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to be highly informative. The signals from the pyrazole ring protons are anticipated to appear in the aromatic region, while the cyclobutylmethyl group will present a series of signals in the aliphatic region.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment Rationale
H-3 (pyrazole)~8.3s-Deshielded proton on the pyrazole ring.
H-5 (pyrazole)~7.9s-Deshielded proton on the pyrazole ring.
-CH₂- (methylene bridge)~4.1d~7.2Methylene protons adjacent to the pyrazole nitrogen.
-CH- (cyclobutane)~2.5m-Methine proton of the cyclobutane ring, coupled to adjacent methylene protons.
-CH₂- (cyclobutane, 2 sets)~1.8 - 2.1m-Diastereotopic methylene protons of the cyclobutane ring.
Carboxylic Acid (-COOH)>12.0br s-Acidic proton, typically a broad singlet.
Predicted ¹³C NMR (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will corroborate the proton data and confirm the carbon skeleton.

Carbon(s) Predicted Chemical Shift (ppm) Assignment Rationale
-COOH~163Carboxylic acid carbonyl carbon.
C-3 (pyrazole)~140Pyrazole ring carbon.
C-5 (pyrazole)~130Pyrazole ring carbon.
C-4 (pyrazole)~115Pyrazole ring carbon bearing the carboxylic acid.
-CH₂- (methylene bridge)~55Methylene carbon attached to the pyrazole nitrogen.
-CH- (cyclobutane)~35Methine carbon of the cyclobutane ring.
-CH₂- (cyclobutane)~25Methylene carbons of the cyclobutane ring.
-CH₂- (cyclobutane)~18Methylene carbon of the cyclobutane ring.
Predicted Mass Spectrum (EI)

Electron ionization mass spectrometry is expected to show the molecular ion and characteristic fragmentation patterns.

m/z Proposed Fragment Fragmentation Rationale
180[M]⁺Molecular ion.
135[M - COOH]⁺Loss of the carboxylic acid group.
81[C₅H₅N₂]⁺Cleavage of the N-cyclobutylmethyl bond, leaving the pyrazole ring.
55[C₄H₇]⁺Cyclobutyl fragment.
Predicted FT-IR

Infrared spectroscopy will confirm the presence of key functional groups.

Wavenumber (cm⁻¹) Vibration Functional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
~1550C=N stretchPyrazole ring
~1250C-O stretchCarboxylic acid

A Robust Workflow for Structural Confirmation

To experimentally verify the structure of this compound, a multi-technique approach is essential. This workflow ensures that every part of the molecule is unambiguously identified and its connectivity established.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis N-Alkylation of Ethyl Pyrazole-4-carboxylate hydrolysis Ester Hydrolysis synthesis->hydrolysis nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) hydrolysis->nmr Purified Product ms High-Resolution Mass Spectrometry (HRMS) nmr->ms Corroborate ftir FT-IR Spectroscopy ms->ftir Corroborate confirmation Unambiguous Structure of This compound ftir->confirmation Final Verification

A Comparative Efficacy Analysis of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic Acid and Its Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazole-4-Carboxylic Acid Scaffold in Drug Discovery

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Derivatives of pyrazole-4-carboxylic acid, in particular, have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] This guide focuses on a specific derivative, 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid, a molecule of interest due to its unique N-cycloalkylmethyl substitution. While direct experimental efficacy data for this specific compound is not extensively available in peer-reviewed literature, its structural characteristics warrant a thorough comparative analysis against well-characterized analogs.

This guide will compare the potential efficacy of this compound with a series of recently identified, highly potent 1H-pyrazole-4-carboxylic acid derivatives that have shown significant inhibitory activity against the DNA N6-methyladenine (6mA) demethylase ALKBH1.[3] Dysregulation of ALKBH1 has been implicated in the progression of certain cancers, making it a compelling therapeutic target.[3] By examining the structure-activity relationships (SAR) of these potent ALKBH1 inhibitors, we can extrapolate and infer the potential biological activity and therapeutic promise of this compound.

Chemical Synthesis: A Generalized Approach

The synthesis of 1-substituted-1H-pyrazole-4-carboxylic acids is a well-established process in organic chemistry. A common and effective method involves the reaction of a substituted hydrazine with a suitable three-carbon building block, followed by cyclization to form the pyrazole core. Subsequent functional group manipulations can then yield the desired carboxylic acid.

A generalized synthetic route is depicted below:

Synthesis_of_1-substituted-1H-pyrazole-4-carboxylic_acids Figure 1: Generalized Synthetic Pathway reagent1 Substituted Hydrazine (R-NH-NH2) intermediate1 Hydrazone Intermediate reagent1->intermediate1 + reagent2 Ethyl 2-formyl-3-oxobutanoate reagent2->intermediate1 product 1-Substituted-1H-pyrazole-4-carboxylate intermediate1->product Cyclization (e.g., heat, acid catalyst) final_product 1-Substituted-1H-pyrazole-4-carboxylic Acid product->final_product Hydrolysis (e.g., NaOH, H2O)

Caption: Generalized reaction scheme for the synthesis of 1-substituted-1H-pyrazole-4-carboxylic acids.

In the context of our target molecule, the substituted hydrazine would be (cyclobutylmethyl)hydrazine. The choice of reagents and reaction conditions can be optimized to improve yield and purity.[4]

Comparative Efficacy Analysis: ALKBH1 Inhibition

A recent groundbreaking study in 2024 unveiled a series of 1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of ALKBH1.[3] This provides an excellent cohort of compounds for a comparative analysis. The inhibitory activities of these compounds, along with our target molecule, are presented in Table 1. It is important to note that the activity for this compound is inferred based on SAR trends, as direct experimental data is currently unavailable.

Compound IDR Group (Substitution at N1)IC50 (µM) against ALKBH1[3]
Target Compound CyclobutylmethylPredicted: 0.5 - 5
Comparator 1 3-(Trifluoromethyl)benzyl0.026
Comparator 2 3-Chlorobenzyl0.045
Comparator 3 3,5-Difluorobenzyl0.033
Comparator 4 1-Naphthylmethyl0.078

Table 1: Comparative Inhibitory Activity against ALKBH1.

The data clearly indicates that aromatic substitutions at the N1 position, particularly those with electron-withdrawing groups, are highly favorable for potent ALKBH1 inhibition. The cyclobutylmethyl group of our target compound is a saturated, non-aromatic substituent. While it provides steric bulk, it lacks the electronic features of the highly potent comparators. Based on the established SAR, it is reasonable to predict that this compound would exhibit a lower, yet potentially still significant, inhibitory activity against ALKBH1 compared to the benzyl-substituted analogs.

Structure-Activity Relationship (SAR) Insights

The SAR for this class of compounds as ALKBH1 inhibitors can be summarized as follows:

  • The Pyrazole-4-Carboxylic Acid Core: This moiety is crucial for activity, likely acting as a key pharmacophore that interacts with the active site of the enzyme.

  • N1-Substitution: The nature of the substituent at the N1 position of the pyrazole ring is a major determinant of inhibitory potency. Aromatic rings, particularly those with electron-withdrawing groups at the meta position of a benzyl substituent, have been shown to significantly enhance activity.[3]

  • Alkyl vs. Arylmethyl Substitution: The available data suggests that arylmethyl substituents are more effective than simple alkyl chains. The cyclobutyl group in our target compound, while cyclic, is aliphatic in nature. Its bulk and conformational flexibility will influence binding, but the absence of pi-stacking interactions, which are possible with the benzyl groups, may lead to a decrease in potency.

The following diagram illustrates the key structural features influencing ALKBH1 inhibition:

Caption: Diagram highlighting the key structural components for ALKBH1 inhibitory activity.

Experimental Protocols

To ensure scientific rigor and enable reproducibility, detailed experimental protocols for key assays are provided below.

Synthesis of this compound

This protocol is a representative procedure and may require optimization.

  • Step 1: Synthesis of (Cyclobutylmethyl)hydrazine.

    • To a solution of cyclobutanecarbaldehyde in methanol, add hydrazine hydrate at 0°C.

    • Stir the reaction mixture for 2 hours at room temperature.

    • Reduce the resulting hydrazone with a suitable reducing agent, such as sodium borohydride.

    • Purify the product by distillation under reduced pressure.

  • Step 2: Synthesis of Ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate.

    • To a solution of (cyclobutylmethyl)hydrazine in ethanol, add ethyl 2-formyl-3-oxobutanoate.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.

  • Step 3: Hydrolysis to this compound.

    • Dissolve the ester from Step 2 in a mixture of ethanol and aqueous sodium hydroxide.

    • Stir the reaction mixture at room temperature overnight.

    • Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry to obtain the final product.

In Vitro ALKBH1 Inhibition Assay

This protocol is adapted from the methodology described for the comparator compounds.[3]

  • Reagents and Materials:

    • Recombinant human ALKBH1 enzyme.

    • Fluorescently labeled DNA substrate containing 6mA.

    • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, KCl, and DTT).

    • Test compounds (dissolved in DMSO).

    • 384-well microplates.

    • Fluorescence plate reader.

  • Assay Procedure:

    • Add assay buffer to the wells of the microplate.

    • Add the test compounds at various concentrations.

    • Add the ALKBH1 enzyme and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the demethylation reaction by adding the fluorescently labeled DNA substrate.

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a suitable stop solution (e.g., EDTA).

    • Measure the fluorescence polarization or intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve using graphing software.

The following workflow diagram illustrates the ALKBH1 inhibition assay:

ALKBH1_Inhibition_Assay_Workflow Figure 3: Workflow for ALKBH1 Inhibition Assay start Prepare Reagents add_buffer Add Assay Buffer to Plate start->add_buffer add_compound Add Test Compound add_buffer->add_compound add_enzyme Add ALKBH1 Enzyme add_compound->add_enzyme incubate1 Pre-incubate add_enzyme->incubate1 add_substrate Add DNA Substrate incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction read_plate Read Fluorescence stop_reaction->read_plate analyze_data Analyze Data (IC50) read_plate->analyze_data

Caption: Step-by-step workflow for the in vitro ALKBH1 inhibition assay.

Conclusion and Future Perspectives

While direct experimental evidence for the efficacy of this compound is currently lacking, a comparative analysis based on robust structure-activity relationship data from potent ALKBH1 inhibitors provides valuable insights. The N-cyclobutylmethyl substituent likely confers a moderate level of inhibitory activity, though probably less potent than its N-arylmethyl counterparts against ALKBH1.

Future research should focus on the synthesis and direct biological evaluation of this compound against a panel of relevant targets, including ALKBH1 and other enzymes known to be modulated by pyrazole derivatives. Such studies will be crucial to definitively establish its efficacy and potential as a therapeutic agent. The detailed protocols provided herein offer a solid foundation for such investigations.

References

  • Deng, W., Chen, X., Liang, H., Song, X., Xiang, S., Guo, J., Tu, Z., Zhou, Y., Chen, Y., & Lu, X. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid. Retrieved from [Link].

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 643160, 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link].

  • Google Patents. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Zhang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. PubMed. [Link]

  • Capriati, G., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link].

  • Li, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. PubMed. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Muş Alparslan University. [Link]

  • Fadda, A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Gurdal, E. E., et al. (2015). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. ResearchGate. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PMC. [Link]

  • Patel, R., et al. (2017). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Bruno, O., et al. (2009). 1-Methyl and 1-(2-hydroxyalkyl)-5-(3-alkyl/cycloalkyl/phenyl/naphthylureido)-1H-pyrazole-4-carboxylic acid ethyl esters as potent human neutrophil chemotaxis inhibitors. PubMed. [Link]

  • Gholap, S. S., et al. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. PubMed. [Link]

  • Wang, X., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. [Link]

Sources

A Technical Guide to the In Vitro and In Vivo Activity of Novel Pyrazole-Based Xanthine Oxidoreductase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the journey from a promising molecule in vitro to a demonstrably effective agent in vivo is fraught with challenges. The pyrazole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with diverse biological activities.[1] This guide provides an in-depth comparative analysis of the in vitro and in vivo activity of a representative N-substituted pyrazole-4-carboxylic acid derivative, focusing on its potent inhibition of xanthine oxidoreductase (XOR), a key enzyme in purine metabolism implicated in hyperuricemia and gout.[2][3]

We will dissect the experimental data and methodologies for a promising compound from a series of 1-phenyl-pyrazole-4-carboxylic acid derivatives, specifically focusing on compound 16c (1-(4-methoxyphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid) , to illustrate the critical transition from benchtop assays to preclinical models.[2]

The Scientific Rationale: Targeting Xanthine Oxidoreductase

Xanthine oxidoreductase is a rate-limiting enzyme in the catabolism of purines, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[3] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout. Therefore, inhibiting XOR is a clinically validated strategy for the management of hyperuricemia.[2]

The selection of the 1-phenyl-pyrazole-4-carboxylic acid scaffold is based on its structural similarity to known XOR inhibitors and the potential for the pyrazole ring and its substituents to form key interactions within the enzyme's active site. The carboxylic acid moiety is often crucial for anchoring the molecule within the binding pocket.[4]

In Vitro Efficacy: Quantifying Target Engagement

The initial assessment of a potential drug candidate's efficacy begins with in vitro assays to determine its direct interaction with the molecular target. For our lead compound, 16c , the primary in vitro evaluation is the xanthine oxidase inhibitory assay.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of XOR. The protocol is designed to be a self-validating system by including a known inhibitor as a positive control and measuring the enzyme's basal activity as a negative control.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: A solution of bovine milk xanthine oxidase is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5). A solution of the substrate, xanthine, is also prepared in the same buffer.

  • Inhibitor Preparation: The test compound (16c ) and a reference inhibitor (e.g., febuxostat) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to a range of concentrations.

  • Assay Reaction: The reaction is initiated by adding the enzyme to a mixture of the buffer, substrate, and the test compound or reference inhibitor at various concentrations.

  • Detection: The rate of uric acid formation, the product of the enzymatic reaction, is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the uninhibited control. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation: In Vitro XOR Inhibitory Activity

The in vitro inhibitory activities of our lead compound and its analogs are summarized in the table below.

CompoundR (Substitution on Phenyl Ring)IC50 (nM)[2]
16c 4-OCH3 5.7
16d4-OC2H55.7
16f4-Cl4.2
Febuxostat (Reference)-5.4

Interpretation of In Vitro Data:

The data clearly demonstrates that compound 16c is a highly potent inhibitor of xanthine oxidase, with an IC50 value of 5.7 nM, which is comparable to the clinically used drug febuxostat (IC50 = 5.4 nM).[2] This strong in vitro activity validates the compound's direct engagement with its intended target and provides a solid rationale for progressing to in vivo studies. A steady-state kinetics measurement revealed that compound 16c acts as a mixed-type inhibitor.[2]

In Vivo Efficacy: Assessing Therapeutic Potential in a Living System

While potent in vitro activity is a prerequisite, the true therapeutic potential of a compound can only be assessed in a living organism. In vivo studies are essential to evaluate a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and its pharmacological effect in a complex biological system.

Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia Model in Mice

This animal model is a standard and reliable method for inducing hyperuricemia and evaluating the efficacy of hypouricemic agents.[5] Potassium oxonate is a uricase inhibitor, which prevents the breakdown of uric acid in rodents, leading to its accumulation in the blood.[6]

Step-by-Step Methodology:

  • Animal Acclimatization: Male Kunming mice are acclimatized to the laboratory conditions for a week before the experiment.

  • Induction of Hyperuricemia: Hyperuricemia is induced by intraperitoneal injection of potassium oxonate. To further elevate uric acid levels, hypoxanthine, a substrate for xanthine oxidase, is administered orally.[5]

  • Drug Administration: The test compound (16c ), a vehicle control (e.g., 0.5% carboxymethylcellulose sodium), and a positive control (e.g., febuxostat) are administered orally to different groups of hyperuricemic mice.

  • Blood Sampling: Blood samples are collected from the mice at a specific time point after drug administration (e.g., 1 hour).

  • Uric Acid Measurement: The serum is separated from the blood samples, and the concentration of uric acid is determined using a commercial uric acid assay kit.

  • Data Analysis: The percentage reduction in serum uric acid levels in the drug-treated groups is calculated relative to the hyperuricemic model group.

Data Presentation: In Vivo Hypouricemic Effect

The in vivo hypouricemic effects of compound 16c are presented in the table below.

Treatment GroupDose (mg/kg)Serum Uric Acid Reduction (%)[2]
16c 10 ~45%
Febuxostat (Reference)10~50%

Interpretation of In Vivo Data:

The in vivo results for compound 16c are highly encouraging. At a dose of 10 mg/kg, it demonstrated a significant reduction in serum uric acid levels in the hyperuricemic mouse model, with a potency comparable to that of febuxostat.[2] This finding suggests that compound 16c possesses favorable pharmacokinetic properties that allow it to reach its target and exert its pharmacological effect in a living organism.

Bridging the Gap: The In Vitro to In Vivo Correlation

The strong correlation between the potent in vitro XOR inhibition and the significant in vivo hypouricemic effect of compound 16c is a critical milestone in its development. This consistency suggests that the observed in vivo efficacy is indeed a direct result of its intended mechanism of action – the inhibition of xanthine oxidase.

However, it is important to acknowledge that a perfect correlation is not always observed. Discrepancies can arise from various factors, including:

  • Metabolism: The compound may be rapidly metabolized in the liver, reducing its bioavailability.

  • Bioavailability: Poor absorption from the gastrointestinal tract can limit the amount of compound reaching the systemic circulation.

  • Off-target effects: The compound may interact with other biological targets, leading to unexpected effects or toxicities.

In the case of compound 16c , the similar potency observed both in vitro and in vivo when compared to the reference drug suggests a favorable pharmacokinetic profile and a high degree of target specificity.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the purine degradation pathway and the experimental workflow.

Signaling Pathway: Purine Degradation and Xanthine Oxidase Inhibition

Purine_Degradation_Pathway cluster_purine Purine Nucleotides cluster_breakdown Purine Catabolism AMP AMP Hypoxanthine Hypoxanthine AMP->Hypoxanthine IMP IMP IMP->Hypoxanthine GMP GMP Xanthine Xanthine GMP->Xanthine XOR Xanthine Oxidase (XOR) Hypoxanthine->XOR Substrate Xanthine->XOR Substrate UricAcid Uric Acid XOR->Xanthine Catalyzes XOR->UricAcid Catalyzes Inhibitor 1-Phenyl-5-propyl-1H- pyrazole-4-carboxylic acid (Compound 16c) Inhibitor->XOR Inhibits

Caption: Purine degradation pathway and the inhibitory action of the pyrazole compound on Xanthine Oxidase.

Experimental Workflow: From In Vitro to In Vivo

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation A1 Synthesize Pyrazole Carboxylic Acid Derivatives A2 Xanthine Oxidase Inhibition Assay A1->A2 A3 Determine IC50 Values A2->A3 B1 Induce Hyperuricemia in Mice (Potassium Oxonate) A3->B1 Select Potent Compounds B2 Administer Test Compounds (e.g., Compound 16c) B1->B2 B3 Measure Serum Uric Acid Levels B2->B3 B4 Assess Hypouricemic Effect B3->B4

Caption: A streamlined workflow from in vitro screening to in vivo efficacy testing.

Conclusion and Future Directions

The case of 1-(4-methoxyphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (16c ) serves as a compelling example of the successful translation of potent in vitro activity to significant in vivo efficacy. The rigorous, side-by-side comparison of its performance against a known clinical candidate, febuxostat, at both stages of evaluation, strengthens its position as a promising lead compound for the development of new anti-hyperuricemic agents.

Further preclinical development would involve a more comprehensive pharmacokinetic and pharmacodynamic profiling, as well as toxicology studies to ensure its safety. Nevertheless, the foundational data presented in this guide underscores the power of a well-designed experimental strategy in identifying and validating novel therapeutic candidates.

References

  • Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry. [Link][2][3]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate-Induced Hyperuricemic Mice. Frontiers in Pharmacology. [Link][5]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link][1]

  • Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy. Scilit. [Link][4]

  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. [Link]

  • Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy. ResearchGate. [Link]

  • New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity. American Journal of Physiology-Endocrinology and Metabolism. [Link][3]

  • Rat modeling and uric acid sustainability in hyperuricemic rats caused by potassium – oxonate. Sustainability, Agri, Food and Environmental Research. [Link]

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. [Link]

  • Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Xanthine oxidase. M-CSA Mechanism and Catalytic Site Atlas. [Link]

  • Pyrazoles database - synthesis, physical properties. ChemSynthesis. [Link]

  • Hypouricemic and Nephroprotective Effects of an Active Fraction from Polyrhachis Vicina Roger On Potassium Oxonate-Induced Hyperuricemia in Rats. Kidney and Blood Pressure Research. [Link][6]

  • Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effect with allopurinol and febuxostat. RSC Advances. [Link]

  • Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. [Link]

  • Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights. Foods. [Link]

  • Dispelling Dampness, Relieving Turbidity and Dredging Collaterals Decoction, Attenuates Potassium Oxonate-Induced Hyperuricemia in Rat Models. Drug Design, Development and Therapy. [Link]

  • Anti-Hyperuricemic Effects of Oenanthe javanica Extracts in Hyperuricemia-Induced Rats. Journal of Acupuncture Research. [Link]

  • Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown - Biochemistry Lesson. JJ Medicine. [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]

  • Purine catabolism pathway. Xanthine oxidase catalyzes conversion of... ResearchGate. [Link]

  • Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays: A Case Study with 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid in ENPP1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the reproducibility of biological assays is the bedrock of scientific integrity and progress. This guide provides an in-depth analysis of the factors influencing the reproducibility of assays involving novel small molecules, using the hypothetical case of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid as an inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). While specific experimental data for this exact molecule is not publicly available, we will extrapolate from the known behavior of pyrazole-4-carboxylic acid derivatives and established ENPP1 inhibitors to construct a comprehensive comparison and guide to best practices.

Introduction: The Critical Role of ENPP1 and the Promise of Pyrazole Inhibitors

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune system's response to cancer.[1][2] ENPP1 hydrolyzes the STING ligand, 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening anti-tumor immunity.[1][3] Inhibition of ENPP1 is a promising therapeutic strategy to enhance the efficacy of immunotherapies.[4][5]

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[6] The carboxylic acid moiety often serves as a key interaction point with biological targets. Therefore, a novel derivative such as this compound is a plausible candidate for an ENPP1 inhibitor.

This guide will focus on a robust and reproducible biochemical assay for evaluating the inhibitory potential of our lead compound and comparing it with other known ENPP1 inhibitors.

The Cornerstone of Trustworthiness: A Self-Validating ENPP1 Inhibition Assay Protocol

To ensure the highest level of scientific rigor, the chosen assay must be robust, reproducible, and relevant to the biological question. Many historical ENPP1 assays were conducted at a non-physiological pH of 9.0, which, while boosting enzyme activity for faster results, compromises the physiological relevance of the data.[7] A trustworthy assay should be performed at a physiological pH of 7.4.[7]

Here, we detail a fluorescence-based assay that is amenable to high-throughput screening (HTS) and incorporates self-validating controls.

Experimental Protocol: High-Throughput Fluorescence-Based ENPP1 Inhibition Assay

This protocol is adapted from established methods for screening ENPP1 inhibitors.[7][8][9]

Materials:

  • ENPP1 Enzyme: Recombinant human ENPP1.

  • Substrate: 2'3'-cGAMP.

  • Test Compound: this compound.

  • Positive Control Inhibitor: A well-characterized ENPP1 inhibitor (e.g., a known phosphonate inhibitor).

  • Detection Reagents: Transcreener® AMP²/GMP² Assay Kit (BellBrook Labs), which includes an AMP/GMP antibody and a far-red fluorescent tracer.[10]

  • Assay Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.1% BSA.

  • Plates: 384-well, low-volume, black, flat-bottom plates.

  • Instrumentation: A plate reader capable of measuring fluorescence polarization.

Workflow:

ENPP1_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Compound Dilution Series B Addition of Test Compound, Controls to Plate A->B Serial Dilutions C Addition of ENPP1 Enzyme B->C Dispense D Incubation at 37°C C->D Initiate Reaction E Addition of Transcreener® Reagents D->E Stop Reaction F Incubation at RT E->F Equilibration G Fluorescence Polarization Reading F->G Measure Signal H IC50 Curve Fitting G->H Calculate Inhibition ENPP1_STING_Pathway cluster_cancer_cell Cancer Cell cluster_extracellular Extracellular Space cluster_immune_cell Antigen Presenting Cell dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_out 2'3'-cGAMP cGAMP_in->cGAMP_out exported ENPP1 ENPP1 cGAMP_out->ENPP1 substrate STING STING cGAMP_out->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes Inhibitor 1-(Cyclobutylmethyl)-1H- pyrazole-4-carboxylic acid Inhibitor->ENPP1 inhibits TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces Immune_Response Anti-tumor Immunity IFN->Immune_Response promotes

Caption: Inhibition of ENPP1 enhances STING-mediated anti-tumor immunity.

Conclusion: A Framework for Rigorous and Reproducible Research

This guide has outlined a comprehensive framework for assessing the reproducibility of biological assays, using the example of a novel pyrazole-based ENPP1 inhibitor. By adhering to principles of scientific integrity, employing self-validating assay systems, and conducting rigorous comparative analysis, researchers can generate high-quality, reproducible data that accelerates the path from discovery to clinical application. The success of any drug development program hinges on the reliability of its foundational biological data.

References

  • Carozza, J. A., Brown, J. A., Bohn, P., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. Cell Chemical Biology, 27(11), 1347-1358.e6. [Link]

  • Ullah, S., Tijjani, H., Sani, U., et al. (2023). Studies on the Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) by 2-(3,4-Dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one, a Flavonoid from Pistacia chinensis. Chemistry, 5(2), 1079-1094. [Link]

  • Patsnap. (2025). What are the therapeutic applications for ENPP1 inhibitors? Patsnap Synapse. [Link]

  • Kato, K., Nakatsuka, H., Kitamura, A., et al. (2019). Development of an ENPP1 Fluorescence Probe for Inhibitor Screening, Cellular Imaging, and Prognostic Assessment of Malignant Breast Cancer. Journal of Medicinal Chemistry, 62(20), 9146-9157. [Link]

  • Iqbal, J., & El-Gamal, M. I. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules, 24(22), 4169. [Link]

  • BellBrook Labs. (n.d.). ENPP1 Assay | ENPP1 Inhibitor Screening Kit. BellBrook Labs. [Link]

  • Kumar, M., & Lowery, R. G. (2021). Development of a High-Throughput Assay to Identify Inhibitors of ENPP1. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(5), 740–746. [Link]

  • Cetin, A. (2019). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 353-370. [Link]

  • Li, L., & Chen, S. (2020). Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP. Chembiochem, 21(22), 3183-3184. [Link]

  • Insilico Medicine. (n.d.). ENPP1. Insilico Medicine. [Link]

  • Singh, U. P., & Bhat, H. R. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 353(12), e2000227. [Link]

  • Li, W., Huang, M., Deng, D., et al. (2022). Human antibodies targeting ENPP1 as candidate therapeutics for cancers. Frontiers in Immunology, 13, 1005658. [Link]

  • Wang, Z., Li, X., Zhao, L., et al. (2014). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Molecules, 19(9), 13935-13953. [Link]

  • Boron Molecular. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Boron Molecular. [Link]

  • Insilico Medicine. (2023). 873 ISM5939, a novel, potent, orally available, selective ENPP1 inhibitor enhances the anti-tumor effects of immune checkpoint inhibitors in syngeneic murine cancer models. Journal for ImmunoTherapy of Cancer, 11(Suppl 1), A894. [Link]

  • Kumar, D., Kumar, N., Singh, V., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1269-1274. [Link]

  • Rovathin. (n.d.). 5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid. Rovathin. [Link]

  • Thumar, N. M., Kaneria, A. A., Vadodaria, M., & Ladva, K. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1186-1191. [Link]

  • Oakwood Chemical. (n.d.). 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid. Oakwood Chemical. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazole-4-Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Substituted pyrazole-4-carboxylic acids are a cornerstone of modern medicinal chemistry and drug development. Their rigid heterocyclic scaffold and versatile substitution patterns allow for the fine-tuning of physicochemical and pharmacological properties, making them privileged structures in the design of a wide array of therapeutic agents.[1] This guide provides a comparative analysis of the most prominent synthetic routes to this important class of molecules, offering insights into the rationale behind methodological choices, detailed experimental protocols, and a critical evaluation of their respective strengths and limitations.

The Enduring Workhorse: Knorr-Type Cyclocondensation

The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, first reported by Knorr in 1883, remains a fundamental and widely practiced method for pyrazole synthesis.[1] The accessibility of a diverse range of starting materials makes this approach highly adaptable for creating a variety of substituted pyrazoles.

Mechanistic Rationale

The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration afford the aromatic pyrazole ring. A critical consideration in this synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, as two isomeric products can potentially form.[1]

Strategic Considerations

The choice of solvent can significantly influence the regioselectivity of the Knorr cyclization. While protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) have been shown to afford higher regioselectivity, particularly in the synthesis of 1-aryl-substituted pyrazoles.[2] The use of nano-ZnO as a catalyst has also been reported to provide excellent yields and short reaction times in a greener approach.[1][2]

Knorr_Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate + Hydrazine Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Pyrazole Pyrazole Hydrazone Intermediate->Pyrazole Cyclization & Dehydration

Caption: The Knorr pyrazole synthesis workflow.

Experimental Protocol: Regioselective Synthesis of 1-Aryl-3-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester

This protocol is adapted from the work of Gosselin et al., which highlights a highly regioselective synthesis.[2]

  • To a solution of ethyl benzoylpyruvate (1.0 eq) in N,N-dimethylacetamide (5 mL/mmol), add the desired arylhydrazine hydrochloride (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.

Efficiency in a Single Step: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCRs have been developed for the one-pot synthesis of substituted pyrazole-4-carboxylic acid esters.

Mechanistic Rationale

A common MCR strategy involves the in-situ formation of a Knoevenagel condensation product from an aldehyde and a β-ketoester, which then undergoes a Michael addition with a hydrazine, followed by cyclization and aromatization. The use of a catalyst is often crucial for promoting the reaction cascade.

Strategic Considerations

The choice of catalyst is critical for the success of these MCRs. Ytterbium(III) perfluorooctanoate [Yb(PFO)3] has been shown to be a mild and highly efficient Lewis acid catalyst for the three-component synthesis of pyrazole-4-carboxylates from aldehydes, β-ketoesters, and hydrazines.[3] Another innovative approach utilizes a magnetic ionic liquid, 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl4]), which allows for easy separation and recycling of the catalyst.[4] This method, coupled with the use of flow oxygen as an oxidant, provides a green and efficient route to pyrazole-4-carboxylic acid ethyl esters with yields ranging from 75-92%.[4]

MCR_Synthesis cluster_reactants Reactants Aldehyde Aldehyde One-Pot Reaction One-Pot Reaction Aldehyde->One-Pot Reaction beta-Ketoester beta-Ketoester beta-Ketoester->One-Pot Reaction Hydrazine Hydrazine Hydrazine->One-Pot Reaction Substituted Pyrazole-4-carboxylate Substituted Pyrazole-4-carboxylate One-Pot Reaction->Substituted Pyrazole-4-carboxylate Catalyst

Caption: Multicomponent reaction for pyrazole synthesis.

Experimental Protocol: Three-Component Synthesis of Ethyl 1,5-diphenyl-3-methyl-1H-pyrazole-4-carboxylate

This protocol is a general representation of a multicomponent synthesis.

  • In a round-bottom flask, combine the aldehyde (e.g., benzaldehyde, 1.0 eq), β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), hydrazine (e.g., phenylhydrazine, 1.0 eq), and the catalyst (e.g., Yb(PFO)3, 5 mol%).

  • The reaction can be performed neat or in a suitable solvent (e.g., ethanol).

  • Stir the mixture at room temperature or with gentle heating (e.g., 60 °C).

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

The Vilsmeier-Haack Approach: A Two-Step Route

The Vilsmeier-Haack reaction provides an alternative, two-step pathway to substituted pyrazole-4-carboxylic acids. This method involves the formylation of a hydrazone at the α-carbon, followed by cyclization to yield a pyrazole-4-carbaldehyde. Subsequent oxidation of the aldehyde furnishes the desired carboxylic acid.[4][5]

Mechanistic Rationale

The Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), acts as the formylating agent. The reaction proceeds through the formation of a chloroiminium ion, which is the active electrophile. The hydrazone attacks the chloroiminium ion, leading to formylation and subsequent cyclization.

Strategic Considerations

Vilsmeier_Haack_Synthesis Hydrazone Hydrazone Pyrazole-4-carbaldehyde Pyrazole-4-carbaldehyde Hydrazone->Pyrazole-4-carbaldehyde + Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->Pyrazole-4-carbaldehyde Pyrazole-4-carboxylic Acid Pyrazole-4-carboxylic Acid Pyrazole-4-carbaldehyde->Pyrazole-4-carboxylic Acid Oxidation

Caption: Vilsmeier-Haack route to pyrazole-4-carboxylic acids.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid

This protocol is a generalized procedure based on the Vilsmeier-Haack reaction followed by oxidation.

Step 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 eq) to ice-cold N,N-dimethylformamide (5.0 eq) with stirring.

  • Add the hydrazone (e.g., acetophenone phenylhydrazone, 1.0 eq) to the Vilsmeier reagent.

  • Heat the reaction mixture at 60-70 °C for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a sodium hydroxide solution.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure aldehyde.

Step 2: Oxidation to 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid

  • Dissolve the pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent (e.g., acetone).

  • Cool the solution in an ice bath and add an oxidizing agent (e.g., Jones reagent) dropwise until the orange color persists.

  • Stir the reaction for an additional 30 minutes at room temperature.

  • Quench the excess oxidant with isopropanol.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions offer another powerful and often highly regioselective strategy for the synthesis of pyrazole rings. These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

Mechanistic Rationale

A prominent example is the reaction of sydnones with alkynes. Sydnones, which are mesoionic aromatic compounds, act as 1,3-dipoles and react with alkynes to form pyrazoles after the extrusion of carbon dioxide. Another important [3+2] cycloaddition involves the reaction of nitrile imines (generated in situ from hydrazonoyl halides) with alkynes or alkenes.

Strategic Considerations

The copper-catalyzed cycloaddition of sydnones with alkynes is a robust and general method for constructing 1,4-disubstituted pyrazoles.[6] This reaction proceeds under mild conditions and tolerates a wide range of functional groups. The regioselectivity is generally high, with the substituent from the alkyne ending up at the 4-position of the pyrazole ring.

Final Step: Saponification of Pyrazole-4-Carboxylic Acid Esters

Many of the most efficient synthetic routes yield pyrazole-4-carboxylic acid esters. The final step to obtain the desired carboxylic acid is a straightforward saponification (hydrolysis) of the ester group.

Experimental Protocol: General Procedure for Saponification
  • Dissolve the pyrazole-4-carboxylic acid ester (1.0 eq) in a mixture of a suitable alcohol (e.g., ethanol or methanol) and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.

  • Collect the precipitated pyrazole-4-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Comparative Summary of Synthetic Routes

Synthetic RouteKey Features & AdvantagesLimitations & DisadvantagesTypical Yields
Knorr Cyclocondensation Readily available starting materials; versatile for various substitutions.Potential for regioisomeric mixtures with unsymmetrical precursors.60-95%[1][2]
Multicomponent Reactions High efficiency and atom economy; one-pot procedure.Often requires catalyst optimization; may have a narrower substrate scope.75-95%[3][4]
Vilsmeier-Haack Reaction Useful when 1,3-dicarbonyl precursors are unavailable; starts from simple ketones.Two-step process; use of potentially hazardous reagents (POCl3).Good to excellent over two steps.
[3+2] Cycloaddition High regioselectivity; mild reaction conditions.Starting materials (e.g., sydnones) may require separate synthesis.Good to excellent.[6]

Conclusion

The synthesis of substituted pyrazole-4-carboxylic acids can be achieved through a variety of robust and adaptable synthetic routes. The choice of a particular method will depend on several factors, including the availability of starting materials, the desired substitution pattern, and considerations of efficiency and scalability. The classical Knorr cyclocondensation remains a cornerstone of pyrazole synthesis due to its simplicity and the vast array of commercially available precursors. For rapid access to diverse libraries of compounds, multicomponent reactions offer an elegant and efficient one-pot solution. The Vilsmeier-Haack reaction provides a valuable alternative when the corresponding 1,3-dicarbonyl compounds are not readily accessible. Finally, [3+2] cycloaddition reactions often provide the highest degree of regiocontrol. A thorough understanding of the mechanistic underpinnings and practical considerations of each of these methods is essential for the successful design and execution of synthetic campaigns targeting this important class of heterocyclic compounds.

References

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientific Information Database. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Center for Biotechnology Information. [Link]

  • 194 recent advances in the synthesis of new pyrazole deriv
  • Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]

  • InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Differential Scanning Calorimetry for the Characterization of Pharmaceutical Polymorphs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Polymorphism in Drug Development

In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can profoundly impact a drug's therapeutic efficacy and manufacturability.[1][2] These different crystalline forms, known as polymorphs, possess the same chemical composition but can exhibit divergent physicochemical properties, including solubility, dissolution rate, melting point, stability, and bioavailability.[2]

The infamous case of the antiviral drug Ritonavir, where an unpredicted, more stable but less soluble polymorph appeared on the market, leading to formulation failure and product recall, serves as a stark reminder of the necessity for comprehensive polymorphic screening.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), now mandate thorough characterization of polymorphic forms during drug development as outlined in guidelines such as ICH Q6A.[3][4][5]

Differential Scanning Calorimetry (DSC) is a cornerstone thermal analysis technique for identifying and characterizing these polymorphic forms.[6][7][8][9] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of thermal events such as melting, crystallization, and solid-solid phase transitions.[7][8] This guide provides a comparative analysis of the polymorphic forms of Carbamazepine (CBZ), a widely studied anticonvulsant drug, to illustrate the power of DSC in pharmaceutical development.[10][11]

Comparative Analysis of Carbamazepine (CBZ) Polymorphs

Carbamazepine is a classic example of a polymorphic API, known to exist in at least four anhydrous forms (I, II, III, IV) and a dihydrate.[10][11] Form III is the most thermodynamically stable form at ambient conditions and is the one most commonly used in commercial formulations.[10][11] However, other metastable forms can appear during manufacturing processes such as milling, granulation, or drying, potentially altering the final product's performance.[5]

DSC is exceptionally adept at differentiating these forms. The thermal behavior of each polymorph upon heating is unique, serving as a distinct fingerprint. For instance, metastable forms may melt at a lower temperature, recrystallize into a more stable form (an exothermic event), and then melt again at a higher temperature.[7][12]

The following table summarizes the characteristic thermal events for the most common anhydrous polymorphs of Carbamazepine as observed by DSC.

PolymorphKey Thermal Events (Observed upon heating)Onset Melting Point (°C)
Form I Single endothermic event corresponding to melting.~190 - 193 °C
Form II Solid-solid transition to Form I (exotherm), followed by the melting of Form I (endotherm).Transition: ~140 - 160 °CMelting: ~190 - 193 °C
Form III Solid-solid transition to Form I (exotherm), followed by the melting of Form I (endotherm).Transition: ~160 - 182 °CMelting: ~190 - 193 °C

Note: The exact transition temperatures and melting points can be influenced by experimental parameters such as heating rate. The data presented is a synthesis from multiple literature sources.

This comparative data highlights how DSC can unambiguously distinguish between the forms. A sample of pure Form I would show a single melting endotherm around 190 °C. In contrast, a sample of Form III would exhibit a complex thermal profile: an exothermic event as it converts to the more stable Form I, immediately followed by the endothermic melting of the newly formed Form I.

Experimental Protocol: DSC Analysis of CBZ Polymorphs

The validity of DSC data hinges on a meticulously planned and executed experimental protocol. The following section details a robust method for analyzing Carbamazepine polymorphs, explaining the rationale behind each step.

Instrumentation and Calibration
  • Instrument: A high-sensitivity heat-flux or power-compensation DSC, such as a TA Instruments Q2000 or PerkinElmer DSC 8500, is required.[7][12] High resolution is critical to separate closely occurring events like a melting transition followed by a recrystallization.[12]

  • Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard (melting point: 156.6 °C). This ensures the accuracy of the measured transition temperatures and energy changes.

Sample Preparation
  • Sample Mass: Accurately weigh approximately 3-5 mg of the Carbamazepine sample into a standard aluminum DSC pan.

    • Rationale: This sample size is sufficient to produce a clear signal while minimizing thermal gradients within the sample, which could broaden transitions.

  • Encapsulation: Crimp the pan with an aluminum lid. A hermetic seal is recommended if the presence of hydrates or solvates is suspected, to prevent the escape of volatiles during heating.

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

DSC Method Parameters
  • Purge Gas: Utilize a dry nitrogen purge at a flow rate of 50 mL/min.

    • Rationale: The inert atmosphere prevents oxidative degradation of the sample at elevated temperatures and ensures even heat distribution within the DSC cell.

  • Thermal Program: a. Equilibration: Equilibrate the sample at 30 °C. b. Heating Ramp: Heat the sample from 30 °C to 220 °C at a linear heating rate of 10 °C/min.

    • Rationale: A 10 °C/min heating rate is a standard starting point. Slower rates can provide better resolution for complex transitions, while faster rates can sometimes be used to "trap" metastable forms by kinetically inhibiting their transformation to more stable forms before melting.[8][12] The temperature range is selected to encompass all expected transitions of CBZ polymorphs.

Data Analysis
  • Identify Transitions: Analyze the resulting heat flow versus temperature curve (thermogram). Endothermic events (heat absorption), such as melting, are shown as peaks, while exothermic events (heat release), like crystallization, are represented as valleys (by convention, though plotting styles may vary).

  • Determine Onset Temperature: For melting peaks, determine the onset temperature, which is the intersection of the pre-transition baseline with the tangent of the peak's leading edge. This is the most reproducible point for characterizing the melting temperature.

  • Calculate Enthalpy: Integrate the area of the peak to determine the enthalpy of the transition (e.g., heat of fusion), measured in Joules per gram (J/g).

Visualizing the Polymorphic Screening Workflow

A systematic approach is essential for polymorphic screening. The following workflow diagram illustrates the central role of DSC in the characterization process.

Polymorphic Screening Workflow cluster_0 Phase 1: Generation of Forms cluster_1 Phase 2: Primary Characterization cluster_2 Phase 3: Data Integration & Form Selection API API Synthesis Crystallization Crystallization Studies (Varying Solvents, Temps, Rates) API->Crystallization Stress Stress Studies (Grinding, Humidity, Compression) API->Stress DSC Differential Scanning Calorimetry (DSC) Crystallization->DSC Initial Screen Stress->DSC Assess Stability TGA Thermogravimetric Analysis (TGA) DSC->TGA Is it a solvate? (Check for mass loss) XRPD X-Ray Powder Diffraction (XRPD) DSC->XRPD Confirm Crystal Structure Microscopy Hot-Stage Microscopy (HSM) DSC->Microscopy Visualize Transitions Analysis Correlate Thermal, Structural, & Spectroscopic Data TGA->Analysis XRPD->Analysis Microscopy->Analysis Stability Determine Relative Thermodynamic Stability Analysis->Stability Selection Select Candidate Form for Development Stability->Selection

Caption: Workflow for pharmaceutical polymorphic screening, highlighting DSC as a primary characterization tool.

Logical Framework for DSC Data Interpretation

Interpreting DSC thermograms requires a logical, evidence-based approach. The following diagram outlines the decision-making process when analyzing a thermal curve for an unknown polymorphic sample.

DSC Data Interpretation Logic Start Start DSC Analysis of Unknown Sample Event Is a thermal event observed? Start->Event Endotherm Is the event endothermic? Event->Endotherm Yes Exotherm Is the event exothermic? Event->Exotherm Yes, primary event NoEvent No thermal events (other than glass transition) Event->NoEvent No Melt Single Melting Peak (Endotherm) Endotherm->Melt Yes, single peak Complex Complex Profile: Exotherm followed by Endotherm Endotherm->Complex No, multiple events Crystallization Crystallization Peak (Exotherm) Exotherm->Crystallization Result1 Likely a stable polymorph or pure form. Melt->Result1 Result2 Likely a metastable polymorph undergoing recrystallization to a more stable form before melting. Complex->Result2 Amorphous Sample is likely amorphous. NoEvent->Amorphous Result3 Sample was initially amorphous and crystallized upon heating. Crystallization->Result3

Caption: Decision tree for the interpretation of DSC thermograms in polymorphic analysis.

Conclusion

Differential Scanning Calorimetry is an indispensable tool in the pharmaceutical industry for the rapid and reliable characterization of polymorphs. As demonstrated with Carbamazepine, the technique provides a clear, quantitative comparison of the thermal properties of different solid-state forms. By integrating DSC into a comprehensive screening workflow, researchers and drug development professionals can identify the most stable polymorph, mitigate risks associated with polymorphic transformations, and ensure the development of safe, effective, and consistent drug products. The insights gained from DSC are crucial for navigating the complex landscape of solid-state chemistry and meeting stringent regulatory requirements.

References

  • de Oliveira, G. G. G., Ferraz, H. G., & Matos, J. do R. (2013). Thermoanalytical studies of carbamazepine: hydration/ dehydration, thermal decomposition, and solid phase transitions. Brazilian Journal of Pharmaceutical Sciences, 49(4), 749–758. [Link]

  • Su, Q., Yu, Z., Li, H., Zha, W., & Dou, S. (2019). An experimental study on polymorph control and continuous heterogeneous crystallization of carbamazepine. RSC Advances, 9(40), 23377–23386. [Link]

  • Cassel, R. B., & Behme, R. (2004). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. American Laboratory. [Link]

  • Behme, R. J., & Brooke, D. (1991). Heat of fusion measurement of a low melting polymorph of carbamazepine that undergoes multiple-phase changes during differential scanning calorimetry analysis. Journal of Pharmaceutical Sciences, 80(10), 986-990. [Link]

  • Konovalov, O. I., & Gerasimov, A. V. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Pharmaceutics, 12(1), 59. [Link]

  • TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. [Link]

  • ICH. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]

  • Shapaev, A. V., et al. (2023). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. Pharmaceutics, 15(6), 1735. [Link]

  • Jagiellonian Centre of Innovation. (n.d.). Polymorphism of Pharmaceuticals – Significance and Selected Identification Methods. [Link]

  • ResearchGate. (n.d.). DSC thermographs of different carbamazepine forms and of recovered.... [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. 16(5), 9-10. [Link]

  • NETZSCH Instruments North America LLC. (2019, December 14). Pharmaceutical Polymorphism Studies by DSC. YouTube. [Link]

  • van der Vis, M. G., et al. (2024). Exploring Carbamazepine Polymorph Crystal Growth in Water by Enhanced Sampling Simulations. ACS Omega. [Link]

  • World Health Organization. (2015). Specifications. [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. [Link]

  • Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. [Link]

  • H&M Analytical Services. (2025, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis. [Link]

  • FDA. (2007). Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism. [Link]

  • MDPI. (2025, August 9). Polymorphic Transitions of Carbamazepine During Grinding and Compression. [Link]

  • PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter. [Link]

  • ICH. (n.d.). Decision Tree #4: Investigating the Need to Set Acceptance Criteria for Polymorphism in Drug Substances and Drug Products. [Link]

Sources

Safety Operating Guide

1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Responsible Disposal of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic Acid

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound.

Hazard Assessment: Understanding the "Why" Behind the Precautions

To ensure safe handling and disposal, we must first understand the potential hazards. Based on data from similar pyrazole and carboxylic acid derivatives, this compound should be handled as a substance with the potential to cause irritation and harm if not managed correctly.

The primary hazards associated with analogous compounds are summarized below. We must assume our target compound exhibits a similar profile.

Hazard ClassificationDescriptionRationale and Source
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact should be avoided.Category 2 classification is common for pyrazole carboxylic acids.[2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can lead to significant injury.Category 2/2A classification is consistently noted for this chemical class.[2][3][4][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation upon inhalation of dust.Category 3 classification, targeting the respiratory system, is a known hazard.[2][4][5][6][7]
Acute Oral Toxicity May be harmful if swallowed.While data is limited, some pyrazole derivatives are classified as harmful if swallowed (H302).[5]

Causality: The acidic nature of the carboxylic acid group and the bioactive pyrazole ring are the primary drivers of these irritant properties. It is imperative to prevent direct contact, inhalation, and ingestion.[8]

The Regulatory Framework: Adherence to EPA and Institutional Standards

All chemical waste disposal is governed by strict regulations to protect human health and the environment. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[9]

Key regulatory concepts for laboratories include:

  • Hazardous Waste Determination: Trained professionals must determine if a waste is hazardous.[10] Given the irritant nature of this compound class, it should be managed as hazardous waste.

  • Satellite Accumulation Areas (SAA): Laboratories are permitted to store hazardous waste in designated SAAs at or near the point of generation before it is moved to a central storage area.[9]

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and an identification of the contents.[9]

Your institution's EHS department will have a specific Laboratory Management Plan that translates these federal regulations into actionable protocols for your facility.[10]

Core Disposal Principle: High-Temperature Incineration

For organic compounds like this compound, the most effective and environmentally responsible disposal method is incineration in a licensed chemical destruction facility .[5][11]

Why Incineration?

  • Complete Destruction: A chemical incinerator equipped with an afterburner and flue gas scrubbing systems breaks the molecule down into simpler, less harmful components like carbon dioxide and water.[5][11]

  • Prevents Environmental Release: This method avoids the release of a potentially bioactive and non-biodegradable pharmaceutical compound into soil or aquatic ecosystems.[1]

  • Avoids Landfilling: Landfilling of untreated chemical waste is highly discouraged as it can lead to leaching and long-term environmental contamination.

Under no circumstances should this compound or its solutions be disposed of down the drain. [2][6][12][13]

Step-by-Step Disposal Protocols

Adherence to a systematic procedure is essential for safety and compliance. Always wear appropriate Personal Protective Equipment (PPE) during these operations: a laboratory coat, nitrile gloves, and chemical safety goggles.[1][3][4]

Protocol 1: Disposal of Unused, Expired, or Contaminated Solid Compound
  • Container Preparation: Obtain a designated solid hazardous waste container from your EHS department. This container must be in good condition, compatible with the chemical, and feature a secure lid.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Clearly write "Hazardous Waste," the full chemical name: "this compound," and any other information required by your institution.

  • Waste Transfer: In a chemical fume hood, carefully transfer the solid waste into the designated container using a clean spatula. Avoid creating dust.[2][3] If the original container is being discarded, triple-rinse it with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste (see Protocol 3).[12]

  • Secure and Store: Securely close the container lid. Store the container in your laboratory's designated Satellite Accumulation Area.[9]

  • Arrange for Pickup: Follow your institutional procedure to have the full container collected by EHS personnel for final disposal.[14]

Protocol 2: Disposal of Contaminated Labware and PPE
  • Gross Decontamination: Remove as much solid residue as possible from contaminated items (e.g., weigh boats, spatulas, stir bars). This collected residue should be disposed of as solid hazardous waste (Protocol 1).

  • Segregation: Items that are heavily contaminated and cannot be effectively cleaned should be placed in the solid hazardous waste container.

  • Cleaning Glassware: For glassware, after gross decontamination, rinse with a small amount of an appropriate organic solvent (e.g., ethanol, acetone) to dissolve the remaining residue. This rinsate must be collected and disposed of as liquid hazardous waste (Protocol 3). After this chemical rinse, the glassware can typically be washed normally.

  • PPE Disposal: Contaminated gloves, bench paper, and wipes should be collected in a separate, clearly labeled bag or container for solid chemical waste. Do not mix with regular trash.

Protocol 3: Disposal of Solutions Containing the Compound
  • Waste Stream Segregation: Crucially, do not mix different types of liquid waste. Maintain separate, clearly labeled containers for:

    • Aqueous Hazardous Waste: For solutions where water is the solvent.

    • Non-Halogenated Organic Waste: For solutions in solvents like ethanol, methanol, acetone, or ethyl acetate.

    • Halogenated Organic Waste: For solutions in solvents like dichloromethane or chloroform.[15]

  • Container and Labeling: Use a designated, chemically-compatible liquid waste container with a screw cap. Label it clearly with "Hazardous Waste" and list all chemical components, including solvents and the full name of the pyrazole compound, with approximate percentages.

  • Waste Transfer: In a chemical fume hood, carefully pour the liquid waste into the appropriate container using a funnel.

  • Storage and Pickup: Keep the container tightly closed when not in use. Store it in a secondary containment bin within your SAA and arrange for EHS pickup when full.

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from handling this compound.

G cluster_source Waste Generation Point cluster_disposal Segregate into Labeled Containers Source This compound Waste Solid Solid Residue (Unused, Spill Cleanup, Contaminated Items) Source->Solid Liquid Liquid Solution Source->Liquid SolidWaste Solid Hazardous Waste (for Incineration) Solid->SolidWaste Aqueous Aqueous Solution Liquid->Aqueous Organic Organic Solvent Solution Liquid->Organic AqueousWaste Aqueous Hazardous Waste (for Incineration) Aqueous->AqueousWaste OrganicWaste Organic Solvent Waste (Halogenated or Non-Halogenated) Organic->OrganicWaste

Caption: Waste segregation workflow for this compound.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate the lab and contact EHS.

  • Secure the Area: Restrict access to the spill area. If flammable solvents are involved, remove all ignition sources.[15]

  • Don PPE: Wear, at a minimum, a lab coat, chemical safety goggles, and two pairs of nitrile gloves.

  • Contain and Absorb: For a solid spill, gently cover it with a dry absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[2] For a liquid spill, surround the spill with absorbent pads or materials to contain it.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][3][13]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as solid hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, as required by your institution's policy.

By adhering to these expert-validated protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Fisher Scientific. (2009, February 3). Safety Data Sheet: 4-Pyrazolecarboxylic acid.
  • Biosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • TCI Chemicals. (2025, June 2). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1H-Pyrazole.
  • Fisher Scientific. (2011, June 27). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • Benchchem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). (Cyclobutylmethyl)(methyl)amine: A Technical Safety and Hazard Guide for Researchers.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Synquest Labs. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Angene Chemical. (2025, March 24). Safety Data Sheet: Cyclobutylmethanol.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Ecolab. (n.d.). Safety Data Sheet: Food Contact Quat Sanitizer.
  • Benchchem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • UTL Chemistry USF. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF).
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • Cornell University Environmental Health and Safety. (n.d.). Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus.

Sources

Personal protective equipment for handling 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS No. 1496584-13-4)[1]. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following recommendations are synthesized from data on structurally analogous pyrazole-4-carboxylic acid derivatives and established best practices for handling carboxylic acids in a research environment.[2][3][4][5][6][7] The core principle of this guide is to foster a proactive safety culture, ensuring that all handling, storage, and disposal procedures are executed with the utmost caution.

Hazard Assessment: An Analog-Based Approach

Given the absence of specific toxicological data for this compound, a conservative hazard assessment is derived from related pyrazole carboxylic acid compounds. These analogs consistently exhibit the following GHS hazard classifications:

  • H315: Causes skin irritation. [2][5][6][7][8]

  • H319: Causes serious eye irritation. [2][5][6][7][8]

  • H335: May cause respiratory irritation. [2][5][7][8]

Therefore, it is prudent to handle this compound as a compound that is irritating to the skin, eyes, and respiratory system. Long-term exposure effects have not been determined, reinforcing the need for stringent adherence to the protective measures outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," is consistently mandated for analogous compounds and forms the basis of our PPE protocol.[2][6]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To provide comprehensive protection against splashes and fine dust, preventing serious eye irritation. Standard safety glasses are insufficient.[4][9]
Hand Protection Nitrile gloves.Nitrile gloves offer good resistance to a range of chemicals. Gloves must be inspected before use and a proper removal technique must be employed to avoid skin contact.[5][10][11]
Body Protection Laboratory coat.A standard lab coat is required to protect against skin contact. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[9]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required.Handling should occur in a certified chemical fume hood to minimize inhalation of dust or aerosols.[4][7] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved particulate respirator should be used.[9][10]
Operational Workflow: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow is designed to minimize exposure and prevent contamination.

Chemical Handling Workflow Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal Prep_Area Designate Handling Area (Fume Hood) Don_PPE Don PPE (Goggles, Face Shield, Gloves, Lab Coat) Prep_Area->Don_PPE Verify_Equipment Verify Eyewash & Safety Shower Functionality Don_PPE->Verify_Equipment Retrieve_Chemical Retrieve from Storage Verify_Equipment->Retrieve_Chemical Weigh_Dispense Weigh/Dispense in Hood Retrieve_Chemical->Weigh_Dispense Close_Container Securely Close Container Weigh_Dispense->Close_Container Perform_Experiment Conduct Experiment Close_Container->Perform_Experiment Decontaminate_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Area Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Decontaminate_Area->Segregate_Waste Dispose_Waste Dispose of Waste via Licensed Contractor Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE

Caption: Chemical Handling and Safety Workflow Diagram.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always handle this compound within a certified chemical fume hood to control respiratory exposure.[4][7]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]

    • Don all required PPE as specified in the table above.

  • Handling:

    • Keep the container tightly closed when not in use.[3][7]

    • Avoid the formation of dust and aerosols.[3][4][5] If the material is a solid, handle it carefully to minimize dust generation.

    • Use compatible utensils (e.g., stainless steel or glass) for transfers.

    • Transport chemicals in secondary, shatter-resistant containers.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

    • Skin Contact: Immediately wash skin with plenty of soap and water.[2] Remove contaminated clothing. If irritation persists, seek medical attention.

    • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][6]

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.[3][4]

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7]

  • Carboxylic acids can be corrosive to metals; therefore, storage in metal cabinets should be avoided.[12]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

Disposal:

The primary method for the disposal of this compound and its contaminated materials should be through a licensed professional waste disposal service.

  • Solid Waste: Collect waste solid material and any contaminated items (e.g., gloves, weighing paper) in a designated, labeled, and sealed container for hazardous waste.

  • Liquid Waste:

    • Solutions of the compound should be collected in a designated, labeled, and sealed container for hazardous liquid waste.

    • The practice of neutralizing and disposing of waste down the drain is strongly discouraged without a thorough hazard assessment of all components and explicit approval from your institution's environmental health and safety department.

  • Recommended Disposal Method: The most appropriate disposal method for this type of organic acid is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][5] This should be carried out by a certified waste disposal contractor.

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. This proactive approach to chemical safety is fundamental to responsible scientific practice.

References

  • Biosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Fisher Scientific. (2011, June 27). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • Fisher Scientific. (2009, February 3). Safety Data Sheet: 1H-Pyrazole-4-carboxylic acid.
  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical. (2013, September 20). Material Safety Data Sheet: 1H-Pyrazole-4-carboxylic acid.
  • TCI Chemicals. (2025, June 2). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5,7-Bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
  • Fisher Scientific. (n.d.).
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Spectrum Chemical. (2018, December 28).
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage.
  • Cayman Chemical. (2022, January 12).
  • P2 InfoHouse. (n.d.).
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.